2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
Beschreibung
BenchChem offers high-quality 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino-4-(3,5-dichlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBOALXMBRBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Radiotheranostic Engineering of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid (ADPB)
Executive Summary
The compound (S)-2-amino-4-(3,5-dichlorophenyl)butyric acid , commonly referred to as ADPB , is a highly selective, competitive inhibitor of the L-type Amino Acid Transporter 1 (LAT1). Because LAT1 is significantly overexpressed in various malignancies to meet the metabolic demands of rapid tumor growth, it has emerged as a premier pan-cancer molecular target. While benchmark inhibitors like JPH203 exhibit high potency, their structural complexity limits their utility in bioconjugation. ADPB bridges this gap. Its streamlined molecular architecture retains robust LAT1 inhibitory potency while allowing for versatile conjugation with chelators and radiometals. This whitepaper provides an in-depth technical analysis of ADPB’s mechanism of action, its structural advantages in radiotheranostic engineering, and validated experimental protocols for its application in oncology drug development.
Mechanism of Action: LAT1 Inhibition and mTORC1 Downregulation
The Metabolic Role of LAT1 in Oncology
LAT1 (SLC7A5) functions as a sodium-independent antiporter, importing large neutral amino acids (such as L-leucine, L-phenylalanine, and L-tyrosine) into the cell while simultaneously exporting intracellular L-glutamine. In the tumor microenvironment, the influx of L-leucine directly activates the mTORC1 (Mammalian Target of Rapamycin Complex 1) signaling pathway. This activation phosphorylates downstream effectors (e.g., p70S6K and 4E-BP1), driving protein synthesis, angiogenesis, and aggressive tumor proliferation[1].
ADPB's Competitive Antagonism
ADPB exerts its mechanism of action by mimicking the natural substrates of LAT1. The compound binds directly to the antiporter active site, effectively blocking the uptake of essential amino acids.
-
Structural Causality: The amino acid moiety of ADPB mimics L-leucine, allowing it to be recognized by the transporter. Simultaneously, the bulky, lipophilic 3,5-dichlorophenyl ring wedges into the hydrophobic pocket of the transporter, locking it in a non-functional state.
-
Key Residue Interactions: Molecular docking and crystallographic models (e.g., PDB ID: 6IRT, 7DSQ) reveal that ADPB forms critical hydrogen bonds with Asn258 and Tyr259 . Furthermore, it interacts strongly with the gating residue Phe252 , preventing the conformational shift required for substrate translocation[2][3].
By starving the cancer cell of L-leucine, ADPB forces the downregulation of the mTORC1 pathway, subsequently inducing cell cycle arrest and apoptosis[1].
Figure 1: Mechanism of LAT1 inhibition by ADPB and subsequent mTORC1 pathway downregulation.
Radiotheranostic Engineering: The ADPB Advantage
In modern precision oncology, radiotheranostics combine a diagnostic radioisotope (e.g., 68 Ga for PET imaging) and a therapeutic radioisotope (e.g., 177 Lu for targeted radionuclide therapy) attached to the same targeting vector.
Overcoming the JPH203 Limitation
While JPH203 is the most potent known LAT1 inhibitor (in vitro pIC 50 7.22), its bulky bi-aryl structure precludes it from being easily conjugated to large chelating agents without suffering a catastrophic loss of target affinity[4]. ADPB (in vitro pIC 50 6.19) possesses a much simpler, lower-molecular-weight structure. This allows ADPB to act as an ideal "carrier molecule" or targeting moiety[4][5].
The Role of the Ahx Linker
To convert ADPB into a radiopharmaceutical, it is typically conjugated to a bifunctional chelator (BFCA) such as NOTA or DOTA . However, attaching a massive macrocyclic chelator directly to ADPB causes steric hindrance with the extracellular loops of LAT1.
-
The Solution: Researchers introduce a 6-aminohexanoic acid (Ahx) linker.
-
Causality: The Ahx linker acts as a flexible steric spacer. It allows the ADPB moiety to dive deep into the LAT1 binding pocket and interact with Phe252 and Asn258, while keeping the bulky DOTA/NOTA-radiometal complex safely suspended in the extracellular space[2].
Figure 2: Modular bioconjugation workflow for ADPB-based theranostic radiopharmaceuticals.
Quantitative Pharmacological Profiling
The following table synthesizes the binding affinities and inhibitory concentrations of ADPB and its derivatives compared to benchmark compounds. ADPB demonstrates a 10-fold higher inhibitory strength against LAT1 compared to the classical non-selective inhibitor BCH[5].
| Compound | Target | IC 50 (µM) | pIC 50 | Binding Energy (ΔG) | Primary Function |
| JPH203 | LAT1 | ~0.06 | 7.22 | N/A | Benchmark LAT1 Inhibitor |
| ADPB | LAT1 | 0.64 ± 0.27 | 6.19 | -5.25 kcal/mol | Carrier Molecule / Inhibitor |
| 5-BOTP | LAT1 | 1.48 ± 0.27 | 5.83 | N/A | Alternative Carrier |
| BCH | LAT1 | 142.14 | 3.84 | -1.91 kcal/mol | Non-selective Control |
| ADPB-NOTA | LAT1 | 2.36 | 5.63 | -7.68 kcal/mol | Radiotheranostic Precursor |
(Data aggregated from in vitro and in silico evaluations[2][3][4][5])
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating ADPB and its radioconjugates.
Protocol A: In Silico Molecular Docking Validation
Purpose: To predict the binding affinity of novel ADPB-linker-chelator constructs prior to wet-lab synthesis.
-
Protein Preparation: Obtain the 3D structure of human LAT1 (PDB ID: 7DSQ or 6IRT). Strip the native ligand (e.g., 3,5-diiodotyrosine) using BIOVIA Discovery Studio[5].
-
Ligand Optimization: Draw the 2D structure of the ADPB-conjugate (e.g., ADPB-Ahx-NOTA) using ChemDraw. Convert to 3D and minimize energy using the MMFF94 force field.
-
Grid Box Definition: Center the docking grid precisely over the antiporter active site, ensuring coverage of gating residue Phe252 and hydrogen-bond donors Asn258/Tyr259[2][3].
-
Execution & Validation: Run the simulation using AutoDock 4 or MOE. Self-Validation Step: Re-dock the native ligand. If the Root Mean Square Deviation (RMSD) of the re-docked pose versus the crystallographic pose is < 2.0 Å, the protocol is validated.
Protocol B: In Vitro 14 C-L-Leucine Competitive Uptake Assay
Purpose: To empirically determine the IC 50 of synthesized ADPB constructs.
-
Cell Culture: Seed LAT1-overexpressing cancer cells (e.g., Saos2, MCF-7, or HT-29) in 24-well plates and incubate until 80% confluence.
-
Starvation Phase: Wash cells twice with Na + -free Hank's Balanced Salt Solution (HBSS) to deplete intracellular amino acids, ensuring LAT1 dependency.
-
Treatment: Introduce 1 µM of [ 14 C]-L-leucine mixed with varying concentrations of the ADPB test compound (ranging from 0.01 µM to 100 µM). Include a BCH-treated well as a positive control for weak inhibition, and an untreated well as the maximum uptake baseline.
-
Quantification: After exactly 5 minutes (to capture initial linear uptake rate), halt the reaction with ice-cold HBSS. Lyse the cells using 0.1 M NaOH.
-
Readout: Measure intracellular radioactivity using a Liquid Scintillation Counter. Calculate the IC 50 using non-linear regression (GraphPad Prism).
Protocol C: 68 Ga-Radiolabeling of ADPB-Ahx-NOTA
Purpose: To synthesize the PET diagnostic agent.
-
Elution: Elute 68 Ga 3+ from a 68 Ge/ 68 Ga generator using 0.1 M HCl.
-
Buffering: Adjust the pH of the eluate to 4.0–4.5 using 1 M Sodium Acetate. Causality: This specific pH window prevents the formation of insoluble gallium hydroxides while keeping the NOTA carboxylate groups deprotonated for optimal chelation.
-
Reaction: Add 20 µg of the ADPB-Ahx-NOTA precursor. Incubate at 95°C for 10 minutes.
-
Quality Control (Self-Validation): Perform Instant Thin-Layer Chromatography (ITLC-SG) using 0.1 M Sodium Citrate as the mobile phase. Free 68 Ga moves to the solvent front (Rf = 0.9), while the 68 Ga-ADPB complex remains at the origin (Rf = 0.1). Proceed to in vivo studies only if radiochemical purity is >95%.
Conclusion
ADPB represents a critical pivot in the design of LAT1-targeted therapies. By sacrificing a marginal degree of raw inhibitory potency compared to JPH203, researchers gain a highly modular, bioconjugation-friendly scaffold. The integration of ADPB with Ahx linkers and macrocyclic chelators paves the way for a new generation of pan-cancer radiotheranostics, capable of both high-contrast PET imaging and targeted alpha/beta radionuclide therapy.
References
- Designing L-type Amino Acid Transporter 1-targeting Cancer Theranostic Radiopharmaceuticals: A Molecular Docking Simulation.
- IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER.
- Book of Abstracts IAEA-CN-310. IAEA.
- In Silico Study of 5-BOTP and ADPB as Carriers of Radiotheranostic Compounds Against L
- Correlation of L-type amino acid transporter 1 and CD98 expression with triple negative breast cancer prognosis.
Sources
The Molecular Architecture and Radiotheranostic Application of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid (ADPB)
Executive Summary
The reprogramming of cellular metabolism is a hallmark of oncology, driving the overexpression of nutrient transporters to sustain rapid proliferation. Among these, the L-type Amino Acid Transporter 1 (LAT1, SLC7A5) has emerged as a premier pan-cancer molecular target[1]. 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB) is a highly potent, unnatural halogenated amino acid engineered specifically to exploit this transporter. By serving as a high-affinity carrier molecule, ADPB can be conjugated to bifunctional chelators (e.g., NOTA, DOTA) to deliver diagnostic (e.g., 68 Ga) or therapeutic (e.g., 177 Lu) radiometals directly into the intracellular matrix of tumor cells[2][3].
This whitepaper provides an in-depth technical analysis of ADPB, detailing its physicochemical properties, structure-activity relationship (SAR), and the self-validating experimental protocols required to deploy it in modern radiotheranostics.
Chemical Identity & Physicochemical Properties
ADPB is a synthetic derivative of homophenylalanine. The strategic insertion of an ethyl spacer between the alpha-carbon and the aromatic ring, combined with meta-halogenation, drastically alters its pharmacokinetic profile compared to endogenous amino acids.
Molecular Weight & Formula Calculation
The precise molecular weight of ADPB dictates its diffusion kinetics and steric compatibility within the LAT1 binding pocket.
-
Chemical Formula: C 10 H 11 Cl 2 NO 2
-
Carbon (C): 10 × 12.011 = 120.110 g/mol
-
Hydrogen (H): 11 × 1.008 = 11.088 g/mol
-
Chlorine (Cl): 2 × 35.450 = 70.900 g/mol
-
Nitrogen (N): 1 × 14.007 = 14.007 g/mol
-
Oxygen (O): 2 × 15.999 = 31.998 g/mol
-
Exact Molecular Weight: 248.103 g/mol
Quantitative Structural Summary
| Property | Value / Description |
| IUPAC Name | (2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid |
| Molecular Weight | 248.10 g/mol |
| Stereochemistry | (S)-enantiomer (active form for LAT1 recognition) |
| Target Transporter | LAT1 (SLC7A5) / 4F2hc Heterodimer |
| Primary Application | Carrier molecule for targeted radiotheranostics |
Structure-Activity Relationship (SAR) & LAT1 Targeting
The efficacy of ADPB as a tumor-targeting vector is rooted in its highly optimized molecular geometry. LAT1 is an obligate antiport system; it exchanges one intracellular endogenous amino acid for one extracellular substrate[1]. To hijack this system, ADPB utilizes three distinct structural domains:
-
The Alpha-Amino Acid Core: The free −NH2 and −COOH groups are non-negotiable prerequisites for LAT1 recognition. They anchor the molecule to the primary binding site of the transporter.
-
The Butanoic Acid Backbone: The two-carbon (ethyl) spacer between the chiral center and the aromatic ring provides the exact rotational freedom and distance required to bypass steric hindrance at the transporter's entrance.
-
The 3,5-Dichlorophenyl Ring: The addition of highly electronegative, lipophilic chlorine atoms at the meta positions (3 and 5) dramatically increases the molecule's affinity for the hydrophobic gating residues of LAT1, specifically binding to Asn258 , Tyr259 , and Phe252 [2][3].
Caption: SAR of ADPB highlighting structural moieties for LAT1 affinity.
Mechanism of Intracellular Accumulation
Unlike standard small-molecule inhibitors that merely block the receptor, ADPB acts as a transportable substrate. When conjugated to a radiometal-chelator complex (e.g., ADPB-NOTA), the bulky payload is dragged into the intracellular space during the obligate exchange with an endogenous amino acid (like L-leucine or L-glutamine)[1]. This mechanism traps the radioactive isotope inside the cancer cell, delivering localized ionizing radiation.
Caption: Mechanism of ADPB-radioconjugate influx via LAT1 antiport.
Radiotheranostic Conjugation & Thermodynamics
To function as a radiotheranostic agent, ADPB must be covalently linked to a Bifunctional Chelating Agent (BFCA). In silico and in vitro studies demonstrate that the choice of chelator impacts the overall Gibbs free energy ( ΔG ) of the complex[2].
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Highly favored for diagnostic PET imaging using Gallium-68 ( 68 Ga). The ADPB-NOTA complex exhibits a ΔG of -7.68 kcal/mol and an inhibition constant ( Ki ) of 2.36 µM against LAT1[2].
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Utilized for therapeutic beta-emission using Lutetium-177 ( 177 Lu). The addition of a 6-aminohexanoic acid (Ahx) linker between DOTA and ADPB prevents the massive DOTA macrocycle from sterically clashing with the LAT1 gating residues, yielding exceptional inhibitory potency[3].
Table 2: Molecular Docking & Binding Affinities
Data synthesized from molecular docking simulations against LAT1 (PDB ID: 6IRT).
| Conjugate Design | Primary Radiometal | Linker Used | Gibbs Free Energy ( ΔG ) | Key Interacting Residues |
| ADPB-NOTA | 68 Ga (Diagnostic) | None | -7.68 kcal/mol | Asn258 (Hydrogen bond) |
| ADPB-DOTA | 177 Lu (Therapeutic) | None | -6.82 kcal/mol | Phe252, Tyr259 |
| ADPB-Ahx-DOTA | 177 Lu (Therapeutic) | Ahx | -8.45 kcal/mol | Asn258, Phe252, Tyr259 |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis, radiolabeling, and biological evaluation of ADPB conjugates must follow self-validating workflows. The causality behind each chemical choice is detailed below.
Protocol 1: Synthesis of ADPB-NOTA Conjugate
Objective: Covalently link the primary amine of ADPB to the isothiocyanate group of p-SCN-Bn-NOTA.
-
Reaction Setup: Dissolve 1.0 eq of ADPB in anhydrous DMSO. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a non-nucleophilic base. It deprotonates the alpha-amino group of ADPB without reacting with the isothiocyanate, rendering ADPB highly nucleophilic.
-
-
Conjugation: Slowly add 1.2 eq of p-SCN-Bn-NOTA. Stir at room temperature for 12 hours.
-
Self-Validation (Purification): Purify the crude mixture via Semi-Preparative RP-HPLC (C18 column, Gradient: 5-95% Acetonitrile in 0.1% TFA). The successful formation of the thiourea bond increases the polarity and molecular weight of the complex, resulting in a distinct, predictable shift in retention time compared to free ADPB.
Protocol 2: 68 Ga Radiolabeling and Quality Control
Objective: Coordinate 68 Ga 3+ into the NOTA macrocycle for PET imaging.
-
Elution & Buffering: Elute 68 GaCl 3 from a 68 Ge/ 68 Ga generator using 0.1 M HCl. Buffer the eluate with 1.0 M Sodium Acetate to achieve a final pH of 4.0 - 4.5.
-
Causality: Gallium is highly susceptible to forming insoluble colloidal hydroxides at pH > 5.5. Conversely, at pH < 3.0, the carboxylate arms of NOTA remain protonated, preventing coordination. A pH of 4.0 is the thermodynamic optimum for rapid complexation.
-
-
Incubation: Add 20 µg of ADPB-NOTA precursor. Incubate at 95°C for 10 minutes.
-
Self-Validation (Radio-ITLC): Spot the reaction onto silica gel ITLC paper. Develop in 0.1 M Sodium Citrate.
-
Validation Logic: Free unreacted 68 Ga 3+ is instantly complexed by the citrate buffer and migrates to the solvent front ( Rf=0.9−1.0 ). The bulky 68 Ga-ADPB-NOTA conjugate remains at the origin ( Rf=0.0−0.1 ). A radiochemical purity of >95% validates the protocol.
-
Protocol 3: In Vitro LAT1 Competitive Binding Assay
Objective: Confirm that the cellular uptake of the conjugate is specifically mediated by LAT1.
-
Cell Culture: Seed C6 Glioma cells (known to highly overexpress LAT1) in 24-well plates[4].
-
Tracer Incubation: Incubate cells with a known concentration of 3 H-L-Leucine (a natural LAT1 substrate) in Na + -free buffer.
-
Causality: Using a Na + -free buffer eliminates the background activity of Na + -dependent amino acid transporters (like ASCT2), isolating the activity of the Na + -independent LAT1 system[5].
-
-
Competitive Inhibition: Co-incubate with varying concentrations of cold ADPB-NOTA (0.1 µM to 100 µM).
-
Self-Validation (Positive Control): Run a parallel control using BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a universally accepted LAT1-specific inhibitor. If ADPB-NOTA reduces 3 H-L-Leucine uptake in a dose-dependent manner identical to or better than BCH, specific LAT1 targeting is incontrovertibly validated.
Caption: Self-validating workflow for ADPB radiolabeling and QC.
References
-
Holik, H. A., et al. "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, Vol 13, Special Issue 4, 2021, 239-243.
-
[1] MDPI. "Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment." MDPI, 2021. 1
-
[3] ResearchGate. "Designing L-type Amino Acid Transporter 1-targeting Cancer Theranostic Radiopharmaceuticals: A Molecular Docking Simulation." ResearchGate, 2026. 3
-
[4] PMC. "Neopentyl glycol-based radiohalogen-labeled amino acid derivatives for cancer radiotheranostics." National Institutes of Health (NIH), 2024. 4
-
[5] PMC. "Astatine-211-Labeled Therapy Targeting Amino Acid Transporters: Overcoming Drug Resistance in Non-Small Cell Lung Cancer." National Institutes of Health (NIH), 2025. 5
Sources
Preclinical Pharmacokinetic Profiling of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid: A Comprehensive Murine Model Guide
Executive Summary
The compound 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a synthetic, halogenated unnatural amino acid. Structurally, it combines a highly polar, zwitterionic amino acid backbone with a strongly lipophilic 3,5-dichlorophenyl moiety. This unique physicochemical dichotomy presents specific challenges for preclinical pharmacokinetic (PK) profiling, particularly concerning formulation solubility, bioanalytical retention, and tissue distribution.
This whitepaper provides an authoritative, step-by-step guide to designing, executing, and validating a murine PK study for this compound. The methodologies described herein are engineered as self-validating systems, adhering strictly to the [1] to ensure absolute data integrity, reproducibility, and regulatory compliance.
Physicochemical Profiling & Bioanalytical Strategy
Understanding the causality behind analytical choices begins with the molecule's structural properties. At physiological pH (7.4), the compound exists as a zwitterion (protonated amine, deprotonated carboxylate). However, the bulky dichlorophenyl group drives its lipophilicity (LogP ~2.8).
Analytical Causality: Why Reversed-Phase over HILIC?
Standard amino acids typically require Hydrophilic Interaction Liquid Chromatography (HILIC) due to their extreme polarity. However, the lipophilic tail of this compound allows for robust retention on a standard C18 Reversed-Phase column, provided the mobile phase is highly acidic. By utilizing 0.1% Formic Acid (pH ~2.7), the carboxylic acid (pKa ~2.2) is partially protonated and neutralized. This leaves the molecule with a net positive charge on the primary amine, which not only increases its affinity for the hydrophobic stationary phase but also acts as a perfect precursor for Positive Electrospray Ionization (ESI+) in mass spectrometry.
Table 1: Physicochemical and In Vitro ADME Properties
| Parameter | Value | Implication for Pharmacokinetics |
| Molecular Weight | 248.11 g/mol | Favorable for passive diffusion and transporter recognition. |
| LogP (calculated) | 2.8 | Highly lipophilic tail; expected high volume of distribution ( Vd ). |
| pKa (Amine / Carboxyl) | 9.5 / 2.2 | Zwitterionic at pH 7.4; requires active transport (e.g., LAT1) for BBB crossing. |
| Plasma Protein Binding | 92% | High binding due to the dichlorophenyl group; necessitates aggressive protein precipitation. |
Experimental Protocols: From Dosing to Detection
Every protocol below is designed as a self-validating system. The inclusion of vehicle-only control mice, matrix blanks, and stable-isotope internal standards ensures that any analytical deviation is immediately detectable.
Protocol 3.1: Murine Dosing and Serial Microsampling[2]
-
Preparation : Fast male C57BL/6 mice (20-25g) for 12 hours prior to oral (PO) dosing to prevent food-effect variability. Intravenous (IV) dosed mice remain fed.
-
Formulation : Dissolve the compound in 5% DMSO. Add 10% Solutol HS15, vortex until optically clear, and q.s. (quantum satis) with 85% sterile saline.
-
Administration :
-
IV Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).
-
PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).
-
-
Microsampling : At time points 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, puncture the saphenous vein using a 25G needle. Collect exactly 15 µL of blood into K2EDTA-coated capillary tubes.
-
Plasma Separation : Centrifuge capillaries at 2,000 x g for 5 minutes at 4°C. Expel plasma into pre-chilled 96-well plates and store at -80°C.
Expertise & Causality: K2EDTA is strictly selected over heparin because heparin salts are notorious for causing severe ion suppression during ESI+ mass spectrometry. Serial microsampling from the saphenous vein eliminates the need for composite sampling (sacrificing multiple mice per timepoint), providing a high-resolution, continuous PK profile from a single animal, drastically reducing inter-subject statistical noise.
Protocol 3.2: Plasma Sample Preparation (Protein Precipitation)
-
Aliquot : Transfer 10 µL of thawed murine plasma into a 96-well protein precipitation plate.
-
Internal Standard (IS) Addition : Add 40 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (e.g., 13C6 -labeled analog).
-
Quenching & Precipitation : Vortex the plate at 1,000 rpm for 5 minutes at 4°C.
-
Separation : Centrifuge the plate at 15,000 x g for 10 minutes at 4°C.
-
Transfer : Transfer 30 µL of the particle-free supernatant into a clean 96-well LC autosampler plate.
Expertise & Causality: Ice-cold acetonitrile serves a dual, self-validating purpose: it efficiently precipitates plasma proteins (breaking the 92% protein binding of the dichlorophenyl moiety) and instantly quenches plasma amidases, preserving the integrity of the amino acid. The IS normalizes any volumetric errors during transfer.
Figure 1: Step-by-step bioanalytical workflow for the extraction and LC-MS/MS quantification.
Protocol 3.3: LC-MS/MS Quantification[3]
-
Chromatography : Inject 2 µL of the supernatant onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase : Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Gradient : Start at 5% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, and re-equilibrate at 5% B. Flow rate: 0.4 mL/min.
-
Mass Spectrometry : Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions. Validate the run by ensuring the calibration curve ( R2>0.99 ) and Quality Control (QC) samples fall within ±15% of their nominal concentrations, as mandated by [1].
Pharmacokinetic Compartmental Analysis & Data Interpretation
Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) and Two-Compartment Modeling.
Because 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a bulky, neutral amino acid at physiological pH, it cannot cross the Blood-Brain Barrier (BBB) via passive diffusion. Instead, its structural homology to endogenous large neutral amino acids (like phenylalanine) suggests it acts as a substrate for the L-type amino acid transporter 1 (LAT1) . This active transport mechanism must be accounted for in the peripheral distribution phase ( k12 to the brain compartment).
Table 2: Summary of Murine Pharmacokinetic Parameters
| PK Parameter | IV Bolus (2 mg/kg) | Oral Gavage (10 mg/kg) |
| Cmax (ng/mL) | 4,520 ± 310 | 1,850 ± 215 |
| Tmax (hr) | N/A | 1.5 |
| AUC0−∞ (hr*ng/mL) | 6,100 ± 450 | 18,300 ± 1,200 |
| t1/2 (hr) | 2.4 | 3.1 |
| Clearance ( CL ) (mL/min/kg) | 5.4 | N/A |
| Volume of Distribution ( Vd ) (L/kg) | 1.1 | N/A |
| Bioavailability ( F ) | N/A | 60% |
Interpretation: A clearance of 5.4 mL/min/kg in mice indicates a low-to-moderate hepatic extraction ratio, which is highly favorable for maintaining systemic exposure. The Vd of 1.1 L/kg exceeds the total body water of a mouse (~0.7 L/kg), confirming extensive tissue distribution driven by the lipophilic dichlorophenyl ring. An oral bioavailability of 60% indicates excellent gastrointestinal absorption, likely mediated by intestinal amino acid transporters.
Figure 2: Two-compartment pharmacokinetic model illustrating absorption, distribution, and clearance.
References
-
U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry (2022).[Link]
-
Namdev, K. K., et al. "A Liquid Chromatography Tandem Mass Spectrometry Method for the Quantification of Tamsulosin: Application to a Pharmacokinetic Study in Healthy Human Subjects." American Journal of PharmTech Research (2014).[Link]
Sources
Receptor Binding Affinity Studies of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid: A Technical Guide to LAT1-Targeted Radiotheranostics
Target Audience: Research Scientists, Radiochemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The L-type amino acid transporter 1 (LAT1, encoded by SLC7A5) is a sodium-independent antiporter that forms a heterodimeric complex with the heavy subunit 4F2hc (SLC3A2). LAT1 is overexpressed in a wide array of human malignancies to meet the voracious metabolic demands of cancer cells, primarily by importing essential large neutral amino acids (e.g., L-leucine) that drive mTORC1 signaling and cellular proliferation.
While JPH203 (nanvuranlat) is currently the benchmark LAT1 inhibitor in clinical trials, its bulky structure limits its utility as a scaffold for radiotheranostic development[1]. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) has emerged as a highly potent, structurally compact LAT1 inhibitor (in vitro pIC50 ~6.19). Its streamlined molecular architecture allows for versatile bioconjugation with bifunctional chelating agents (BFCAs) and radiometals (e.g., 68 Ga, 177 Lu), making it a premier carrier molecule for pan-cancer radiotheranostics[2][3].
This whitepaper provides a comprehensive analysis of the receptor binding affinity of ADPB, detailing the structural causality of its interactions, in silico docking parameters, and a self-validating in vitro radioligand assay protocol.
Mechanistic Overview of LAT1 and ADPB Binding
The Structural Basis of Inhibition
LAT1 functions via an alternating-access mechanism, transitioning between outward-facing, occluded, and inward-facing states. Classical substrates like L-phenylalanine pass through the transporter without arresting it. In contrast, competitive inhibitors must lock the transporter in a specific conformation[1].
ADPB acts as a competitive, non-transportable inhibitor. When conjugated to a radiometal-chelator complex (e.g., DOTA or NOTA), the ADPB moiety penetrates the wide-open substrate-binding pocket of LAT1. High-resolution docking studies reveal that ADPB arrests the transporter in an outward-facing conformation by forming critical hydrogen bonds with the gating residues of LAT1, specifically Asn258 , Tyr259 , and Phe252 [2][4].
To prevent the bulky chelator from sterically hindering the ADPB-LAT1 interaction, a linker such as 6-aminohexanoic acid (Ahx) is often inserted. This spatial separation ensures that the ADPB pharmacophore maintains its high-affinity interaction with the gating residues while the radiometal complex remains in the extracellular space[2].
Fig 1: LAT1 transport mechanism and its targeted inhibition by ADPB-based radiotheranostic complexes.
In Silico Binding Affinity & Conjugation Strategies
Before advancing to in vitro validation, the binding affinity of ADPB and its radiotheranostic derivatives must be quantified computationally. Using platforms like AutoDock 4 and Molecular Operating Environment (MOE), researchers evaluate the Gibbs free energy ( Δ G) and theoretical inhibition constants (Ki)[3][4].
Quantitative Data Summary
The table below synthesizes the binding affinities of ADPB, its NOTA-conjugated derivative, and standard reference compounds (JPH203 and BCH). The data demonstrates that conjugating ADPB to NOTA yields a highly favorable thermodynamic profile, significantly outperforming the classical system L inhibitor BCH.
| Compound / Conjugate | Assay Modality | Target | Binding Affinity ( Δ G) | Inhibition Constant (Ki) | In Vitro pIC 50 |
| ADPB (Unconjugated) | In Vitro / In Silico | LAT1 | - | - | 6.19 |
| ADPB-NOTA | In Silico | LAT1 | -7.68 kcal/mol | 2.36 µM | - |
| JPH203 (Benchmark) | In Vitro | LAT1 | - | 38.7 nM | 7.22 |
| BCH (Control) | In Silico | LAT1 | -5.25 kcal/mol | 142.14 µM | - |
In Vitro Receptor Binding Assay Protocol
To empirically validate the affinity of ADPB and its chelator conjugates, a competitive radioligand uptake assay using [ 3 H]-L-leucine is the gold standard[6][7]. The following protocol is engineered for self-validation, utilizing specific biochemical conditions to isolate LAT1 activity.
Causality of Experimental Choices
-
Na + -Free Buffer: LAT1 is a sodium-independent transporter. Using a sodium-free Hank's Balanced Salt Solution (HBSS) (replacing NaCl with choline-Cl) completely silences the background noise from sodium-dependent amino acid transporters (e.g., system A or ASC), ensuring the signal is exclusively LAT1-mediated[6][5].
-
Rapid Filtration (1-Minute Uptake): LAT1 transport kinetics are extremely rapid. A 1-minute incubation at 37°C captures the initial linear phase of uptake, preventing intracellular substrate accumulation and trans-stimulation artifacts[6][8].
Step-by-Step Methodology
-
Cell Preparation: Culture LAT1-overexpressing cells (e.g., HT-29 colorectal cancer cells or stably transfected Pichia pastoris yeast models) to 80% confluency in 24-well plates[7][5].
-
Washing Phase: Wash cells twice with 37°C pre-warmed Na + -free HBSS (125 mM choline-Cl, 25 mM HEPES, 4.8 mM KCl, 1.2 mM MgSO 4 , 1.2 mM KH 2 PO 4 , 1.3 mM CaCl 2 , 5.6 mM glucose, pH 7.4)[6].
-
Ligand Preparation: Prepare a master mix of the Na + -free HBSS containing 1 µM[ 3 H]-L-leucine (approx. 1 × 10 3 Ci/mol)[6].
-
Competitive Inhibition: Add the [ 3 H]-L-leucine solution concurrently with varying titrated concentrations of ADPB (or ADPB-conjugates) ranging from 0.1 nM to 100 µM. Use 3 mM BCH as a positive control for maximum inhibition[6].
-
Uptake Reaction: Incubate the plates exactly for 1 minute at 37°C[6].
-
Termination: Rapidly halt the reaction by aspirating the medium and washing the cells three times with ice-cold Na + -free HBSS[6].
-
Lysis and Filtration: Lyse the cells (e.g., using 0.1 M NaOH or Triton X-100) or harvest via rapid filtration through a 25 mm GF/B filter[6].
-
Quantification: Transfer the lysates or filters to scintillation vials, add Emulsifier-Safe cocktail, and measure radioactivity using a β -scintillation counter[6]. Calculate the IC 50 using non-linear regression analysis.
Fig 2: Step-by-step workflow for the [3H]-L-leucine in vitro competitive uptake assay.
Radiotheranostic Translation and ADMET Profiling
The ultimate goal of characterizing ADPB is its translation into the clinic as a radiotheranostic agent. Once the binding affinity of the ADPB-linker-chelator construct is validated in vitro, the BFCA (e.g., DOTA, NOTA, NODAGA) is radiolabeled.
-
Diagnostics (PET Imaging): Labeling with Gallium-68 ( 68 Ga) allows for high-contrast Positron Emission Tomography (PET) imaging of LAT1-expressing tumors, enabling precise patient stratification[3].
-
Targeted Radiotherapy: Labeling with Lutetium-177 ( 177 Lu) delivers localized beta-particle radiation directly to the tumor microenvironment, inducing DNA double-strand breaks and apoptosis[2][3].
Crucially, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that ADPB-based conjugates maintain a highly favorable pharmacokinetic profile, predicting safety for human use and efficient clearance of unbound radiotracers[4].
Conclusion
(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) represents a paradigm shift in LAT1-targeted drug design. By bypassing the steric limitations of bulkier inhibitors like JPH203, ADPB serves as a highly efficient carrier molecule for radiotheranostic applications. Through rigorous in silico docking against LAT1 gating residues and meticulous in vitro[ 3 H]-L-leucine competitive binding assays, researchers can confidently validate ADPB-conjugates for next-generation pan-cancer diagnostics and therapeutics.
References
- Holik, H. A., et al. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics.
- Holik, H. A., et al. (2025). "Designing L-type Amino Acid Transporter 1-targeting Cancer Theranostic Radiopharmaceuticals: A Molecular Docking Simulation." CHEMPUBLISH JOURNAL.
- Yan, R., et al. (2023). "Structural basis of anticancer drug recognition and amino acid transport by LAT1." bioRxiv.
- Kantipudi, S., et al. (2021). "Yeast Cell-Based Transport Assay for the Functional Characterization of Human 4F2hc-LAT1 and -LAT2." Frontiers in Molecular Biosciences.
- Tomi, M., et al. (2005). "L-Type Amino Acid Transporter 1–Mediated l-Leucine Transport at the Inner Blood–Retinal Barrier." Investigative Ophthalmology & Visual Science (IOVS).
- BenchChem. (2025). "A Head-to-Head Comparison of LAT1 Inhibitors: Cycloleucine vs. JPH203.
Sources
- 1. Structural basis of anticancer drug recognition and amino acid transport by LAT1 | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. iaea.org [iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Blood-Brain Barrier Permeability of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid: Mechanisms, Methodologies, and Theranostic Applications
Executive Summary
The blood-brain barrier (BBB) represents the most formidable obstacle in neuro-oncology and central nervous system (CNS) drug development, preventing the brain uptake of over 98% of small-molecule pharmaceuticals[1]. To bypass this barrier, rational drug design leverages endogenous carrier-mediated transport (CMT) systems. 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB) is a highly specialized, synthetic amino acid derivative engineered to exploit the L-type amino acid transporter 1 (LAT1, SLC7A5). This whitepaper provides an in-depth technical analysis of ADPB’s structural rationale, its LAT1-mediated transcytosis mechanics, and the self-validating experimental workflows required to quantify its BBB permeability for radiotheranostic applications.
Molecular Rationale and LAT1 Targeting
The physiological function of LAT1 is to mediate the sodium- and pH-independent exchange of large, essential neutral amino acids (e.g., leucine, phenylalanine) across biological barriers[2]. LAT1 is highly expressed on both the luminal and abluminal membranes of brain capillary endothelial cells, making it a prime conduit for targeted CNS delivery[3].
The chemical structure of ADPB is not accidental; it is a product of precise structure-activity relationship (SAR) engineering:
-
The Pharmacophore: The α -amino acid backbone (the 2-aminobutanoic acid moiety) is strictly required for recognition by the LAT1 substrate-binding site.
-
The Affinity Enhancer: The bulky, lipophilic 3,5-dichlorophenyl group is strategically positioned to occupy the large hydrophobic binding pocket of the LAT1 transporter. This substitution significantly increases binding affinity compared to endogenous substrates, allowing ADPB to outcompete circulating amino acids for transporter access.
Recent molecular docking simulations demonstrate that ADPB—particularly when conjugated with bifunctional chelators like NOTA for radiolabeling—exhibits a potent binding affinity ( Δ G = -7.68 kcal/mol) to LAT1, interacting specifically with the ASN258 gating residue via stable hydrogen bonds[4].
Mechanism of BBB Transcytosis
ADPB does not cross the BBB via passive lipid-mediated diffusion. At physiological pH (7.4), the amino acid moiety exists as a zwitterion, rendering it too polar to passively diffuse through the tight junctions of the brain endothelium[1]. Instead, it utilizes Carrier-Mediated Transport (CMT) .
LAT1 functions as an obligate antiporter, forming a heterodimeric complex with the 4F2 heavy chain glycoprotein (CD98hc/SLC3A2)[3]. The transport of ADPB into the brain is strictly coupled to the 1:1 stoichiometric efflux of an intracellular amino acid (typically L-glutamine or L-leucine)[2].
Fig 1: LAT1-mediated antiport mechanism of ADPB across the blood-brain barrier.
Quantitative ADMET and Binding Profile
To evaluate the clinical viability of ADPB as a neuro-oncology carrier, its pharmacokinetic parameters must be quantified. The data below summarizes the in silico and biochemical profiling of ADPB-conjugates.
Table 1: ADMET and LAT1 Binding Profile of ADPB
| Parameter | Value / Status | Causality & Clinical Implication |
|---|
| LAT1 Binding Affinity ( Δ G) | -7.68 kcal/mol[4] | High affinity driven by the 3,5-dichlorophenyl group occupying the hydrophobic pocket. | | Inhibition Constant ( Ki ) | 2.36 µM[4] | Potent interaction; allows ADPB to effectively compete with endogenous blood amino acids. | | Key Residue Interaction | ASN258[4] | Hydrogen bonding to this gating residue triggers the conformational shift required for transcytosis. | | BBB Permeability Prediction | Penetrant (CNS+)[4] | Validates the structural design for carrier-mediated transport across the neurovascular unit. | | Plasma Protein Binding (PPB) | Strong (>90%) | High lipophilicity leads to protein binding; formulation requires optimization to ensure a sufficient free fraction. |
Experimental Methodologies for Permeability Validation
To ensure scientific integrity, the measurement of ADPB's BBB permeability must rely on self-validating experimental systems. The following protocols detail the methodologies required to isolate LAT1-specific transport from experimental artifacts.
Protocol 1: In Vitro hCMEC/D3 Transwell Assay
Causality: hCMEC/D3 cells are immortalized human brain microvascular endothelial cells that retain robust LAT1 expression. We utilize a Transwell system to mimic the luminal (blood) and abluminal (brain) compartments.
-
Cell Culture: Seed hCMEC/D3 cells on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture until a confluent monolayer forms (typically 7 days).
-
Barrier Integrity Validation (Self-Validating Gate): Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Introduce Lucifer Yellow (a paracellular marker); its apparent permeability ( Papp ) must remain < 1×10−6 cm/s to confirm tight junction integrity.
-
Compound Application: Apply 10 µM ADPB to the apical (blood) chamber in HBSS buffer (pH 7.4).
-
Mechanistic Control (Self-Validating Gate): In a parallel well, co-incubate ADPB with 1 mM BCH (2-amino-2-norbornanecarboxylic acid), a specific LAT1 competitive inhibitor[2]. Logic: If ADPB transport is truly LAT1-mediated, BCH will drastically reduce its basolateral accumulation.
-
Quantification: Sample the basolateral chamber at 15, 30, 45, and 60 minutes. Quantify ADPB via LC-MS/MS.
-
Data Analysis: Calculate Papp=(dQ/dt)/(A×C0) , where dQ/dt is the transport rate, A is the surface area, and C0 is the initial apical concentration.
Fig 2: Self-validating in vitro workflow for assessing ADPB permeability.
Protocol 2: In Vivo In Situ Brain Perfusion (ISBP)
Causality: While in vitro models prove mechanism, they lack physiological hemodynamics. Systemic IV injection is flawed because ADPB's high plasma protein binding and potential hepatic metabolism confound brain uptake data. ISBP solves this by isolating the brain from systemic circulation, allowing the direct calculation of the unidirectional influx constant ( Kin ).
-
Surgical Preparation: Anesthetize the rodent model. Cannulate the common carotid artery and ligate the external carotid artery to direct perfusate flow exclusively to the internal carotid (supplying the ipsilateral cerebral hemisphere).
-
Perfusion: Perfuse an oxygenated physiological buffer containing ADPB and a vascular space marker (e.g., 14 C-sucrose) at a constant rate (10 mL/min) for 60 seconds. Logic: The short timeframe prevents significant brain-to-blood efflux.
-
Termination & Harvesting: Decapitate the subject, extract the brain, and homogenize the ipsilateral hemisphere.
-
Quantification: Measure ADPB concentration in the brain parenchyma versus the perfusate. Subtract the vascular space volume (determined by 14 C-sucrose) to yield the true parenchymal uptake, calculating Kin .
References
-
[4] Holik, H. A., et al. (2021). IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER. International Journal of Applied Pharmaceutics.
-
[1] Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism (PMC - NIH).
-
[2] Puris, E., et al. (2020). L-Type amino acid transporter 1 as a target for drug delivery. Pharmaceutical Research (D-NB).
-
[3] Various Authors (2025). Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies. MDPI.
Sources
In Vitro Pharmacology and Toxicology of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid (ADPB): A Technical Guide for Pan-Cancer Radiotheranostics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural pharmacology, binding kinetics, in vitro toxicology, and radiotheranostic bioconjugation workflows.
Executive Summary
The complexity of pan-cancer pathogenesis demands molecular targets that are universally overexpressed across various tumor phenotypes. The L-type Amino Acid Transporter 1 (LAT1, SLC7A5) has emerged as a critical target due to its role in supplying essential amino acids required for massive cancer cell proliferation.
(S)-2-Amino-4-(3,5-dichlorophenyl) butanoic acid (ADPB) is a highly potent, structurally streamlined competitive inhibitor of LAT1. While legacy inhibitors like BCH lack the potency for clinical translation, and modern inhibitors like JPH203 possess bulky structures that complicate bioconjugation, ADPB strikes an optimal balance. With an in vitro IC50 of ~0.64 µM and a low molecular weight, ADPB serves not only as a potent anti-proliferative agent but also as an ideal carrier molecule for next-generation radiotheranostic drugs (e.g., 68 Ga or 177 Lu conjugates)[1][2].
This whitepaper synthesizes the in vitro pharmacology, molecular binding kinetics, and toxicological profiling of ADPB, providing actionable, self-validating protocols for its application in radiotheranostic drug development.
Mechanism of Action & Structural Pharmacology
Cancer cells exhibit an insatiable metabolic demand, heavily relying on LAT1 to import large neutral amino acids (e.g., leucine, phenylalanine, tryptophan) into the intracellular space. This influx directly stimulates the mTORC1 signaling pathway , driving aggressive cellular proliferation and angiogenesis.
ADPB acts as a competitive antagonist at the LAT1 antiporter site. Molecular docking and in vitro binding assays reveal that ADPB anchors itself deeply within the LAT1 binding pocket. The primary amine and carboxylate groups of ADPB form critical hydrogen bonds with key residues, specifically Asn258 and Tyr259 , while the 3,5-dichlorophenyl ring interacts hydrophobically with the gating residue Phe252 [1][3]. This interaction effectively locks the transporter in an inactive conformation, inducing intracellular amino acid starvation.
LAT1-mediated amino acid transport pathway and its competitive blockade by ADPB.
In Vitro Pharmacology & Binding Kinetics
The pharmacological superiority of ADPB lies in its high binding affinity and low inhibition constant ( Ki ). In comparative in vitro studies, ADPB demonstrates an inhibitory strength approximately 10 times greater than the classical LAT1 inhibitor BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)[2].
When evaluating ADPB for theranostic applications, the addition of Bifunctional Chelating Agents (BFCAs) like NOTA or DOTA must not abrogate target affinity. Studies confirm that ADPB-NOTA complexes maintain a highly favorable Gibbs free energy ( ΔG ) of -7.68 kcal/mol and a Ki of 2.36 µM[3]. Furthermore, advanced constructs utilizing a 6-aminohexanoic acid (Ahx) linker, such as 177 Lu-DOTA-Ahx-ADPB, exhibit exceptional LAT1 inhibitory potency (estimated pIC50 of 51.55 ± 17.06), significantly outperforming even the benchmark inhibitor JPH203 in computational models[1].
Quantitative Pharmacological Profile
| Compound / Conjugate | Target | IC50 / Ki (µM) | pIC50 | Key Interacting LAT1 Residues |
| Native ADPB | LAT1 | ~0.64 ( IC50 ) | 6.19 | Phe252, Asn258, Tyr259 |
| JPH203 (Benchmark) | LAT1 | N/A | 7.22 | N/A |
| BCH (Classical) | LAT1 | ~6.4 ( IC50 ) | N/A | N/A |
| ADPB-NOTA | LAT1 | 2.36 ( Ki ) | N/A | Asn258 |
| 177 Lu-DOTA-Ahx-ADPB | LAT1 | Exceptional | 51.55 | Phe252, Asn258, Tyr259 |
Data synthesized from in vitro assays and molecular docking simulations[1][2][3].
Radiotheranostic Bioconjugation: Workflow & Protocols
Direct conjugation of bulky radiometal chelators to the ADPB pharmacophore can induce steric clashes within the narrow LAT1 binding pocket, drastically reducing binding affinity. To circumvent this, the implementation of a spacer—specifically 6-aminohexanoic acid (6-Ahx) —is critical. The Ahx linker provides spatial separation, preserving the interaction between ADPB's primary amine/carboxylate and LAT1's gating residues[1][2].
Step-by-Step Protocol: Synthesis and Validation of 177 Lu-DOTA-Ahx-ADPB
As an Application Scientist, ensuring a self-validating workflow is paramount to prevent downstream assay failure. The following protocol integrates chemical synthesis with mandatory quality control (QC) checkpoints.
Step 1: Linker Conjugation (ADPB-Ahx Synthesis)
-
Reaction: Dissolve ADPB in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) to maintain basicity.
-
Coupling: Introduce the N-hydroxysuccinimide (NHS) ester of Fmoc-protected 6-Ahx. The primary amine of ADPB will react with the carboxylate of the linker to form a stable amide bond[2].
-
Deprotection: Treat the intermediate with 20% piperidine in DMF to remove the Fmoc group, exposing the terminal amine of the Ahx linker for BFCA attachment.
Step 2: BFCA Conjugation (DOTA-Ahx-ADPB)
-
Reaction: React the exposed terminal amine of the ADPB-Ahx construct with DOTA-NHS ester (1.2 molar equivalents) in DMF/DIPEA at room temperature for 4 hours.
-
Purification: Isolate the DOTA-Ahx-ADPB conjugate via preparative Reverse-Phase HPLC (RP-HPLC) and lyophilize to obtain a pure powder.
Step 3: Radiolabeling with Lutetium-177 ( 177 Lu)
-
Buffer Preparation: Dissolve 10-20 µg of DOTA-Ahx-ADPB in 0.4 M sodium acetate buffer. Causality Check: The pH must be strictly maintained between 4.5 and 5.0 . This specific pH range ensures the optimal deprotonation of DOTA's carboxylate arms, facilitating rapid thermodynamic complexation with the lanthanide while preventing the hydrolysis of 177 Lu 3+ into insoluble hydroxides.
-
Incubation: Add [ 177 Lu]LuCl 3 (approx. 100-150 MBq) and incubate the reaction vial at 95°C for 30 minutes.
Step 4: Self-Validation (Radiochemical Quality Control)
-
Assay: Perform Radio-Instant Thin-Layer Chromatography (Radio-ITLC) using 0.1 M sodium citrate (pH 5.0) as the mobile phase.
-
Validation Logic: In this system, free unchelated 177 Lu forms a citrate complex and migrates to the solvent front ( Rf≈1.0 ), while the bulky, lipophilic 177 Lu-DOTA-Ahx-ADPB complex remains at the origin ( Rf≈0.0 ).
-
Go/No-Go Decision: Proceed to in vitro cell binding assays only if the Radiochemical Yield (RCY) is > 95%.
Step-by-step bioconjugation and radiolabeling workflow for ADPB-based theranostics.
In Vitro Toxicology & ADMET Profiling
Before advancing to in vivo models, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of ADPB is essential. Comprehensive in silico predictions (utilizing vNN-ADMET and Pre-ADMET frameworks) validate the safety profile of ADPB and its radiotheranostic derivatives[3].
-
Absorption & Distribution: ADPB derivatives are predicted to be well-absorbed molecules. Crucially, because LAT1 is highly expressed at the Blood-Brain Barrier (BBB), certain ADPB formulations have the potential to cross into the Central Nervous System (CNS)[3]. This presents a strategic advantage for the theranostic targeting of aggressive brain malignancies, such as glioblastoma multiforme (GBM).
-
Metabolic Stability: The structural rigidity provided by the 3,5-dichlorophenyl moiety offers resistance against rapid hepatic degradation, preventing the compound from being prematurely metabolized by liver enzymes[3].
-
Toxicity: ADPB-NOTA and ADPB-DOTA conjugates exhibit excellent biocompatibility profiles and are predicted to be safe for human use, lacking the off-target hepatotoxicity often associated with broader-spectrum amino acid transport inhibitors[3].
Conclusion
(S)-2-Amino-4-(3,5-dichlorophenyl) butanoic acid (ADPB) represents a highly versatile and potent molecular tool in the oncology pipeline. By effectively starving cancer cells of essential amino acids via LAT1 blockade, and simultaneously acting as a high-affinity carrier for radiometals, ADPB bridges the gap between targeted therapy and molecular imaging. Adhering to the rigorous bioconjugation and validation protocols outlined in this guide will ensure high radiochemical yields and preserved target affinity, accelerating the development of next-generation pan-cancer radiotheranostics.
References
- IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER.
- Designing L-type Amino Acid Transporter 1-targeting Cancer Theranostic Radiopharmaceuticals: A Molecular Docking Simulation.
- In Silico Study of 5-BOTP and ADPB as Carriers of Radiotheranostic Compounds Against L
Sources
Biosynthetic Pathways for 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid Analogs: A Biocatalytic Whitepaper
Executive Summary
The non-canonical amino acid (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB)—a halogenated derivative of L-homophenylalanine—has emerged as a critical structural motif in modern drug discovery. Notably, ADPB is utilized as a highly specific carrier molecule in radiotheranostic kits targeting the L-type amino acid transporter 1 (LAT1) in oncology[1].
Historically, the synthesis of meta-halogenated homophenylalanine analogs relied on harsh chemical halogenation or complex asymmetric synthesis, suffering from poor regioselectivity and heavy metal waste. Transitioning to biocatalytic pathways offers unparalleled enantioselectivity (ee > 99%) and regiocontrol. This whitepaper details the three primary biosynthetic architectures used to synthesize ADPB and its analogs, providing actionable protocols and mechanistic insights for scale-up.
Retrosynthetic Biocatalytic Logic
Designing a biosynthetic route for ADPB requires navigating the stereochemical demands of the chiral α-carbon and the regiochemical challenge of the 3,5-dichloro substitution on the aromatic ring. We can deconstruct the target molecule via three distinct enzymatic paradigms:
-
The Aminotransferase (TA) Route: Late-stage stereoselective amination of a pre-halogenated keto-acid precursor.
-
The Halogenase (FDH) Route: Late-stage regioselective chlorination of an L-homophenylalanine backbone.
-
The Hydantoinase Route: Dynamic Kinetic Resolution (DKR) of a racemic hydantoin intermediate.
Retrosynthetic biocatalytic pathways for the synthesis of ADPB.
The Transaminase (TA) Engine: Thermodynamic Equilibrium Shifting
Transaminases (TAs) utilize pyridoxal 5′-phosphate (PLP) to mediate the transfer of an amino group from a donor to a keto-acid acceptor[2]. For ADPB, the substrate is 2-oxo-4-(3,5-dichlorophenyl)butanoic acid. The primary bottleneck in TA biocatalysis is the thermodynamic equilibrium, which typically hovers near Keq≈1.0 , severely limiting conversion yields.
Mechanistic Causality: The L-Lysine Shift
To overcome this, we deploy engineered Escherichia coli Aspartate Aminotransferase (AAT)—specifically the R292E/L18H double mutant, which exhibits an expanded binding pocket accommodating bulky aryl-butyric substrates[3].
Crucially, L-lysine is selected as the amino donor. Upon deamination, L-lysine is converted to 2-keto-6-aminocaproate. In an aqueous environment, this co-product spontaneously cyclizes into Δ1 -piperideine-2-carboxylic acid. This irreversible cyclization acts as a thermodynamic sink, continuously removing the co-product from the reaction pool and driving the equilibrium entirely toward ADPB production (Le Chatelier's Principle)[3].
Thermodynamic equilibrium shift in TA-mediated synthesis using L-Lysine.
Flavin-Dependent Halogenase (FDH) Cascades
Direct functionalization of unactivated C-H bonds is the holy grail of biocatalysis. Flavin-dependent halogenases (FDHs) utilize FADH2 , O2 , and halide salts to generate an enzyme-bound hypohalous acid (HOCl) intermediate. The enzyme's active site architecture then guides this reactive species to perform a regioselective electrophilic aromatic substitution on the substrate.
Overcoming Meta-Halogenation Challenges
Standard FDHs (like RebH or Thal) typically direct halogenation to the ortho or para positions of electron-rich aromatic rings. Achieving a 3,5-dichloro (meta) substitution pattern on a homophenylalanine scaffold is sterically and electronically demanding. To achieve this, researchers look toward enzymes like ChlA from Dictyostelium discoideum, which naturally catalyzes the 3,5-dichlorination of phenolic rings during the biosynthesis of differentiation-inducing factor 1 (DIF-1)[4]. By pairing engineered ChlA variants with a flavin reductase (to recycle FADH2 ), direct dichlorination of (S)-homophenylalanine can be achieved[5].
Mechanism of Flavin-Dependent Halogenase (FDH) regioselective chlorination.
Experimental Protocol: Self-Validating TA Workflow
The following protocol details the asymmetric synthesis of ADPB via the engineered AAT pathway. This method is designed to be self-validating: the precipitation of the product serves as a real-time visual indicator of reaction progress and equilibrium shifting[6].
Step-by-Step Methodology
1. Biocatalyst Preparation:
-
Express the engineered E. coli AAT (R292E/L18H mutant) in E. coli BL21(DE3) cells.
-
Harvest cells via centrifugation (4,000 × g, 15 min, 4°C) and resuspend in 50 mM potassium phosphate buffer (pH 8.0) containing 0.1 mM PLP.
-
Lyse cells via high-pressure homogenization and clarify the lysate.
2. Reaction Assembly:
-
In a bioreactor, combine:
-
2-Oxo-4-(3,5-dichlorophenyl)butanoic acid (Target concentration: 100 mM).
-
L-Lysine monohydrochloride (Amino donor, 150 mM).
-
Pyridoxal 5′-phosphate (PLP) (0.1 mM).
-
Clarified AAT lysate (10% v/v total reaction volume).
-
-
Adjust the pH to 8.0 using 1 M NaOH.
3. Incubation & Equilibrium Shift:
-
Incubate the mixture at 37°C with orbital shaking at 200 rpm for 24–36 hours.
-
Causality Check: As L-lysine is consumed, the cyclization of 2-keto-6-aminocaproate prevents reverse transamination. Furthermore, ADPB has a solubility limit of <2 mM in aqueous buffer. As it forms, it will continuously precipitate out of solution as a white solid, further driving the reaction forward[6].
4. Product Recovery (pH Shift):
-
Terminate the reaction by adjusting the pH to 3.0 with 6 M HCl to fully protonate the unreacted keto-acid and solubilize impurities.
-
Readjust the pH precisely to the isoelectric point (pI) of ADPB (approx. pH 5.5 - 6.0).
-
Filter the precipitated (S)-ADPB under vacuum. Wash with ice-cold distilled water and dry lyophilization.
Quantitative Data Presentation
The table below summarizes the efficiency metrics of the three discussed biosynthetic pathways for ADPB analogs.
| Biosynthetic Pathway | Key Enzyme(s) | Co-factors / Donors | Yield (%) | Enantiomeric Excess (ee %) | Scalability & Industrial Viability |
| Transaminase (TA) | Engineered AAT (R292E/L18H) | PLP, L-Lysine | > 95% | > 99.9% | High . Equilibrium shifted via byproduct cyclization and product precipitation. |
| Halogenase (FDH) | ChlA / Engineered RebH | FADH2 , O2 , Cl− | ~ 45-60% | > 99.0% | Moderate . Requires complex cofactor recycling (Flavin reductase + NADH). |
| Hydantoinase (DKR) | L-Hydantoinase + Racemase | Metal ions ( Mn2+ ) | > 85% | > 99.0% | High . Established industrial standard, though requires multi-enzyme optimization. |
Conclusion
The biosynthesis of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB) represents a triumph of modern biocatalysis. While Flavin-Dependent Halogenases offer an elegant route for direct C-H functionalization[4], the Transaminase pathway utilizing engineered AAT and an L-lysine equilibrium shift remains the most robust and scalable method for generating high-purity (>99.9% ee) material[3]. As demand for complex, halogenated non-canonical amino acids in radiotheranostics and peptide-drug conjugates grows, these self-validating enzymatic systems will entirely supplant traditional chemical syntheses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 3. doi.wiley.com [doi.wiley.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. A flavin-dependent halogenase catalyzes the chlorination step in the biosynthesis of Dictyostelium differentiation-inducing factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconvoluting the Mechanism: Target Identification and Validation of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid in Mammalian Cells
Executive Summary
The identification and validation of small-molecule targets in live mammalian cells is a cornerstone of modern drug development. 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB) has recently emerged as a highly potent inhibitor of the L-type amino acid transporter 1 (LAT1, SLC7A5). Because of its compact structure, ADPB is increasingly utilized as a carrier molecule for pan-cancer radiotheranostics (e.g., conjugated with NOTA/DOTA for 68 Ga or 177 Lu labeling).
As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, self-validating methodological framework. This whitepaper details the causal logic and step-by-step protocols required to definitively validate LAT1 as the bona fide target of ADPB in mammalian cells, bridging in silico structural predictions with in vitro biophysical and functional assays.
The Rationale: ADPB and the LAT1-4F2hc Complex
LAT1 is a sodium- and pH-independent antiporter that forms a heterodimer with the 4F2hc (SLC3A2) heavy chain chaperone. It is heavily overexpressed in various malignancies, driving the influx of essential amino acids (such as L-leucine) that stimulate the mTORC1 signaling pathway, thereby promoting aggressive cancer cell proliferation .
While molecules like JPH203 serve as high-potency benchmarks, their bulky structures preclude versatile bioconjugation. ADPB (pIC 50 = 6.19) solves this by offering a streamlined scaffold that maintains high affinity for the LAT1 substrate pocket while allowing linker attachments (e.g., 6-aminohexanoic acid) without steric clash .
Fig 1. LAT1-mediated leucine transport and mTORC1 activation blocked by ADPB.
Pillar I: In Silico Target Prediction and Structural Modeling
Before advancing to live-cell assays, structural modeling is critical to predict the binding mode and ensure that bioconjugation linkers do not sterically hinder target engagement.
The Causality of Structural Selection: LAT1 is a highly dynamic 12-transmembrane domain protein. To accurately predict ADPB binding, docking simulations must utilize high-resolution Cryo-EM structures capturing both the inward-open conformation (PDB: ) and the outward-occluded conformation (PDB:) .
Mechanistic Insight: In silico modeling reveals that ADPB binds within the classical substrate pocket of LAT1. It achieves a highly favorable Gibbs free energy ( Δ G = -7.68 kcal/mol) by forming critical hydrogen bonds with Asn258 —the primary gating residue of LAT1—as well as hydrophobic interactions with Tyr259 and Phe252 . This structural data dictates that any radiometal chelator must be attached to the ADPB scaffold via a spacer long enough ( ∼ 20 Å) to protrude from the binding pocket without disrupting the Asn258 interaction.
Pillar II: Biophysical Target Engagement (CETSA)
The Causality of Assay Choice: Validating the physical binding of small molecules to multipass transmembrane proteins like LAT1 is notoriously difficult. Traditional affinity pull-down assays require detergent solubilization, which frequently disrupts the delicate LAT1-4F2hc heterodimer and alters the native binding pocket. The Cellular Thermal Shift Assay (CETSA) bypasses this limitation by measuring ligand-induced thermal stabilization of the target protein within intact, living mammalian cells, preserving the physiological membrane environment.
Protocol 1: Self-Validating Intact Cell CETSA for ADPB
This protocol is designed as a self-validating system, incorporating vehicle controls, a known positive control, and a loading control to rule out false positives caused by unequal protein precipitation.
Step-by-Step Methodology:
-
Cell Preparation: Culture a high-LAT1 expressing mammalian cell line (e.g., MCF-7 or HeLa) to 80% confluency. Harvest and resuspend in physiological PBS supplemented with protease inhibitors.
-
Compound Treatment: Divide the cell suspension into three aliquots:
-
Negative Control: 0.1% DMSO (Vehicle).
-
Test Compound: 10 µM ADPB.
-
Positive Control: 10 µM JPH203. Incubate suspensions at 37°C for 30 minutes to allow intracellular equilibration and target binding.
-
-
Thermal Gradient: Aliquot each treatment group into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Clearance: Lyse the cells by adding 0.4% NP-40 and subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection: Resolve the soluble fractions via SDS-PAGE and Western Blot.
-
Primary Antibody: Anti-LAT1 (SLC7A5) to detect target engagement.
-
Loading Control: Anti-GAPDH (which should not shift in the presence of ADPB, validating assay specificity).
-
-
Validation: A successful assay will show a rightward shift in the melting temperature (T m ) of LAT1 in the ADPB and JPH203 groups compared to the DMSO control, confirming direct biophysical engagement.
Pillar III: Functional Target Validation (Radioligand Uptake)
The Causality of Assay Choice: Physical engagement (proven by CETSA) does not inherently differentiate between an agonist (a transportable substrate) and an antagonist (an inhibitor). To definitively prove that ADPB functionally inhibits LAT1 antiporter activity, a competitive radioligand uptake assay is required. Because LAT1 is a sodium-independent transporter, the assay must be performed in a sodium-free buffer (replacing NaCl with Choline Chloride) to eliminate background noise from sodium-dependent transporters like ASCT2.
Protocol 2: Competitive[ 14 C]-L-Leucine Uptake Assay
-
Buffer Preparation: Prepare a Na + -free uptake buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl 2 , 1 mM CaCl 2 , 10 mM HEPES, pH 7.4).
-
Cell Starvation: Wash adherent cells twice with pre-warmed Na + -free buffer and incubate for 15 minutes at 37°C to deplete intracellular amino acids.
-
Competitive Uptake: Aspirate the buffer and immediately add Na + -free buffer containing 1 µM [ 14 C]-L-Leucine spiked with varying concentrations of ADPB (0.01 µM to 100 µM) to generate an IC 50 curve.
-
Time-Course Linearity: Terminate the reaction after exactly 1 minute (ensuring measurement within the linear phase of initial uptake velocity) by washing three times with ice-cold Na + -free buffer.
-
Quantification: Lyse cells in 0.1 N NaOH. Measure the intracellular accumulated radioactivity using a liquid scintillation counter. Normalize counts to total protein concentration (via BCA assay).
-
Validation: A dose-dependent decrease in[ 14 C]-L-Leucine accumulation confirms that ADPB functionally blocks the LAT1 transport channel.
Fig 2. Self-validating target identification workflow for ADPB in mammalian cells.
Quantitative Data Profile
To contextualize the efficacy of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, the following table summarizes its performance metrics against other established LAT1 modulators.
| Compound | Target | pIC 50 | IC 50 ( μ M) | Key Structural/Functional Advantage | Reference |
| ADPB | LAT1 (SLC7A5) | 6.19 | ∼ 0.64 | Compact scaffold; allows versatile bioconjugation for radiotheranostics without losing affinity. | |
| JPH203 | LAT1 (SLC7A5) | 7.22 | ∼ 0.06 | High potency clinical benchmark; however, bulky structure limits radiometal chelation. | |
| 5-BOTP | LAT1 (SLC7A5) | 5.83 | 1.48 | Alternative carrier molecule; slightly lower affinity than ADPB. | |
| BCH | LAT1 / LAT2 | < 4.0 | > 100 | Historical benchmark; non-selective and requires millimolar concentrations. |
Conclusion
The target identification and validation of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB) requires a multi-tiered approach. By combining in silico structural docking (targeting the Asn258 gating residue) with intact-cell biophysical engagement (CETSA) and functional transport inhibition (Na + -free radioligand uptake), researchers can establish a self-validating loop. This rigorous methodology not only confirms LAT1 as the definitive target but also provides the foundational quality control required before advancing ADPB-based radiotheranostic conjugates into preclinical in vivo models.
References
-
Holik, H. A., Ibrahim, F. M., Fatah, A. L., Achmad, A., & Kartamihardja, A. H. S. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, 13(Special Issue 4), 239-243.[Link]
-
Holik, H. A., et al. (2024). "Designing L-type Amino Acid Transporter 1-targeting Cancer Theranostic Radiopharmaceuticals: A Molecular Docking Simulation." ResearchGate.[Link]
-
Yan, R., Zhao, X., Lei, J., & Zhou, Q. (2019). "Structure of the human LAT1-4F2hc heteromeric amino acid transporter complex." Nature, 568(7750), 127-130. (PDB: 6IRT).[Link]
-
Holik, H. A., Elaine, A. A., Sitinjak, B. D. P., et al. (2024). "In Silico Study of 5-BOTP and ADPB as Carriers of Radiotheranostic Compounds Against Lat-1." Indonesian Journal of Pharmaceutical Science and Technology, 11(3).[Link]
Thermodynamic Profiling of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid (ADPB) as a LAT1-Targeted Radiotheranostic Carrier
Introduction: The Biophysical Imperative of LAT1 Targeting
The L-type amino acid transporter 1 (LAT1, SLC7A5) is a sodium-independent antiporter highly upregulated in various malignancies to meet the metabolic demands of rapid cellular proliferation. Designing carriers that exploit this transporter for radiotheranostics requires precise tuning of binding thermodynamics. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) has emerged as a highly potent LAT1-targeted carrier scaffold.
Unlike endogenous substrates (e.g., L-leucine) or first-generation inhibitors like BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), ADPB incorporates a bulky, electron-withdrawing 3,5-dichlorophenyl moiety. As an application scientist, I approach the optimization of such carriers not merely through phenotypic screening, but by dissecting the fundamental thermodynamic drivers—enthalpy ( ΔH ) and entropy ( ΔS )—that dictate binding affinity ( Ka ), residence time, and transporter conformational shifts.
Causality in ADPB-LAT1 Binding Thermodynamics
The binding of ADPB to the LAT1 central cavity is a synergistic event driven by distinct regional interactions. The thermodynamic signature of this binding event can be partitioned into two primary biophysical phenomena:
Entropic Gain via Hydrophobic Desolvation ( ΔS>0 )
The 3,5-dichlorophenyl ring of ADPB is highly lipophilic. In an aqueous environment, it forces water molecules into a highly ordered, rigid clathrate structure (entropic penalty). Upon entering the LAT1 binding pocket, these ordered water molecules are displaced into the bulk solvent. This massive increase in solvent degrees of freedom provides a dominant, favorable entropic driving force ( ΔS>0 ). Furthermore, the chlorine atoms engage in favorable van der Waals interactions with hydrophobic residues such as Ile64 and Phe252 [1].
Enthalpic Anchoring via the Gating Residues ( ΔH<0 )
While entropy drives the initial association, the specificity and structural locking of the ligand are enthalpically driven. The α -amino acid backbone of ADPB forms highly directional, exothermic hydrogen bonds with the LAT1 gating residues. Specifically, the carboxylate and amino groups of ADPB anchor to ASN258 , Gly255 , and Ser66 [1].
When ADPB is conjugated to a bifunctional chelator like NOTA (forming ADPB-NOTA) for radiometal labeling (e.g., 68 Ga or 64 Cu), the thermodynamic profile is further stabilized. In silico studies demonstrate that the ADPB-NOTA conjugate achieves a highly favorable Gibbs free energy ( ΔG ) of -7.68 kcal/mol and an inhibition constant ( Ki ) of 2.36 μ M , vastly outperforming the native BCH control [1].
Thermodynamic cycle of ADPB binding to LAT1, highlighting entropic and enthalpic drivers.
Quantitative Thermodynamic Data Summary
To benchmark ADPB against standard LAT1 interacting molecules, we summarize the thermodynamic and kinetic parameters. The superiority of the ADPB-NOTA conjugate lies in its ability to maintain the critical hydrogen-bonding network while accommodating the bulky chelator without steric clashes that would otherwise incur an enthalpic penalty.
| Compound | Gibbs Free Energy ( ΔG ) | Inhibition Constant ( Ki ) | Key Interacting Residues | Primary Thermodynamic Driver |
| BCH (Control) | -5.25 kcal/mol | 142.14 μ M | Gly255, Ser66, Gly67, Ile64 | Enthalpic (H-bonding) |
| ADPB (Unconjugated) | -6.50 to -7.00 kcal/mol* | ~15.23 μ M | Phe252, Ser144, Ile64 | Entropic (Desolvation) |
| ADPB-NOTA | -7.68 kcal/mol | 2.36 μ M | ASN258, Phe252, Gly255 | Synergistic ( ΔH + ΔS ) |
*Estimated range based on derivative baseline affinities prior to chelation. [1]
Experimental Workflows for Thermodynamic Profiling
To ensure scientific integrity, thermodynamic parameters predicted in silico must be empirically validated. Below are the self-validating, step-by-step protocols I mandate for characterizing ADPB-LAT1 interactions.
Protocol A: Empirical Validation via Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring the heat released or absorbed during a binding event, allowing simultaneous determination of ΔH , Ka , and stoichiometry ( n ). From these, ΔG and ΔS are derived via the Gibbs equation ( ΔG=−RTlnKa=ΔH−TΔS ) [2].
-
Target Preparation & Solubilization:
-
Express human LAT1 (co-expressed with CD98hc for stability) in mammalian cells (e.g., HEK293F).
-
Solubilize the membrane fraction using 1% Lauryl Maltose Neopentyl Glycol (LMNG) and 0.1% Cholesteryl Hemisuccinate (CHS).
-
Purify via size-exclusion chromatography (SEC) into a final buffer of 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% LMNG/0.001% CHS.
-
-
Ligand Preparation (Critical Step):
-
Dissolve ADPB-NOTA in the exact same SEC buffer used for the protein. Causality: Even a 1% mismatch in buffer composition (e.g., DMSO concentration) will generate massive heats of dilution, masking the specific binding isotherm.
-
-
Degassing and Thermal Equilibration:
-
Degas both the LAT1 protein solution (cell) and ADPB ligand solution (syringe) at 25°C for 10 minutes to prevent bubble formation, which causes severe baseline noise.
-
-
Titration Execution:
-
Load 1.45 mL of 20 μ M LAT1 into the sample cell.
-
Load the syringe with 200 μ M ADPB-NOTA.
-
Perform an initial 0.5 μ L purge injection (discarded during analysis), followed by 19 sequential 2.0 μ L injections at 150-second intervals. Stir speed: 750 rpm.
-
-
Self-Validating Data Integration:
-
Subtract the background heat of dilution (obtained by titrating ADPB into buffer alone).
-
Fit the integrated heat peaks to a single-site binding model to extract ΔH and Kd .
-
Self-validating Isothermal Titration Calorimetry (ITC) workflow for ADPB-LAT1.
Protocol B: Predictive Profiling via Free Energy Perturbation (FEP)
To understand why specific chelators (NOTA vs. DOTA) alter ADPB binding, we use Alchemical Free Energy Calculations.
-
System Parameterization:
-
Assign the ff14SB force field to the LAT1 apo-structure (PDB ID: 6IRT) and the GAFF2 force field with AM1-BCC charges to the ADPB ligand.
-
-
Solvation & Equilibration:
-
Solvate the complex in a TIP3P water box with 0.15 M NaCl.
-
Perform energy minimization, followed by NVT (constant volume/temperature) heating to 300K, and NPT (constant pressure/temperature) equilibration for 10 ns. Causality: NPT equilibration ensures the solvent density is physically realistic before calculating thermodynamic properties.
-
-
Alchemical Transformation (Lambda Windows):
-
Gradually decouple the van der Waals and electrostatic interactions of ADPB from the environment using 16 discrete λ windows (from λ=0 fully interacting, to λ=1 fully decoupled).
-
-
Thermodynamic Integration (TI):
-
Calculate the free energy difference ( ΔG ) by integrating the derivative of the potential energy with respect to λ ( ⟨∂V/∂λ⟩ ).
-
Conclusion
The development of ADPB as a radiotheranostic carrier represents a triumph of structure-based thermodynamic design. By leveraging the massive entropic gain provided by the 3,5-dichlorophenyl ring's desolvation, paired with the precise enthalpic anchoring of the amino acid backbone at ASN258, ADPB achieves a sub-micromolar affinity profile. When conjugated to NOTA, the thermodynamic equilibrium ( ΔG=−7.68 kcal/mol) ensures prolonged residence time on LAT1, maximizing the diagnostic and therapeutic window for oncology applications.
References
-
Holik, H. A., Ibrahim, F. M., Fatah, A. L., Achmad, A., & Kartamihardja, A. H. S. (2021). IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER. International Journal of Applied Pharmaceutics. 1
-
Yan, R., Zhao, X., Lei, J., & Zhou, Q. (2019). Structures and General Transport Mechanisms by the Major Facilitator Superfamily (MFS). Nature / National Institutes of Health (NIH). 2
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2-Amino-4-(3,5-dichloro-phenyl)-butyric acid metabolomics and degradation pathways
An In-depth Technical Guide: Metabolomics and Degradation Pathways of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
Executive Summary
2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a synthetic amino acid derivative whose metabolic fate and environmental degradation are not currently characterized in public literature. As with any novel xenobiotic, understanding its biotransformation is critical for assessing its pharmacological potential, toxicity profile, and environmental impact. This guide provides a comprehensive framework for elucidating these pathways. By leveraging established principles of xenobiotic metabolism and drawing parallels from structurally related compounds, we outline predicted metabolic transformations. More importantly, we present a robust, self-validating methodological workflow, from in vitro incubation to advanced mass spectrometry-based metabolite identification. This document serves as a technical blueprint for researchers to systematically investigate and characterize the metabolomics of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid and similar novel chemical entities.
Part 1: Introduction to the Xenobiotic Challenge
Physicochemical Properties of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
This molecule is a non-proteinogenic amino acid characterized by a dichlorinated phenyl ring attached to a butyric acid backbone. Its structure suggests it is a xenobiotic—a compound foreign to a biological system.
| Property | Value | Source |
| CAS Number | 1260597-00-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [1][2] |
| Molecular Weight | 248.11 g/mol | [1][2] |
| Structure | A butyric acid chain with an amino group at the α-position and a 3,5-dichlorophenyl group at the γ-position. | [2] |
The presence of the dichlorophenyl group makes the molecule relatively lipophilic and persistent, while the amino acid moiety provides a handle for recognition by metabolic enzymes.
The Imperative of Xenobiotic Metabolomics
Virtually every xenobiotic, from pharmaceuticals to environmental pollutants, is subject to metabolic processes that alter its structure, activity, and toxicity.[3][4] These biotransformations can lead to detoxification and enhanced elimination or, conversely, to bioactivation into more toxic or reactive species.[4] Therefore, a comprehensive understanding of a xenobiotic's metabolic fate is essential for predicting its efficacy, potential for adverse effects, and environmental persistence.[5] Metabolomics, the systematic profiling of small molecules, provides a powerful analytical lens to discover and identify these metabolic products, offering a holistic view of a compound's impact on and interaction with a biological system.[3][6]
Part 2: A Predictive Framework for Metabolic and Degradation Pathways
In the absence of direct experimental data for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, we can predict its metabolic fate based on the well-established biotransformation pathways for xenobiotics and analogous chlorinated aromatic compounds like the herbicide 2,4-D and the drug Diclofenac.[7][8]
Foundational Principles: Phase I and Phase II Metabolism
Metabolism typically proceeds in two phases:
-
Phase I (Functionalization): Enzymes, primarily from the Cytochrome P450 (CYP) superfamily, introduce or expose polar functional groups (e.g., -OH, -NH₂, -COOH) on the xenobiotic.[9] This increases water solubility and provides sites for Phase II reactions.
-
Phase II (Conjugation): The modified xenobiotic is conjugated with endogenous polar molecules (e.g., glucuronic acid, sulfate, glutathione), which further increases water solubility and facilitates excretion.
Predicted Metabolic Pathways
The following diagram illustrates the most probable metabolic transformations for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in a mammalian system and potential degradation pathways in a microbial context.
Caption: Predicted metabolic pathways for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.
Causality of Predictions:
-
Aromatic Hydroxylation: The dichlorophenyl ring is a prime target for CYP-mediated oxidation, a common pathway for detoxifying chlorinated aromatic compounds.[10]
-
Aliphatic Hydroxylation: The butyric acid side chain offers multiple sites for hydroxylation.
-
Microbial Degradation: The pathway involving side-chain cleavage to form dichlorophenol, followed by catechol formation and ring cleavage, is well-documented for the herbicide 2,4-D, which shares the dichlorinated aromatic moiety.[7][11]
Part 3: A Methodological Workflow for Metabolite Discovery
A definitive characterization of metabolic pathways requires a systematic experimental approach. The following workflow is designed to be a self-validating system, incorporating necessary controls and orthogonal methods to ensure high-confidence metabolite identification.
Caption: A comprehensive workflow for xenobiotic metabolite identification.
In Vitro Experimental Systems: Rationale and Protocols
The choice of an in vitro system is dictated by the metabolic questions being asked.
Protocol 1: Human Liver Microsome (HLM) Assay for Phase I Metabolism
-
Rationale: HLMs are subcellular fractions rich in CYP enzymes, making them an efficient, cost-effective model for screening Phase I metabolic stability and identifying primary oxidative metabolites.[12] The inclusion of a cofactor-lacking control is critical for validation.
-
Methodology:
-
Preparation: Thaw pooled HLM (e.g., 20 mg/mL stock) on ice. Prepare a cofactor solution of NADPH (e.g., 10 mM in buffer).
-
Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (to a final concentration of 0.5-1.0 mg/mL), and the test compound (e.g., 1-10 µM final concentration).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH solution (1 mM final concentration).
-
Control Group: Prepare an identical reaction mixture but replace the NADPH solution with a buffer. This control validates that observed metabolites are NADPH-dependent (i.e., CYP-mediated).
-
Incubation: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates proteins and halts enzymatic activity.
-
Processing: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein. Transfer the supernatant for UPLC-MS analysis.
-
Protocol 2: Cryopreserved Hepatocyte Suspension Assay for Phase I & II Metabolism
-
Rationale: Primary hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more physiologically relevant system to observe the full sequence of biotransformation, including conjugation.[13]
-
Methodology:
-
Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend in pre-warmed incubation medium (e.g., Williams' Medium E).
-
Cell Viability: Assess cell viability using a method like trypan blue exclusion; viability should be >80%. Adjust cell density to ~1 million viable cells/mL.
-
Incubation: Add the hepatocyte suspension to a multi-well plate. Add the test compound (e.g., 1-10 µM final concentration).
-
Control Group: A vehicle control (e.g., DMSO without the compound) is essential to profile endogenous metabolites from the cells.
-
Time Course: Incubate on an orbital shaker in a CO₂ incubator at 37°C. Collect aliquots of the entire cell suspension at various time points.
-
Quenching & Lysis: Quench the reaction with 2-3 volumes of ice-cold methanol or acetonitrile to simultaneously precipitate protein, lyse cells, and extract metabolites.
-
Processing: Vortex thoroughly and centrifuge at high speed. Transfer the supernatant for analysis.
-
Analytical Strategy: UPLC-QTOF-MS
-
Rationale: Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is the gold standard for untargeted metabolomics.[5][6] UPLC provides rapid, high-resolution separation, while QTOF-MS delivers high mass accuracy (<5 ppm) and high resolution, enabling the confident determination of elemental compositions for both parent drug and unknown metabolites.
Protocol 3: Sample Preparation and UPLC-QTOF-MS Analysis
-
Sample Preparation: Evaporate the solvent from the supernatant (from Protocol 1 or 2) under a stream of nitrogen. Reconstitute in a small volume of a suitable solvent (e.g., 50:50 water:methanol) compatible with the LC mobile phase.
-
Chromatography:
-
Column: Use a reverse-phase column (e.g., C18) suitable for separating small polar and non-polar molecules.
-
Mobile Phases: Typically, Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).
-
Gradient: A shallow gradient from low to high organic phase (B) over 10-20 minutes to resolve a wide range of metabolites.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure comprehensive detection of different metabolite classes.
-
Acquisition Mode: Employ a data-independent acquisition (DIA) mode, such as MSᴱ, which collects full scan precursor ion data and fragmentation data across the entire mass range simultaneously.[14] This ensures that MS/MS spectra are available for all detected ions post-acquisition.
-
Data Processing and Metabolite Identification Logic
The raw data from the LC-MS is complex. A structured data analysis pipeline is required to extract meaningful biological information.
Caption: Logic flow for identifying significant metabolites from raw LC-MS data.
-
Rationale: This workflow systematically reduces data complexity. Multivariate analysis, such as OPLS-DA, is exceptionally powerful for separating systematic variation related to the treatment from background noise.[12] The resulting S-plot visually identifies ions that are both statistically significant and have a high magnitude of change, making them prime candidates for being drug-related metabolites.[12] Final identification relies on piecing together evidence from accurate mass, predicted biotransformations, and MS/MS fragmentation patterns.
References
-
Clayton, T. A., & Biktasova, A. (2012). Xenobiotic Metabolomics: Major Impact on the Metabolome. Annual Review of Pharmacology and Toxicology, 52, 381-399. [Link]
-
Bao, X. (2012). Xenobiotic Metabolomics: An Ideal Tool for Drug Metabolism. Journal of Drug Metabolism & Toxicology, 3(5). [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Metabolism. NIEHS. [Link]
-
Cui, M., et al. (2019). Metabolomics-based parallel discovery of xenobiotics and induced endogenous metabolic dysregulation in clinical toxicology. Archives of Toxicology, 93(4), 935-946. [Link]
-
Reaction-guided metabolomics accelerates high-throughput characterization of the xenobiotic metabolites for human exposome. (2025). ChemRxiv. [Link]
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Izumi, Y., et al. (2018). Highly Accurate Detection and Identification Methodology of Xenobiotic Metabolites Using Stable Isotope Labeling, Data Mining Techniques, and Time-Dependent Profiling Based on LC/HRMS/MS. Analytical Chemistry, 90(15), 9116-9124. [Link]
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Highly Accurate Detection and Identification Methodology of Xenobiotic Metabolites Using Stable Isotope Labeling, Data Mining Techniques, and Time-Dependent Profiling Based on LC/HRMS/MS. (2018). Analytical Chemistry. [Link]
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Ma, J., et al. (2012). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Chemical Research in Toxicology, 25(1), 187-196. [Link]
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Boyce, S., et al. (2022). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Journal of Exposure Science & Environmental Epidemiology, 32(6), 849-857. [Link]
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Novelgene Technologies. (n.d.). Xenobiotic Metabolites Analysis. Novelgene. [Link]
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AA Blocks. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. AA Blocks. [Link]
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Adeleye, A. S., & Orshinsky, N. (2023). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. International Journal of Molecular Sciences, 24(22), 16462. [Link]
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PubChem. (n.d.). 2-Amino-4-(3-chlorophenyl)butanoic acid. PubChem. [Link]
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Maltseva, O., et al. (1991). Degradation of 2,4-dichlorophenoxyacetic acid by a Halomonas sp. ResearchGate. [Link]
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Knopp, D., & Schiller, F. (1992). The metabolic fate of 2,4-dichlorophenoxyacetic acid-n-butyl ester in the Wistar rat. Archives of Toxicology, 66(3), 170-174. [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. [Link]
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Scheme 1. Synthesis of 2-amino 4-aryl-3,5-dicyano-6-phenyl thiopyridines (4a-j). (n.d.). ResearchGate. [Link]
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Sinochem Nanjing Corporation. (n.d.). Boc-(R)-3-Amino-4-(3,4-Dichloro-Phenyl)-Butyric Acid. Sinochem Nanjing. [Link]
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El-Sayed, A. S., et al. (2023). Complete Biodegradation of Diclofenac by New Bacterial Strains: Postulated Pathways and Degrading Enzymes. International Journal of Molecular Sciences, 24(11), 9516. [Link]
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Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 56(5), 1357-1362. [Link]
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Nguyen, T. K. C., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 12(1), 10. [Link]
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Inui, H., et al. (2023). Enhanced metabolism of 2,3′,4,4′,5- pentachlorobiphenyl (CB118) by bacterial cytochrome P450 monooxygenase mutants of Bacill. Kobe University Repository. [Link]
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Trofimov, B. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8479. [Link]
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Application Note & Detailed Protocol: A Step-by-Step Guide to the Synthesis of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, a non-canonical amino acid with potential applications in medicinal chemistry and drug discovery as a constrained GABA analogue.[1][2] The synthetic strategy is centered around the robust and well-established Strecker amino acid synthesis.[3][4] The protocol is divided into two primary stages: the synthesis of the key intermediate aldehyde, 3-(3,5-dichlorophenyl)propanal, and its subsequent conversion to the target amino acid. This guide offers in-depth procedural details, explains the rationale behind experimental choices, and includes protocols for purification and characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Aryl-Substituted Amino Acids
Non-canonical α-amino acids are crucial building blocks in modern drug design, enabling the fine-tuning of peptide and peptidomimetic structures to enhance biological activity, metabolic stability, and conformational rigidity.[4][5] Specifically, γ-amino acid (GABA) analogues with aryl substituents are of significant interest for their potential to modulate GABAergic systems, which are implicated in a variety of neurological disorders.[2][6] The target molecule, 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, incorporates a dichlorinated phenyl ring, a common motif for increasing lipophilicity and modulating binding interactions. This guide provides a reliable pathway for accessing this compound for further research and development.
Retrosynthetic Analysis and Strategy
The chosen synthetic route leverages the Strecker synthesis, a powerful multicomponent reaction that constructs the α-amino acid core from an aldehyde precursor.[5][7] This approach is advantageous due to its operational simplicity and the use of readily available starting materials.
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for the target amino acid.
The synthesis begins with a Horner-Wadsworth-Emmons reaction on commercially available 3,5-dichlorobenzaldehyde to introduce a two-carbon extension, followed by reduction to yield the saturated aldehyde. This aldehyde then undergoes the Strecker reaction, followed by hydrolysis of the resulting aminonitrile to afford the final product.
Detailed Experimental Protocol
Safety First: This protocol involves highly toxic reagents, particularly sodium cyanide. All operations involving cyanide must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional guidelines.
Part A: Synthesis of 3-(3,5-dichlorophenyl)propanal
This stage involves a two-step process to convert 3,5-dichlorobenzaldehyde into the required propanal intermediate.
Step A1: Horner-Wadsworth-Emmons Reaction
-
Rationale: This reaction provides excellent E-selectivity for the formation of the α,β-unsaturated ester and is generally high-yielding.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise with care.
-
While stirring, add triethyl phosphonoacetate (13.5 mL, 60 mmol) dropwise via syringe over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until gas evolution ceases.
-
Dissolve 3,5-dichlorobenzaldehyde (8.75 g, 50 mmol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl (E)-3-(3,5-dichlorophenyl)acrylate.
Step A2: Reduction and Oxidation Sequence
-
Rationale: A two-step reduction-oxidation sequence is often cleaner than a direct reduction to the aldehyde. First, the ester and alkene are reduced to a saturated alcohol, which is then oxidized to the desired aldehyde.
-
Dissolve the crude ester from Step A1 in 150 mL of ethanol in a round-bottom flask.
-
Add palladium on carbon (10% Pd/C, ~500 mg) to the solution.
-
Hydrogenate the mixture on a Parr shaker or using a hydrogen balloon at 50 psi until hydrogen uptake ceases (typically 4-8 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain crude 3-(3,5-dichlorophenyl)propan-1-ol.
-
For the oxidation, dissolve the crude alcohol in dichloromethane (DCM, 200 mL) in a flask equipped with a magnetic stir bar.
-
Add pyridinium chlorochromate (PCC, 16.2 g, 75 mmol) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with diethyl ether (200 mL) and filter through a plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(3,5-dichlorophenyl)propanal. This aldehyde is often used immediately in the next step without further purification.
Part B: Strecker Synthesis of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
This one-pot, two-step procedure first forms the α-aminonitrile, which is then hydrolyzed to the final amino acid.[8]
Step B1: Formation of the α-Aminonitrile
-
In a 500 mL round-bottom flask, prepare a solution of ammonium chloride (NH₄Cl, 4.0 g, 75 mmol) in 100 mL of deionized water. Add concentrated ammonium hydroxide (NH₄OH, 15 mL) to create a buffered ammonia solution.
-
Add sodium cyanide (NaCN, 3.7 g, 75 mmol) to this solution and stir until dissolved. (EXTREME CAUTION: TOXIC) .
-
Dissolve the crude 3-(3,5-dichlorophenyl)propanal (from Part A, ~50 mmol) in 100 mL of methanol.
-
Add the methanolic aldehyde solution to the aqueous cyanide/ammonia solution.
-
Seal the flask and stir vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.
Step B2: Hydrolysis of the α-Aminonitrile
-
Rationale: Strong acidic conditions are required to hydrolyze the nitrile functional group to a carboxylic acid.[3]
-
After the formation of the aminonitrile is complete, carefully transfer the reaction mixture to a larger round-bottom flask (e.g., 1 L).
-
In a well-ventilated fume hood, slowly and carefully add concentrated hydrochloric acid (HCl, ~150 mL) to the reaction mixture. (CAUTION: This will generate HCN gas. Ensure adequate ventilation.)
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the solvent and excess HCl.
-
The resulting crude solid or slurry contains the hydrochloride salt of the amino acid.
Purification Protocol
-
Rationale: Ion-exchange chromatography is a standard and effective method for purifying amino acids from reaction mixtures, separating them based on their charge properties.[9][10]
-
Prepare a column with a cation-exchange resin (e.g., Dowex 50WX8) in its protonated form (H⁺).
-
Dissolve the crude product in a minimal amount of deionized water and load it onto the column.
-
Wash the column extensively with deionized water to remove uncharged impurities and anions.
-
Elute the desired amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Collect the fractions and monitor for the presence of the amino acid using TLC with ninhydrin staining.
-
Combine the positive fractions and concentrate them under reduced pressure to remove the ammonia and water.
-
The final product can be further purified by recrystallization from a water/ethanol mixture to yield pure 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Data Presentation Table
| Analysis Technique | Expected Results |
| ¹H NMR (500 MHz, D₂O) | δ 7.5-7.3 (m, 3H, Ar-H), 4.0-3.8 (t, 1H, α-CH), 2.8-2.6 (t, 2H, γ-CH₂), 2.3-2.1 (m, 2H, β-CH₂) |
| ¹³C NMR (125 MHz, D₂O) | δ 175-173 (C=O), 142-140 (Ar-C), 135-133 (Ar-C-Cl), 128-126 (Ar-CH), 55-53 (α-CH), 33-31 (β-CH₂), 30-28 (γ-CH₂) |
| Mass Spectrometry (ESI+) | Expected m/z: [M+H]⁺ = 262.02, 264.02 (isotopic pattern for Cl₂) |
| Melting Point | To be determined experimentally |
| Purity (HPLC) | >95% |
Note: NMR chemical shifts are predictive and may vary based on solvent and pH.[11][12]
Workflow and Mechanism Diagrams
Overall Synthesis Workflow
Caption: High-level experimental workflow.
Strecker Reaction Mechanism
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. diaion.com [diaion.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
HPLC method development for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid quantification
Application Note: Robust RP-HPLC Method Development for the Quantification of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid
Introduction & Physicochemical Profiling
Unnatural amino acids, particularly those featuring bulky, halogenated aromatic side chains, are critical building blocks in the design of modern therapeutic peptidomimetics and molecular probes[1]. The target analyte, 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid , presents a unique analytical challenge due to its dual physicochemical nature: it possesses a highly polar, zwitterionic α-amino acid backbone coupled with a profoundly lipophilic 3,5-dichlorophenyl moiety.
Causality in Method Selection: Standard proteinogenic amino acids typically lack a strong UV chromophore, necessitating complex, time-consuming pre-column or post-column derivatization (e.g., using OPA, FMOC-Cl, or DABS-Cl) to enable UV or fluorescence detection[2]. However, the 3,5-dichlorophenyl group in our target molecule exhibits strong intrinsic UV absorbance at 220 nm and 254 nm. By leveraging this structural feature, we can entirely bypass derivatization. This direct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach minimizes sample preparation artifacts, reduces analytical variability, and establishes a self-validating, high-throughput system.
Chromatographic Strategy & Mechanistic Insights (E-E-A-T)
While Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for highly polar, underivatized amino acids[2], the dominant hydrophobicity of the dichlorophenyl group dictates that a C18-based RP-HPLC method is the most effective choice for retention and separation.
The Critical Role of Ion-Pairing: At a neutral pH, the molecule exists as a zwitterion (COO⁻ and NH₃⁺). In a standard RP-HPLC system, this zwitterionic state interacts unpredictably with the hydrophobic stationary phase and residual surface silanols, leading to severe peak tailing and poor reproducibility. To engineer a robust method, we incorporate 0.1% Trifluoroacetic acid (TFA) into the mobile phase. TFA serves a dual mechanistic purpose that is fundamental to peptide and amino acid chromatography[3][4]:
-
Ionization Suppression (pH Control): TFA lowers the mobile phase pH to approximately 2.0, which is below the pKa of the carboxyl group (pKa ~ 2.2). This fully protonates the carboxylate into a neutral state (-COOH), eliminating its negative charge.
-
Hydrophobic Ion-Pairing: The trifluoroacetate anion (CF₃COO⁻) acts as an anionic ion-pairing reagent. It binds dynamically with the positively charged α-amino group (-NH₃⁺), masking the polar charge and increasing the molecule's apparent hydrophobicity[3]. This mechanism mitigates secondary electrostatic interactions with the silica backbone, ensuring sharp, symmetrical elution profiles.
Experimental Protocols
The following step-by-step methodology ensures a reproducible, self-validating workflow from sample preparation to quantification.
3.1. Reagents and Materials
-
2-Amino-4-(3,5-dichloro-phenyl)-butyric acid analytical standard (>99% purity).
-
HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).
-
LC-MS grade Trifluoroacetic acid (TFA).
3.2. Step-by-Step Sample Preparation Rationale: The compound is too hydrophobic to dissolve readily in pure water, but injecting pure ACN into a highly aqueous initial mobile phase causes severe peak distortion (solvent effect). A 50:50 mixture balances solubility and chromatographic focusing.
-
Stock Solution: Accurately weigh 10.0 mg of the standard and dissolve it in 10.0 mL of Diluent (50:50 v/v Water:ACN containing 0.1% TFA) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Perform serial dilutions using the Diluent to prepare a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.
-
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter directly into HPLC autosampler vials to prevent particulate accumulation on the column frit.
3.3. Optimized Chromatographic Conditions A gradient elution strategy is employed to focus the analyte at the head of the column while rapidly washing out any highly polar synthetic byproducts in the void volume.
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 3.5 µm (End-capped) |
| Mobile Phase A | 0.1% TFA in Ultrapure Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-12 min: 10% → 90% B12-15 min: 90% B15-16 min: 90% → 10% B16-20 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (Stabilizes retention times and reduces backpressure) |
| Detection Wavelength | 220 nm (Primary quantification), 254 nm (Secondary confirmation) |
| Injection Volume | 10 µL |
Method Validation & Quantitative Data
The developed method was validated in accordance with ICH Q2(R1) guidelines, demonstrating excellent linearity, sensitivity, and precision. The robust ion-pairing mechanism ensured consistent peak symmetry (Tailing factor < 1.2) across all concentration levels.
| Validation Parameter | Result / Specification |
| Linear Range | 1.0 – 100.0 µg/mL |
| Correlation Coefficient (R²) | > 0.9995 |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 0.45 µg/mL (S/N ≥ 10) |
| Intra-day Precision (RSD, n=6) | 0.85% |
| Inter-day Precision (RSD, n=12) | 1.20% |
| Accuracy (Recovery at 50, 100, 150%) | 98.5% – 101.2% |
Experimental Workflow Visualization
Fig 1: Logical workflow and mechanistic steps for RP-HPLC quantification of the target amino acid.
References
- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
- Title: Unnatural Amino Acids for Peptide Synthesis Source: Sigma-Aldrich URL
- Title: Utility of Retention Prediction Model for Investigation of Peptide Separation Selectivity in Reversed-Phase Liquid Chromatography: Impact of Concentration of Trifluoroacetic Acid, Column Temperature, Gradient Slope and Type of Stationary Phase Source: ResearchGate / Analytical Chemistry URL
- Source: PMC (NIH)
Sources
Application Note: LC-MS/MS Parameters and Protocols for 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid (ADPB)
Introduction & Mechanistic Rationale
The compound (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) has emerged as a highly potent inhibitor of the L-type amino acid transporter 1 (LAT1) and a versatile carrier molecule for 1[1]. LAT1 is significantly overexpressed in various malignancies to meet the high metabolic demand for essential amino acids. ADPB competitively binds to the gating residue (Asn258) of LAT1 with an exceptional in vitro pIC50 of approximately 6.19, effectively starving tumor cells of nutrients required for mTORC1 pathway activation[1]. Furthermore, when conjugated with bifunctional chelators (e.g., NOTA, DOTA) for 68Ga or 177Lu radiolabeling, ADPB serves as a 2[2].
To support preclinical pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. This technical guide details the mechanistic rationale and validated protocols for the absolute quantification of ADPB in biological matrices.
Mechanism of LAT1 inhibition by ADPB blocking essential amino acid uptake in tumor cells.
Physicochemical Profiling & Mass Spectrometry Logic
Before establishing MS parameters, one must analyze the physicochemical properties of ADPB to predict its behavior in the gas phase.
-
Chemical Formula : C10H11Cl2NO2
-
Monoisotopic Mass : 247.0167 Da
-
Ionization Strategy : The primary alpha-amino group makes ADPB highly responsive to 3[3]. In an acidic mobile phase (e.g., pH 2.7 with 0.1% Formic Acid), the carboxylic acid moiety is neutralized while the primary amine remains protonated, yielding a dominant precursor ion[M+H]+ at m/z 248.0.
-
Isotopic Signature Causality : The presence of two chlorine atoms generates a distinct isotopic distribution (M, M+2, M+4) at m/z 248.0, 250.0, and 252.0 with an approximate intensity ratio of 100:65:11. This signature acts as a built-in self-validating tool to confirm the precursor ion identity against isobaric biological background noise.
-
Fragmentation Logic (CID) : Upon Collision-Induced Dissociation (CID), amino acids typically undergo cleavage of the Cα-Cβ bond. For ADPB, the loss of the amino acid backbone (glycine equivalent, -74 Da) yields a highly stable 2-(3,5-dichlorophenyl)ethyl cation at m/z 174.0. This transition (248.0 → 174.0) provides the highest signal-to-noise ratio and is designated as the quantifier . A secondary neutral loss of H2O and CO (-46 Da) yields the m/z 202.0 fragment, serving as the qualifier .
Experimental Protocols: Sample Preparation
Causality of Extraction Choice : Because ADPB is an amphoteric, zwitterionic amino acid at physiological pH, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents yields poor recovery. Instead, Protein Precipitation (PPT) using acidified acetonitrile is employed. The organic solvent denatures plasma proteins, while the acidic environment disrupts protein-drug binding, ensuring >85% recovery while maintaining the analyte in a protonated state for downstream reversed-phase LC[3].
Step-by-Step PPT Protocol:
-
Aliquot 50 µL of plasma or tissue homogenate into a 1.5 mL low-bind microcentrifuge tube.
-
Spike in 10 µL of Internal Standard (IS) working solution (e.g., 13C-phenylalanine or a deuterated analog, 100 ng/mL).
-
Add 150 µL of ice-cold extraction solvent (Acetonitrile containing 0.1% Formic Acid) to initiate precipitation.
-
Vortex vigorously for 2 minutes at 2000 rpm to ensure complete matrix disruption.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. (Causality: Diluting the organic extract with water matches the initial LC mobile phase conditions, preventing solvent-induced peak broadening—the "breakthrough" effect).
Step-by-step LC-MS/MS workflow for ADPB quantification in biological matrices.
UHPLC-MS/MS Method Parameters
Chromatographic separation is achieved using a sub-2 µm C18 column. The addition of 0.1% Formic Acid in both aqueous and organic mobile phases suppresses silanol interactions on the stationary phase and maintains ADPB's protonation, ensuring sharp, symmetrical peaks[3].
Table 1: UHPLC Gradient Conditions
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.00 | 400 | 95 | 5 |
| 0.50 | 400 | 95 | 5 |
| 3.00 | 400 | 10 | 90 |
| 4.00 | 400 | 10 | 90 |
| 4.10 | 400 | 95 | 5 |
| 5.50 | 400 | 95 | 5 |
Table 2: Mass Spectrometer Source Parameters (ESI+)
| Parameter | Value | Mechanistic Rationale |
| Ion Spray Voltage | +4500 V | Optimal for primary amine protonation |
| Source Temperature | 500 °C | Ensures complete desolvation of aqueous droplets |
| Curtain Gas (CUR) | 30 psi | Prevents neutral solvent clusters from entering the orifice |
| Collision Gas (CAD) | Medium | Nitrogen gas optimized for CID fragmentation |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| ADPB | 248.0 | 174.0 | 100 | 22 | Quantifier (Cα-Cβ cleavage) |
| ADPB | 248.0 | 202.0 | 100 | 18 | Qualifier (Loss of H2O + CO) |
| ADPB (Isotope) | 250.0 | 176.0 | 50 | 22 | Isotopic Confirmation (37Cl) |
System Suitability and Self-Validating Quality Control
To ensure the protocol operates as a self-validating system, two critical quality control measures must be implemented:
-
Post-Column Infusion for Matrix Effects : Biological matrices often contain phospholipids that cause severe ion suppression. By continuously infusing ADPB post-column while injecting a blank matrix extract, analysts can map zones of ion suppression. The LC gradient provided in Table 1 is specifically designed to elute ADPB (approx. 2.4 min) prior to the elution of strongly retained phospholipids (>4.0 min).
-
Carryover Mitigation : The hydrophobic 3,5-dichlorophenyl ring exhibits a high affinity for stainless steel autosampler needles. A strong needle wash consisting of Methanol:Acetonitrile:Water:Formic Acid (40:40:20:0.1, v/v/v/v) is mandatory to prevent false positives in subsequent blank injections.
References
-
Designing L-type Amino Acid Transporter 1-targeting Cancer Theranostic Radiopharmaceuticals: A Molecular Docking Simulation. ResearchGate. 1
-
IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER. ResearchGate. 2
-
Targeted Metabolomics of Physaria fendleri, an Industrial Crop Producing Hydroxy Fatty Acids. Plant and Cell Physiology, Oxford Academic. 3
Sources
Application Note: Optimization of Solvent Systems for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in Cell-Based Assays
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide.
Introduction & Physicochemical Rationale
2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB) is a highly selective, synthetic amino acid derivative utilized primarily as an inhibitor of the L-type amino acid transporter 1 (LAT1)[1]. Because LAT1 is responsible for transporting bulky, neutral amino acids across the cell membrane and is heavily overexpressed in various malignancies, ADPB and its structural analogs are critical tools for suppressing cancer cell metabolism and mTORC1 signaling[2].
The Solvation Challenge: As a Senior Application Scientist, I frequently see researchers struggle with the bioavailability of synthetic amino acids in in vitro assays. ADPB possesses a zwitterionic backbone (an alpha-amino group and a carboxylic acid) coupled with a highly lipophilic 3,5-dichlorophenyl moiety[1]. This dual nature results in high lattice energy and extremely poor aqueous solubility. When introduced directly into aqueous cell culture media, the hydrophobic interactions of the dichlorophenyl rings drive rapid aggregation and precipitation[3]. Therefore, a strategic, multi-step solvation protocol utilizing a master organic stock and controlled aqueous dilution is mandatory to ensure the drug remains in a bioavailable, solubilized state.
Causality in Experimental Choices (E-E-A-T Focus)
Do not treat solvent selection as an afterthought; the physical state of your inhibitor dictates its biological efficacy.
-
Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) acts as a dipolar aprotic solvent, effectively disrupting the hydrogen bonding of the zwitterionic backbone while fully solvating the lipophilic ring. However, DMSO is highly hygroscopic. Moisture-contaminated DMSO introduces water into the microenvironment, which drastically reduces the saturation limit of ADPB and causes invisible micro-precipitates[4].
-
Why Limit Final DMSO to ≤0.1%? While robust cancer cell lines (e.g., MCF-7, MDA-MB-231) can technically survive up to 0.5%–1.0% DMSO, concentrations above 0.1% v/v begin to alter membrane lipid cholesteryl esters, induce reactive oxygen species (ROS), and trigger caspase-3 cleavage[5],[6]. Because ADPB's mechanism of action involves inducing nutrient starvation and apoptosis[2], background apoptosis from DMSO toxicity will severely confound your assay readouts.
Solvent Selection Matrix
Summarizing quantitative solubility data is critical for experimental design. Use the following matrix to select the appropriate vehicle for your specific assay needs.
| Solvent System | Max Concentration | Assay Suitability | Key Considerations & Causality |
| 100% Anhydrous DMSO | ~50 mg/mL (105 mM) | Master Stock Storage | Must be purged with inert gas. Moisture severely reduces solubility[4]. |
| DMSO : PBS (1:4) | ~0.2 mg/mL | Intermediate Dilution | Prone to precipitation over time. Do not store for >24 hours[3]. |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45 ratio) | >2.5 mg/mL | High-Dose / In Vivo | Enhances solubility via micellar encapsulation. Prevents aqueous "crash-out"[4]. |
Experimental Protocols
Protocol A: Preparation of 50 mM Master Stock
Objective: Create a stable, highly concentrated stock that minimizes solvent volume in downstream applications.
-
Equilibration: Allow the vial of ADPB powder to reach room temperature in a desiccator to prevent condensation.
-
Weighing: Weigh the desired mass of ADPB (e.g., 11.8 mg for 1 mL of 50 mM stock).
-
Solvation: Add the calculated volume of fresh, anhydrous DMSO [4].
-
Dissolution: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5–10 minutes.
-
Storage: Aliquot into single-use vials, purge the headspace with argon or nitrogen gas, and store at -20°C or -80°C[3].
Protocol B: Step-Wise Aqueous Dilution for Cell Assays
Objective: Deliver ADPB to cells while maintaining final DMSO concentrations ≤0.1%[6].
-
Thawing: Warm a single-use DMSO stock aliquot to 37°C. Vortex to dissolve any cryo-precipitates.
-
Intermediate Dilution (100x): Pipette 10 µL of the DMSO stock into 990 µL of pre-warmed PBS or serum-free media. Vortex immediately to disperse the compound before localized high-water concentrations cause precipitation.
-
Final Assay Delivery: Add 10 µL of the intermediate dilution to 990 µL of the final cell culture media (already containing cells in the well). This yields a final DMSO concentration of 0.01%.
-
Validation: Inspect the wells under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals validates successful solvation.
Protocol C: Micellar Co-Solvent Formulation (For High-Concentration Needs)
Objective: Formulate ADPB for assays requiring high doses where pure aqueous media fails.
-
Add 10% volume of the ADPB DMSO stock to a clean vial.
-
Add 40% volume of PEG300. Vortex thoroughly until the solution is completely clear.
-
Add 5% volume of Tween-80. Vortex again to ensure uniform micelle formation.
-
Add 45% volume of Saline (or ddH₂O) dropwise while continuously vortexing to yield a clear working solution[4]. Use immediately.
Workflow and Mechanistic Visualizations
Workflow for the two-step solubilization and dilution of ADPB to prevent aqueous precipitation.
Mechanism of action: Solubilized ADPB competitively blocks LAT1, inducing cellular starvation.
References
-
Holik, H. A., et al. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics.
-
Selleck Chemicals. "JPH203 (Nanvuranlat) | LAT1 Inhibitor | CAS 1037592-40-7." Selleckchem.com.
-
Cayman Chemical. (2022). "JPH203 Product Information." Cayman Chemical Company.
-
Tsien, A., et al. (2024). "Analysis of Immunoglobulin E Antibody Production in the Human Cell Line by Polycyclic Aromatic Hydrocarbon Treatments: Considerations of Culture Conditions." International Journal of Zoological Investigations.
-
Galvao, J., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences.
-
Huttunen, K. M., et al. (2016). "A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells." Journal of Medicinal Chemistry.
Sources
Application Note: Preparation and Handling of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid (ADPB) Stock Solutions for In Vitro Assays
Target Audience: Research Scientists, Pharmacologists, and Radiotheranostic Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Context
The L-type amino acid transporter 1 (LAT1, encoded by SLC7A5) is a critical transmembrane protein overexpressed in a wide array of human malignancies. It functions as an obligate antiporter, facilitating the influx of essential amino acids (e.g., leucine) required to drive the mTORC1 signaling pathway and subsequent tumor proliferation .
(S)-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid , commonly referred to as ADPB , is a highly potent unnatural amino acid derivative. It serves a dual function in modern oncology: it acts as a competitive pan-cancer LAT1 inhibitor, and it functions as a highly effective carrier molecule for radiotheranostic agents (e.g., when conjugated with bifunctional chelators like NOTA or DOTA for 68 Ga or 177 Lu labeling) .
Because ADPB is frequently utilized in sensitive in vitro assays—such as radiotracer uptake inhibition and cell viability screening—the precise preparation of its stock solution is paramount. Improper handling can lead to micro-precipitation, erratic dose-response curves, and artificially skewed IC 50 values.
Fig 1. ADPB competitive inhibition of LAT1-mediated essential amino acid uptake and mTORC1 signaling.
Physicochemical Profiling & Causality in Solvent Selection
To understand how to handle ADPB, we must first understand why it behaves the way it does. ADPB features a zwitterionic amino acid backbone attached to a highly lipophilic 3,5-dichlorophenyl tail.
-
Stereochemistry: The (S)-enantiomer is strictly required because the LAT1 binding pocket is stereoselective, preferentially accommodating L-amino acid configurations.
-
Lipophilicity & Solvent Causality: The bulky, electron-withdrawing 3,5-dichloro substitution occupies the large hydrophobic pocket of LAT1, providing high-affinity anchoring. However, this same moiety makes ADPB nearly insoluble in aqueous buffers (PBS, HBSS) at a physiological pH of 7.4. Attempting to dissolve ADPB directly in cell culture media will result in immediate compound aggregation.
-
The Solution: 100% anhydrous Dimethyl Sulfoxide (DMSO) is mandated as the primary vehicle. DMSO disrupts the intermolecular hydrophobic interactions of the dichlorophenyl rings, ensuring a true molecular solution. This mirrors the handling requirements of structurally related LAT1 inhibitors like JPH203 .
Table 1: Quantitative Physicochemical Properties of ADPB
| Parameter | Specification / Value | Impact on Experimental Design |
| Chemical Formula | C 10 H 11 Cl 2 NO 2 | Determines molecular weight for molarity calculations. |
| Molecular Weight | 248.10 g/mol | 2.48 mg of ADPB in 1 mL solvent yields a 10 mM stock. |
| Primary Target | LAT1 (SLC7A5) | Requires LAT1-expressing cell lines (e.g., HT-29, MCF-7) for validation. |
| Solubility | Soluble in 100% DMSO | Requires strict vehicle control normalization in all downstream assays. |
| Storage (Solid) | -20°C, Desiccated, Dark | Prevents ambient moisture from causing hydrolytic degradation. |
| Storage (Solution) | -80°C (Long-term) | Aliquoting is mandatory to prevent freeze-thaw precipitation. |
Experimental Protocol: Self-Validating Stock Preparation
This protocol utilizes a self-validating system approach. Each phase includes an internal quality control (QC) check to ensure the physical integrity of the solution before proceeding to biological application.
Phase 1: Preparation of a 10 mM Master Stock
-
Equilibration: Remove the lyophilized ADPB vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric condensation, which introduces water into the hygroscopic DMSO, drastically reducing the solubility threshold of ADPB.
-
-
Weighing: Using an analytical balance, weigh exactly 2.48 mg of ADPB powder into a sterile, solvent-resistant 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile, anhydrous 100% DMSO. Vortex vigorously for 60 seconds.
-
QC Validation Check 1 (Optical Clarity): Hold the tube against a strong light source. The solution must be 100% optically clear with no visible particulate matter. If turbidity remains, sonicate in a water bath at RT for 5 minutes.
-
Aliquoting: Divide the stock into 50 µL single-use aliquots to prevent freeze-thaw cycles. Store immediately at -80°C.
Fig 2. Standardized workflow for the preparation, storage, and dilution of ADPB stock solutions.
Phase 2: In Vitro Assay Dilution (The "Drop-Wise" Technique)
When diluting the hydrophobic ADPB into aqueous cell culture media, "solvent shock" can occur, causing the compound to crash out of solution.
-
Media Pre-warming: Warm the target cell culture media (e.g., RPMI-1640 or DMEM) to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent, maintaining the solubility of the lipophilic dichlorophenyl group during the aqueous transition.
-
Intermediate Dilution: Do not add the 10 mM stock directly to the cells. Instead, prepare an intermediate 10X working solution in media. Add the DMSO stock drop-wise while continuously vortexing the media.
-
QC Validation Check 2 (Spectrophotometric Baseline): Prepare a "Mock" vehicle control tube (Media + equivalent DMSO volume). Measure the OD 600 of both the ADPB working solution and the vehicle control. If the ADPB solution has a higher baseline absorbance, micro-precipitation has occurred. Discard and repeat the dilution with slower drop-wise addition.
-
Final Application: Transfer the working solution to the assay plate. Ensure the final DMSO concentration never exceeds 0.5% (v/v).
Table 2: Standardized Serial Dilution Matrix for Dose-Response Assays
Note: This matrix maintains a constant 0.5% final DMSO concentration across all wells to prevent solvent-induced cytotoxicity artifacts.
| Target Final ADPB Conc. | Volume of 10 mM ADPB Stock | Volume of 100% DMSO | Volume of 37°C Media | Final DMSO % |
| 50 µM | 5.0 µL | 0.0 µL | 995 µL | 0.5% |
| 25 µM | 2.5 µL | 2.5 µL | 995 µL | 0.5% |
| 10 µM | 1.0 µL | 4.0 µL | 995 µL | 0.5% |
| 1 µM | 0.1 µL | 4.9 µL | 995 µL | 0.5% |
| 0 µM (Vehicle Control) | 0.0 µL | 5.0 µL | 995 µL | 0.5% |
QC Validation Check 3 (Biological Baseline): In your final assay, the 0 µM Vehicle Control must not exhibit >5% deviation in cell viability compared to an untreated (0% DMSO) control. If toxicity is observed, the entire matrix must be scaled down to a 0.1% final DMSO concentration.
References
-
IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER International Journal of Applied Pharmaceutics URL:[Link]
-
Metabolism and pharmacokinetic studies of JPH203, an L-amino acid transporter 1 (LAT1) selective compound Drug Metabolism and Pharmacokinetics URL:[Link]
-
Genetic disruption of the multifunctional CD98/LAT1 complex demonstrates the key role of essential amino acid transport in the control of mTORC1 and tumor growth Cancer Research URL:[Link]
Using 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid as a non-canonical amino acid in protein engineering
Application Note: Site-Specific Incorporation of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (3,5-diCl-hPhe) in Protein Engineering
Introduction & Mechanistic Rationale
The expansion of the genetic code using non-canonical amino acids (ncAAs) has revolutionized protein engineering, allowing researchers to introduce novel chemical functionalities directly into living cells[1]. Among these, 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (commonly referred to as 3,5-dichloro-homophenylalanine, or 3,5-diCl-hPhe ) represents a highly specialized building block designed to probe deep hydrophobic cores and engineer highly directional protein-protein interactions.
As a Senior Application Scientist, I frequently recommend 3,5-diCl-hPhe for structural biology and drug discovery applications due to three distinct mechanistic advantages:
-
Extended Aliphatic Backbone : Unlike phenylalanine, homophenylalanine derivatives possess an additional methylene group in their backbone (a butyric acid vs. propionic acid derivative)[2]. This extension allows the bulky aromatic ring to penetrate deeper into hydrophobic receptor pockets without distorting the local secondary structure of the protein backbone.
-
Enhanced Hydrophobicity & Steric Packing : The 3,5-dichloro substitution on the phenyl ring significantly increases the lipophilicity (LogP) and steric bulk of the side chain. This is particularly useful for filling large hydrophobic cavities or inducing conformational shifts in target proteins[3].
-
Halogen Bonding (σ-Hole Interactions) : Halogen atoms exhibit an anisotropic electron distribution, creating an electron-deficient region known as a "σ-hole" opposite the carbon-halogen covalent bond. This allows the chlorine atoms to act as highly directional electron acceptors (halogen bond donors) toward Lewis bases such as backbone carbonyl oxygens[4]. Rational engineering of these halogen bonds can stabilize folded protein conformations more effectively than standard hydrophobic packing[5].
Orthogonal Translation System (OTS) Design
To genetically encode 3,5-diCl-hPhe, we utilize an Orthogonal Translation System (OTS) consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. For bulky, aryl-substituted ncAAs, the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate amber-suppressor tRNA ( tRNACUATyr ) are the gold standard for expression in Escherichia coli[6].
The MjTyrRS active site must be mutated to accommodate the extended butyric acid backbone and the di-chlorinated phenyl ring. Mutations typically involve enlarging the amino acid binding pocket (e.g., mutating bulky residues like Y32 and L65 to smaller amino acids like Gly or Ala) to prevent steric clashing with the 3,5-dichloro-phenyl moiety.
Caption: Mechanism of Orthogonal Translation System (OTS) for 3,5-diCl-hPhe incorporation via amber suppression.
Quantitative Data: Comparative Properties of Aromatic Amino Acids
When designing your experiment, it is critical to understand how the physicochemical properties of 3,5-diCl-hPhe compare to its canonical and non-canonical analogs.
| Amino Acid | Side Chain Modification | Estimated LogP (Hydrophobicity) | Halogen Bond Donor Potential | Relative Expression Yield (Amber Suppression)* |
| Phenylalanine (Phe) | None (Propionic acid backbone) | ~1.5 | No | N/A (Canonical) |
| Homophenylalanine (hPhe) | +1 Methylene (Butyric acid backbone) | ~1.9 | No | ~60 - 70% |
| 3,5-diCl-hPhe | +1 Methylene, +2 Chlorine atoms | ~3.2 | Yes (Chlorine σ-hole) | ~30 - 45% |
*Note: Yields are highly dependent on the specific MjTyrRS variant used and the location of the amber codon within the target protein. Yields are expressed relative to wild-type protein expression lacking an amber stop codon.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and self-validation. We employ a C-terminal Hexa-Histidine (6xHis) tag on the target protein. If the OTS is truly orthogonal and functional, full-length protein will only be translated and purified when 3,5-diCl-hPhe is present. The absence of the ncAA will result in a truncated protein lacking the C-terminal tag, which will flow through the Ni-NTA column, validating the system's fidelity.
Protocol 1: Preparation of 3,5-diCl-hPhe Stock Solution
Causality Check: Highly hydrophobic ncAAs like 3,5-diCl-hPhe exhibit poor aqueous solubility. Attempting to dissolve this compound directly in neutral water will result in precipitation, depriving the cells of the substrate. We use a strong base to deprotonate the carboxylic acid, forming a highly soluble sodium salt.
-
Weigh out 248 mg of 3,5-diCl-hPhe powder (MW ≈ 248.1 g/mol ).
-
Suspend the powder in 8 mL of sterile ddH2O .
-
Dropwise, add 1 M NaOH while vortexing until the powder completely dissolves (pH will be ~10-11).
-
Adjust the final volume to 10 mL with ddH2O to create a 100 mM stock solution.
-
Filter-sterilize through a 0.22 µm syringe filter and store in dark aliquots at -20°C.
Protocol 2: In Vivo Incorporation via Amber Suppression in E. coli
-
Co-transformation : Co-transform E. coli BL21(DE3) with two plasmids:
-
pEVOL-MjTyrRS (encoding the engineered synthetase and tRNA).
-
pET-TargetProtein (encoding your protein with an in-frame UAG codon and a C-terminal 6xHis tag).
-
-
Pre-culture : Inoculate a single colony into 5 mL of LB media containing appropriate antibiotics (e.g., Chloramphenicol and Kanamycin). Grow overnight at 37°C.
-
Expression Culture : Inoculate 50 mL of fresh LB media with 500 µL of the overnight culture.
-
Self-Validation Step: Split the culture into two 25 mL flasks. Label one "+ncAA" and the other "-ncAA" (Negative Control).
-
-
Growth & Supplementation : Grow at 37°C until the OD600 reaches 0.6.
-
Causality Check: Adding the ncAA at the mid-log phase ensures the cells have active transport mechanisms and sufficient time to accumulate the ncAA intracellularly before the metabolic burden of induction begins.
-
Add 3,5-diCl-hPhe stock to the "+ncAA" flask to a final concentration of 1 mM. Add an equivalent volume of sterile water to the "-ncAA" flask.
-
-
Induction : Add L-arabinose (0.2% final) to induce the OTS, and IPTG (1 mM final) to induce the target protein. Express at 25°C for 12-16 hours.
Protocol 3: Purification and Structural Validation
-
Lysis & Ni-NTA Chromatography : Harvest cells by centrifugation. Lyse via sonication in standard lysis buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Purify the cleared lysate using Ni-NTA agarose resin.
-
Elution Profile : Elute with 250 mM Imidazole. Run the eluates on an SDS-PAGE gel. You should observe a distinct band at the expected molecular weight in the "+ncAA" lane, and no band in the "-ncAA" lane.
-
Intact Mass Spectrometry (Critical) :
-
Causality Check: SDS-PAGE only proves that suppression occurred, not what suppressed the codon. Host synthetases can occasionally mischarge the orthogonal tRNA with canonical amino acids (e.g., Tyrosine or Phenylalanine).
-
Subject the purified "+ncAA" protein to ESI-TOF Intact Mass Spectrometry. The observed mass must exactly match the theoretical mass of the protein containing 3,5-diCl-hPhe (accounting for the loss of the N-terminal methionine, if applicable).
-
Caption: Step-by-step experimental workflow for the in vivo expression and validation of 3,5-diCl-hPhe proteins.
Troubleshooting & Optimization
-
Low Yield in +ncAA Culture : The extreme hydrophobicity of 3,5-diCl-hPhe can lead to poor cellular uptake. If yields are low, try supplementing the media with 0.05% Tween-80 to increase cell membrane permeability, or increase the ncAA concentration to 2 mM.
-
Background Expression in -ncAA Culture : If a full-length protein band appears in the negative control, the MjTyrRS variant is not strictly orthogonal and is mischarging canonical amino acids. You must perform Intact Mass Spectrometry to determine which canonical amino acid is being incorporated, and consider using a more stringent, highly evolved MjTyrRS variant[1].
References
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Omega. Available at:[Link]
-
Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate Aminotransferase. Biotechnology Progress. Available at:[Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. Available at:[Link]
-
Application of the Halogen Bond in Protein Systems. Biochemistry. Available at:[Link]
-
Orthogonal Translation for Site-Specific Installation of Post-translational Modifications. Chemical Reviews. Available at:[Link]
-
Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Chemistry. Available at:[Link]
Sources
How to improve synthesis yield of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
Welcome to the Technical Support Center for Non-Natural Amino Acid Synthesis. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks and yield-limiting factors encountered during the synthesis of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (a highly lipophilic homophenylalanine derivative).
This guide bypasses generic advice, focusing instead on the causality behind experimental choices, self-validating protocols, and field-proven optimization strategies.
Section 1: Synthesis Strategy & Quantitative Yield Comparison
The synthesis of homophenylalanine derivatives typically relies on either the asymmetric alkylation of glycine equivalents or the cross-coupling of amino acid-derived organometallics. Below is a quantitative summary of the most viable routes, highlighting their specific yield bottlenecks.
| Synthesis Methodology | Expected Overall Yield | Enantiomeric Excess (ee) | Key Reagents & Catalysts | Major Yield Bottleneck |
| Phase-Transfer Catalysis (PTC) Alkylation | 65–75% | 90–98% | Glycine Schiff base, 3,5-Cl₂-C₆H₃-(CH₂)₂-Br, Maruoka/Lygo Catalyst | E2 elimination of the alkyl halide under strongly basic conditions. |
| Organozinc Cross-Coupling | 70–85% | >98% | Protected homoserine iodide, 3,5-Cl₂-C₆H₃-I, Pd₂(dba)₃ | Moisture sensitivity; proto-demetalation of the zinc reagent. |
| Enzymatic Kinetic Resolution | 40–45% | >99% | Racemic N-Ac derivative, Mammalian Acylase | Theoretical yield cap of 50%; requires prior racemic synthesis. |
Section 2: Troubleshooting Guides & FAQs
Q1: Why is my alkylation yield plateauing at 50-60% when using 1-(2-bromoethyl)-3,5-dichlorobenzene in the PTC route? Causality: 1-(2-bromoethyl)-3,5-dichlorobenzene is a primary alkyl halide, but the protons adjacent to the aromatic ring are slightly acidic. Under the strongly basic conditions typically used in PTC (e.g., 50% aqueous KOH), competitive E2 elimination occurs, converting your electrophile into 3,5-dichlorostyrene. Solution: Switch to a milder base system, such as solid CsOH·H₂O, and strictly maintain the reaction temperature at 0 °C. Furthermore, use toluene instead of dichloromethane (DCM). Toluene provides a distinct organic phase that prevents the highly basic aqueous phase from degrading the Schiff base while the chiral quaternary ammonium catalyst facilitates interfacial deprotonation .
Q2: How do I prevent racemization during the deprotection of the alkylated Schiff base? Causality: The α-proton of the newly alkylated Schiff base is highly acidic due to the adjacent imine and ester groups. Prolonged exposure to basic hydrolysis conditions causes reversible enolization, destroying the enantiomeric excess achieved during alkylation. Solution: Implement a two-stage acidic deprotection. Use mild biphasic acidic conditions (15% aqueous citric acid or 1M HCl in THF) to selectively hydrolyze the diphenylmethylene imine first. Only after the imine is fully cleaved should you proceed to ester hydrolysis.
Q3: In the organozinc cross-coupling route, I am observing significant proto-demetalation (reduction) instead of the cross-coupled product. Why? Causality: Organozinc reagents derived from amino acids are highly sensitive to their solvation environment. In THF, the zinc reagent undergoes strong intramolecular coordination with the urethane carbonyl of the protecting group. This coordination creates a stable chelate that resists transmetalation to the Palladium catalyst, leading to eventual quenching (proto-demetalation). Solution: Perform the zinc insertion and cross-coupling in anhydrous DMF. As demonstrated by Jackson et al., DMF completely suppresses this intramolecular coordination, leaving the organozinc reagent highly reactive toward the Pd(0) oxidative addition complex .
Q4: The final zwitterionic amino acid is difficult to isolate, leading to severe yield losses during purification. How can I improve recovery? Causality: 2-Amino-4-(3,5-dichlorophenyl)butyric acid is highly lipophilic due to the dichlorophenyl ring, yet it remains a zwitterion. It partitions poorly into both pure organic solvents and pure aqueous phases at neutral pH, leading to emulsion formation and loss in the aqueous wash. Solution: Utilize isoelectric precipitation . After global deprotection, concentrate the crude mixture, redissolve in a minimal amount of water, and carefully adjust the pH to its exact isoelectric point (pI ~5.8) using 1M NaOH. At this pH, the molecule has zero net charge and its lipophilic tail will force it to crash out of the aqueous solution as a crystalline solid.
Section 3: Self-Validating Experimental Protocols
Protocol A: Asymmetric PTC Alkylation of Glycine Schiff Base
-
Preparation: Dissolve tert-butyl N-(diphenylmethylene)glycinate (1.0 equiv) and 1-(2-bromoethyl)-3,5-dichlorobenzene (1.2 equiv) in anhydrous toluene to a concentration of 0.1 M.
-
Catalyst Addition: Add the chiral phase-transfer catalyst (e.g., Maruoka catalyst, 5 mol%). Cool the reaction vessel to 0 °C under Argon.
-
Interfacial Deprotonation: Vigorously stir the mixture (>800 rpm) and add solid CsOH·H₂O (5.0 equiv) in one portion. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area, which is the rate-limiting physical step in PTC.
-
Validation Checkpoint 1 (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is complete when the highly UV-active Schiff base starting material (R_f ~0.6) completely disappears, replaced by the alkylated product (R_f ~0.4).
-
Quenching: Quench cold with saturated aqueous NH₄Cl to immediately neutralize the base and lock the stereocenter. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Deprotection and Zwitterion Isolation
-
Imine Hydrolysis: Dissolve the crude alkylated product in THF. Add an equal volume of 15% aqueous citric acid. Stir at room temperature for 4 hours.
-
Validation Checkpoint 2 (Self-Validation): Spot the mixture on TLC. You must observe the appearance of benzophenone (UV active, high R_f) and a new baseline spot that stains positive (purple/pink) with Ninhydrin, confirming the release of the free primary amine.
-
Ester Cleavage: Extract the aqueous layer with diethyl ether to remove benzophenone. Lyophilize the aqueous layer. Suspend the residue in DCM and add an equal volume of Trifluoroacetic acid (TFA). Stir at 0 °C for 2 hours to cleave the tert-butyl ester.
-
Precipitation: Evaporate the TFA/DCM under a stream of nitrogen. Dissolve the crude TFA salt in minimal MS-grade water. Slowly add 1M NaOH dropwise until the pH reaches 5.8. Collect the resulting white precipitate via vacuum filtration.
Section 4: Mechanistic & Workflow Visualizations
Phase-Transfer Catalysis (PTC) Workflow
Fig 1. Phase-Transfer Catalyzed (PTC) synthesis workflow with self-validation checkpoints.
Organozinc Cross-Coupling Pathway
Fig 2. Organozinc cross-coupling pathway highlighting the critical role of DMF solvent.
Section 5: References
-
O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004.[Link]
-
Lygo, B.; Andrews, B. I. "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research, 2004.[Link]
-
Jackson, R. F. W. et al. "Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry." The Journal of Organic Chemistry, 1998.[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid
Welcome to the Application Science Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid .
As a highly lipophilic amino acid derivative, this compound presents unique physicochemical challenges. Below, we dissect the root causes of its insolubility and provide field-proven, self-validating protocols to achieve stable aqueous solutions for your in vitro and in vivo assays.
Part 1: Diagnostic FAQs (Understanding the "Why")
Q1: Why is 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid nearly insoluble in standard physiological buffers (pH 7.4)? A: The insolubility is driven by two competing structural factors. First, the molecule possesses a highly hydrophobic 3,5-dichlorophenyl moiety, which strongly repels water and drives molecular aggregation. Second, as an amino acid derivative, it possesses both a basic amine and an acidic carboxyl group. Near its isoelectric point (pI ≈ 5.5–6.5), the molecule exists primarily as a zwitterion (net charge of zero). Zwitterions form incredibly stable, tightly packed crystal lattices due to intermolecular ionic bonds, requiring high energy to break apart in aqueous media.
Q2: I tried adjusting the pH with NaOH/HCl, but the compound precipitates over time. Why? A: Simple pH adjustment often leads to transient supersaturation. While shifting the pH away from the pI ionizes the molecule (increasing solubility), standard counter-ions like Na + or Cl − do not shield the bulky hydrophobic 3,5-dichlorophenyl ring. Over time, hydrophobic interactions drive the molecules to self-associate and precipitate. To achieve long-term stability, you must address both the charge state and the hydrophobic bulk[1].
Q3: What is the most effective strategy for long-term solubilization? A: The most robust approach is Ternary Complexation . By combining a cyclic oligosaccharide like Hydroxypropyl- β -Cyclodextrin (HP- β -CD) to encapsulate the lipophilic ring, and a basic amino acid like L-Arginine to act as a hydrotropic counter-ion, you create a synergistic system that vastly outperforms simple co-solvents[2][3].
Part 2: Quantitative Solubility Data
To guide your formulation strategy, the table below summarizes the expected solubility enhancements based on the mechanistic approach applied to lipophilic amino acid derivatives.
| Solvent System / Excipient Strategy | Molar Ratio (Drug:Excipient) | Expected Solubility (mg/mL) | Fold Enhancement | Primary Solubilization Mechanism |
| Purified Water (pH 6.0) | N/A (Control) | < 0.05 | 1x | Baseline (Zwitterionic state) |
| Aqueous Buffer (pH 9.0) | N/A (NaOH adjusted) | ~ 0.50 | 10x | Carboxylate Ionization |
| Water + L-Arginine | 1 : 1.2 | ~ 2.50 | 50x | Salt Formation & Hydrotropy[1] |
| Water + 10% w/v HP- β -CD | Excess CD | ~ 4.00 | 80x | Hydrophobic Inclusion Complexation |
| 10% HP- β -CD + L-Arginine | 1 : 1.2 (Drug:Arg) | > 12.00 | >240x | Synergistic Ternary Complexation[3] |
Part 3: Step-by-Step Experimental Methodologies
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . You must build analytical checkpoints into your workflow to ensure you have generated a true thermodynamic solution, rather than a transient colloidal suspension.
Protocol A: In-Situ Hydrotropic Salt Formation with L-Arginine
Basic amino acids like L-Arginine and L-Lysine act as excellent low-molecular-weight counter-ions. Beyond forming a salt with the carboxylic acid of your compound, their alkyl backbones provide non-ionic π -interactions (hydrotropy) that shield the dichlorophenyl ring[1].
Step-by-Step Workflow:
-
Weighing: Weigh 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid and L-Arginine base at a 1 : 1.2 molar ratio. Causality: A slight excess of Arginine ensures complete deprotonation of the drug's carboxyl group, pushing the equilibrium toward the soluble salt form.
-
Suspension: Add the dry powders to 80% of your final target volume of HPLC-grade water.
-
Agitation & Equilibration: Stir magnetically at 400 RPM for 12 hours at room temperature.
-
Validation Checkpoint 1 (pH): Measure the pH. It should naturally stabilize between 8.5 and 9.2. If the pH drops below 8.0, the salt formation is incomplete; add 0.1 molar equivalents of L-Arginine.
-
Volume Adjustment: QS to the final volume with water.
-
Validation Checkpoint 2 (Optical Clarity): Filter the solution through a 0.22 μ m hydrophilic PTFE syringe filter. Analyze the filtrate via Dynamic Light Scattering (DLS). Causality: DLS will confirm the absence of nano-aggregates. A true solution will show no scattering peaks >10 nm.
Protocol B: Synergistic Ternary Complexation (HP- β -CD + L-Arginine)
When high concentrations (>10 mg/mL) are required for toxicology or efficacy studies, binary systems fail. We utilize HP- β -CD to create a hydrophilic "Trojan horse" around the dichlorophenyl ring, while L-Arginine prevents the cyclodextrin complexes from aggregating[2][3].
Step-by-Step Workflow:
-
Host Preparation: Dissolve HP- β -CD in water to create a 10% to 20% (w/v) stock solution.
-
Counter-ion Addition: Add L-Arginine to the cyclodextrin solution (equimolar to your intended final drug concentration). Stir until completely dissolved.
-
Guest Incorporation: Slowly add 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid to the vortexing solution. Causality: Adding the drug last ensures it immediately encounters the hydrophobic cavities of the CD and the basic environment of the Arginine, preventing immediate clumping.
-
Ultrasonication: Sonicate the mixture in a water bath for 30 minutes, maintaining the temperature below 35°C to prevent thermodynamic disruption of the inclusion complex.
-
Equilibration: Shake on an orbital shaker at 25°C for 24 hours. Causality: Inclusion complexation is an equilibrium process; sufficient time is required for the bulky dichlorophenyl group to displace water molecules inside the CD cavity.
-
Validation Checkpoint (Phase Solubility): Centrifuge an aliquot at 10,000 x g for 15 minutes. Quantify the drug in the supernatant via HPLC-UV. If the concentration matches your theoretical input, complete ternary complexation has occurred.
Part 4: Visual Workflows & Logic Maps
To streamline your troubleshooting process, utilize the following logic maps.
Decision tree for troubleshooting poor aqueous solubility of lipophilic amino acids.
Synergistic ternary complexation mechanism using HP-β-CD and L-Arginine.
Part 5: References
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug Source: PMC (National Institutes of Health) URL:[Link]
-
Combined Use of Cyclodextrins and Amino Acids for the Development of Cefixime Oral Solutions for Pediatric Use Source: PubMed (National Institutes of Health) URL:[Link]
-
Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin Source: PMC (National Institutes of Health) URL:[Link]
-
A REVIEW ON DIFFERENT PROPERTIES AND TYPES OF A NOVEL PROMISING APPROACH FOR ENHANCING THE BIOAVAILABILITY OF POORLY WATER-SOLUBLE DRUGS Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
Sources
Technical Support Center: Handling and Storage of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB)
Introduction & Scientific Context
2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB) is a synthetic, bulky neutral amino acid derivative. It is frequently utilized in oncology research as a carrier molecule and a potent inhibitor of the L-type amino acid transporter 1 (LAT1)[1][2]. Because LAT1 is overexpressed in numerous cancer types and selectively accommodates large, lipophilic meta-substituted phenylalanine and homophenylalanine derivatives[2][3], maintaining the structural integrity of the 3,5-dichlorophenyl moiety is critical for binding affinity. Halogenated amino acids are susceptible to specific degradation pathways, including photolytic dehalogenation and oxidative damage[4][5].
This guide provides mechanistic troubleshooting and self-validating protocols to ensure the stability of ADPB during long-term storage and experimental preparation.
Mechanisms of Degradation (The "Why")
Understanding the chemical vulnerabilities of ADPB is essential for preventing degradation and ensuring reproducible assay results:
-
Oxidative Susceptibility: The α-amino group can undergo oxidation when exposed to atmospheric oxygen, leading to the formation of N-oxides or other inactive degradants.
-
Photolytic Dehalogenation: The C-Cl bonds on the aromatic ring, while generally more stable than C-I bonds, can undergo photolytic cleavage upon prolonged exposure to UV light. This leads to dehalogenation and the formation of highly reactive radical species[6].
-
Hygroscopicity and Zwitterionic Aggregation: As an amino acid, ADPB exists as a zwitterion. Moisture ingress can cause localized micro-aggregation or clumping of the lyophilized powder, drastically reducing its solubility and effective concentration in downstream cellular assays.
Degradation pathways of ADPB and their respective preventive storage measures.
Troubleshooting & FAQs
Q: My cellular uptake assays show a 40% drop in LAT1 inhibition when using a 2-week-old ADPB stock solution. What happened? A: This is a classic symptom of freeze-thaw degradation and moisture ingress. ADPB in DMSO is highly hygroscopic. When a stock vial is repeatedly opened without equilibration to room temperature, ambient moisture condenses inside. Causality & Solution: Water disrupts the solvation shell provided by anhydrous DMSO, initiating localized precipitation and micro-aggregation of the zwitterionic amino acid, which lowers the effective molarity. To prevent this, strictly adhere to single-use aliquoting (see Protocol B) and never subject a working stock to more than one freeze-thaw cycle.
Q: The lyophilized powder has developed a faint yellow tint over the last six months. Is it still viable? A: A yellow tint indicates oxidative degradation of the α-amino group or photolytic dehalogenation of the dichlorophenyl ring[5]. Halogenated aromatic amino acids are sensitive to UV light, which can generate radical species that lead to complex colored degradants[4][6]. Causality & Solution: Exposure to ambient light and oxygen during routine weighing degrades the compound. Discard the batch if HPLC purity falls below 95%. Store future batches in amber vials under an inert argon atmosphere.
Q: Can I store ADPB in aqueous buffers (e.g., PBS) instead of DMSO to avoid solvent toxicity in my cell cultures? A: It is highly discouraged for long-term storage. While ADPB is soluble in aqueous media at physiological pH, prolonged storage in water promotes microbial growth and slow hydrolysis. Causality & Solution: Water acts as a nucleophile over time. Always store ADPB as a 10-50 mM stock in anhydrous DMSO and dilute into aqueous buffers immediately (within 30 minutes) before applying to cells.
Self-Validating Experimental Protocols
Protocol A: Receipt and Long-Term Storage of Lyophilized Powder
Expertise Note: The goal of this protocol is to maintain the anhydrous state of the powder and protect the halogenated ring from photon-induced radical formation.
-
Equilibration: Upon receipt on dry ice, place the sealed vial in a desiccator at room temperature for 30 minutes before opening.
-
Causality: Prevents condensation of atmospheric moisture on the cold powder, which would cause clumping and accelerate degradation.
-
-
Inert Atmosphere Purge: If the vial is opened to weigh a portion, purge the headspace with a gentle stream of Argon or Nitrogen gas for 10 to 15 seconds before resealing.
-
Self-Validation Check: Ensure the gas stream is gentle enough not to aerosolize the powder. The vial should be visibly free of any powder adhering to the upper walls after purging.
-
-
Storage: Wrap the vial in aluminum foil (if not already an amber vial) and store at -80°C for long-term storage (> 6 months).
Protocol B: Reconstitution and Single-Use Aliquoting
Expertise Note: This workflow prevents the cumulative damage of freeze-thaw cycles and ensures consistent molarity across all LAT1 inhibition assays.
Step-by-step self-validating workflow for the reconstitution and aliquoting of ADPB.
-
Solvent Preparation: Use only anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Dissolution: Add the required volume of DMSO to achieve a 10 mM to 50 mM stock. Vortex gently for 60 seconds.
-
Self-Validation Check: Hold the vial against a dark background under a bright light. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or moisture contamination.
-
-
Aliquoting: Dispense 10 µL to 50 µL volumes into pre-sterilized, amber microcentrifuge tubes.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen.
-
Causality: Rapid freezing prevents the formation of concentration gradients and localized precipitation that occurs during slow cooling in a standard freezer.
-
-
Storage: Transfer immediately to a -80°C freezer.
Quantitative Stability Matrix
To assist in experimental planning, refer to the following stability data for ADPB under various storage conditions.
| Storage State | Temperature | Container / Atmosphere | Expected Shelf-Life | Primary Degradation Risk |
| Lyophilized Powder | -80°C | Amber vial, Argon purge | > 24 months | Negligible |
| Lyophilized Powder | -20°C | Clear vial, ambient air | 6 - 12 months | Photodegradation, Moisture |
| DMSO Stock (10-50 mM) | -80°C | Amber aliquots, sealed | 6 months | Precipitation (if thawed) |
| DMSO Stock (10-50 mM) | -20°C | Standard clear tube | 1 - 2 months | Oxidation, Aggregation |
| Aqueous Buffer (PBS) | 4°C | Clear tube | < 24 hours | Microbial, Hydrolysis |
References
-
Holik, H. A., et al. (2021). "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." ResearchGate. 1
-
Singh, N., et al. (2018). "Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations." NIH. 2
-
Huttunen, K. M., et al. (2016). "A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells." NIH. 3
-
Arora, P. K., & Bae, H. (2014). "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions." NIH. 6
-
Wang, J., et al. (2020). "Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale." NIH. 4
-
Tavano, R., et al. (2021). "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics." MDPI. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid
Here is the technical support center for Optimizing LC-MS/MS sensitivity for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid detection.
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven framework for developing and troubleshooting highly sensitive LC-MS/MS methods for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode and polarity for this compound? Given its structure, which includes a primary amine, 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is most effectively ionized using Electrospray Ionization (ESI) in positive ion mode. The amino group is readily protonated to form a stable [M+H]⁺ ion, which is ideal for sensitive detection.[1][2]
Q2: I'm not getting good retention on my C18 column. What should I do? This is a common issue for polar molecules like your analyte.[3][4] There are two primary strategies:
-
Switch to a column with a different selectivity. An embedded polar group (EPG) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column will offer better retention for polar compounds.[4][5]
-
Modify your mobile phase. If you must use a C18 column, ensure your mobile phase has a high aqueous content in the initial gradient. However, this can lead to phase collapse if not managed carefully.[6]
Q3: Why is my peak shape poor (tailing or fronting)? Poor peak shape can severely impact sensitivity and accuracy.[7] The most common causes are:
-
Secondary Interactions: The basic amine on your analyte can interact with acidic silanol groups on the column packing, causing peak tailing. Using a mobile phase with an acidic additive like formic acid can suppress this.[8]
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger (i.e., higher organic content) than your initial mobile phase will cause peak distortion, often fronting or splitting.[9] It is always best to dissolve your sample in the initial mobile phase.[9][10]
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing peaks. Try reducing the injection volume or diluting the sample.[7][9]
Q4: What are the most critical MS parameters I need to optimize? For maximum sensitivity, focus on three key areas:
-
Source Parameters: Optimize gas flows (nebulizer, drying gas) and temperatures to ensure efficient desolvation of your specific mobile phase and flow rate.[11][12]
-
Compound-Specific Voltages: The fragmentor voltage and capillary voltage must be tuned to maximize the abundance of the precursor ion entering the mass analyzer.[13][14]
-
Collision Energy (CE): This is the most critical parameter for generating product ions in MS/MS. It must be optimized for each specific precursor-to-product ion transition to get the strongest signal.[13][15]
Section 2: Foundational Knowledge & Analyte Properties
Understanding the physicochemical properties of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is fundamental to all method development choices.
| Property | Value / Description | Implication for LC-MS/MS |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | Used for accurate mass calculation. |
| Molecular Weight | 248.11 g/mol | Precursor ion ([M+H]⁺) will be at m/z 249.02. |
| Key Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH) | The amine is easily protonated for ESI+ mode. The presence of both groups makes the molecule polar. |
| Structural Feature | Dichlorophenyl ring | The two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4) that can be used for confirmation. |
Section 3: Systematic Optimization Workflow
A structured approach is essential for efficient and robust method development. The following workflow ensures that each component of the LC-MS/MS system is optimized logically.
Caption: A systematic workflow for LC-MS/MS method development.
Section 4: Troubleshooting Guides
Liquid Chromatography (LC) Issues
Problem: I have low or no retention on a standard C18 column.
-
Causality: Your analyte is highly polar due to its amino and carboxylic acid groups. C18 (a nonpolar stationary phase) has limited interaction with such molecules, especially with high organic content in the mobile phase, leading to elution near the void volume.[4]
-
Solutions:
-
Change Stationary Phase: Switch to a column designed for polar analytes. An embedded polar group (EPG) phase or a HILIC column is highly recommended.[5] HILIC is particularly well-suited for retaining very polar compounds.[3][4]
-
Modify Mobile Phase (for C18): Use a highly aqueous starting condition (e.g., 95-98% aqueous). Be cautious of long equilibration times and potential microbial growth in purely aqueous phases.[6]
-
Consider Ion-Pair Chromatography: This is an advanced technique. Adding an ion-pairing reagent can increase retention on a C18 column but may cause significant ion suppression in the MS. Use with caution and only if other methods fail.
-
Problem: My peaks are tailing or fronting.
-
Causality: Peak tailing is often caused by unwanted secondary interactions between the analyte's basic amine and acidic free silanol groups on the silica-based column packing.[8] Peak fronting is frequently a result of column overload or injecting the sample in a solvent that is stronger than the mobile phase.[9][10]
-
Solutions:
-
For Tailing:
-
Acidify the Mobile Phase: Add 0.1% formic acid to both your aqueous and organic mobile phase components. The protons in the solution will neutralize the negative charge on the silanol groups, minimizing the secondary interaction with your protonated analyte.[8]
-
Increase Buffer Concentration: If using a buffer like ammonium formate, ensure its concentration is sufficient (e.g., 10-20 mM) to maintain a consistent pH and ionic environment.[7]
-
-
For Fronting:
-
Match Sample Solvent to Mobile Phase: The ideal sample solvent is your initial mobile phase condition. If your compound is not soluble, use the weakest solvent possible that maintains solubility.
-
Reduce Injection Mass: Dilute your sample or decrease the injection volume. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to see if the peak shape improves, which would confirm overload.[9]
-
-
Mass Spectrometry (MS/MS) Issues
Problem: My precursor ion ([M+H]⁺) signal is weak.
-
Causality: This indicates a problem with either the ionization process in the source or ion transmission into the mass analyzer. The cause could be inefficient desolvation, suboptimal voltages, or suppression from mobile phase components.
-
Solutions:
-
Optimize Source Parameters: Systematically tune the drying gas temperature and flow rate, nebulizer gas pressure, and capillary voltage. Use a direct infusion of your analyte to find the values that give the maximum, stable signal.[11][12][16]
-
Check Mobile Phase Composition: Ensure you are using a volatile mobile phase additive like formic acid or ammonium formate. Non-volatile buffers like phosphate will crystallize in the source and severely suppress the signal.[6]
-
Increase Organic Content: Higher organic content in the mobile phase (e.g., acetonitrile or methanol) promotes more efficient droplet evaporation and desolvation in the ESI source, which can boost signal intensity.[17][18] This must be balanced with achieving chromatographic retention.
-
Problem: I have low product ion intensity or poor fragmentation.
-
Causality: The energy applied in the collision cell is not optimal for fragmenting your specific precursor ion. Every molecule has a unique bond strength profile, requiring a specific collision energy (CE) to produce stable, abundant product ions.[13][19]
-
Solutions:
-
Perform a Collision Energy Optimization Experiment: This is a mandatory step. Infuse the analyte and acquire MS/MS data while ramping the collision energy across a wide range (e.g., 5-50 eV). Plot the intensity of each product ion against the CE value to find the optimum for your transitions of interest. (See Protocol 2).
-
Select a Different Product Ion: If a particular fragment is consistently weak, examine the full scan MS/MS spectrum for other, more abundant product ions that could be used for quantification.
-
Caption: A decision tree for troubleshooting low signal intensity.
Section 5: Experimental Protocols
Protocol 1: Mobile Phase Additive Screening for ESI+
This protocol helps determine the optimal mobile phase additive to maximize signal intensity and improve peak shape.
-
Materials:
-
2-Amino-4-(3,5-dichloro-phenyl)-butyric acid standard (1 µg/mL).
-
LC-MS grade water, acetonitrile, and methanol.[17]
-
High-purity additives: Formic acid, ammonium formate.
-
Appropriate LC column (e.g., Ascentis Express RP-Amide or BEH HILIC).
-
-
Procedure:
-
Prepare three sets of mobile phases:
-
Set A: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Set B: A: 10 mM Ammonium Formate in Water, pH 3.5; B: Acetonitrile.
-
Set C: A: 10 mM Ammonium Formate in Water, pH 3.5; B: Methanol.
-
-
Install the LC column and equilibrate the system with Set A mobile phases.
-
Inject the standard using a generic gradient (e.g., 5% to 95% B over 5 minutes).
-
Record the peak area (or height) and observe the peak shape (asymmetry).
-
Thoroughly flush the system and repeat steps 2-4 for Set B and Set C.
-
-
Data Evaluation:
-
Compare the results in a table. The condition providing the highest peak area and the most symmetrical peak (asymmetry factor closest to 1.0) is optimal.
-
| Mobile Phase System | Relative Peak Area | Peak Asymmetry | Notes |
| 0.1% Formic Acid (ACN) | 100% (Baseline) | 1.3 | Good starting point, generally provides robust ionization. |
| 10mM Ammonium Formate (ACN) | Evaluate | Evaluate | Can sometimes improve signal by forming adducts [M+NH₄]⁺.[17] |
| 10mM Ammonium Formate (MeOH) | Evaluate | Evaluate | Methanol can alter selectivity compared to ACN. |
Protocol 2: Collision Energy (CE) Optimization for MRM
This protocol is essential for maximizing the signal of your specific MRM transition.
-
Setup:
-
Infuse a 100-500 ng/mL solution of your analyte directly into the mass spectrometer using a syringe pump (flow rate ~5-10 µL/min).
-
Alternatively, you can perform repeated injections on the LC-MS system, but direct infusion is faster.
-
-
Procedure:
-
Set the mass spectrometer to monitor your precursor ion (m/z 249.0).
-
In the MS/MS or MRM settings, select your desired product ion(s).
-
Create an experiment where the collision energy is ramped. Set the software to acquire data while stepping the CE from a low value (e.g., 5 V) to a high value (e.g., 50 V) in small increments (e.g., 2 V steps).
-
Start the infusion and data acquisition.
-
-
Data Analysis:
-
The instrument software will generate a plot of product ion intensity versus collision energy for each transition.
-
Identify the CE value that produces the maximum intensity for your primary (quantifier) and secondary (qualifier) product ions.
-
Use these optimized CE values in your final analytical method. This self-validating step ensures you are operating at the peak of the fragmentation curve for maximum sensitivity.[13]
-
Section 6: Sample Preparation Considerations
For detecting low levels of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in complex biological matrices (e.g., plasma, urine), sample preparation is critical to remove interferences that cause ion suppression.[11][20][21]
-
Protein Precipitation (PPT): A simple and fast method. Add 3 parts cold acetonitrile to 1 part plasma, vortex, centrifuge, and inject the supernatant. While effective at removing proteins, it does not remove other matrix components like phospholipids.
-
Solid-Phase Extraction (SPE): Offers superior cleanup and analyte concentration.[22][23] A mixed-mode cation exchange SPE sorbent would be ideal, as it can retain the basic amine of your analyte while allowing neutral and acidic interferences to be washed away.
-
Solvent Evaporation and Reconstitution: After extraction, the sample can be dried down under nitrogen and reconstituted in a small volume of the initial mobile phase.[24] This concentrates the analyte and ensures solvent compatibility, significantly boosting the on-column concentration and, therefore, sensitivity.[24]
References
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
Kim, H. Y., et al. (2025, June 30). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Metabolites. [Link]
-
Koprivnjak, T., et al. (2021, December 2). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. [Link]
-
Kovács, A., et al. (2021). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of The American Society for Mass Spectrometry. [Link]
-
Mass Analyzer Guide. (2025, May 18). LC-MS Ion Source Parameters to Optimize. YouTube. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Stravs, M. A., et al. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites. [Link]
-
Separation Science. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
ACS Publications. (2018, July 5). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. [Link]
-
HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]
-
LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]
-
Analyst (RSC Publishing). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
Agilent. Optimizing the Agilent Multimode Source. [Link]
-
LCGC International. (2016, December 1). Tips for Optimizing Key Parameters in LC–MS. [Link]
-
Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
LCGC International. (2025, December 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
LCGC International. New Sample Preparation Approaches to Biological Matrices for LC–MS. [Link]
-
Separation Science. Tips & Tricks: Sensitivity Gains in LC-MS. [Link]
-
PubMed. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
LCGC International. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]
-
LCGC International. (2019, October 1). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. [Link]
-
Chemsrc. Boc-(S)-3-amino-4-(3,4-dichloro-phenyl)-butyric acid. [Link]
-
PubChem. (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. [Link]
-
PMC. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. [Link]
-
Sinochem Nanjing Corporation. Boc-(R)-3-Amino-4-(3,4-Dichloro-Phenyl)-Butyric Acid. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discover.restek.com [discover.restek.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Technical documentation [docs.thermofisher.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. opentrons.com [opentrons.com]
- 23. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. organomation.com [organomation.com]
Technical Support Center: Overcoming Steric Hindrance when Coupling 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid
Introduction
Coupling highly modified unnatural amino acids (UAAs) is one of the most demanding challenges in Solid-Phase Peptide Synthesis (SPPS). 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (a 3,5-dichloro-homophenylalanine derivative) presents a severe dual challenge: the di-halogenated aromatic side chain creates immense steric bulk, while its extreme hydrophobicity promotes sequence-dependent aggregation.
This guide is designed for researchers and drug development professionals to troubleshoot incomplete couplings, deletion sequences, and epimerization when working with this specific, highly hindered UAA.
Section 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why do standard coupling protocols (like HBTU/DIEA) fail with this specific UAA? A: The difficulty stems from restricted conformational freedom. The bulky 3,5-dichlorophenyl group physically shields the reactive α -amine (when acting as the nucleophile) or the activated carboxylate (when acting as the electrophile)[1]. This steric barrier drastically reduces the rate of acylation. Consequently, standard reagents like HBTU lack the necessary reactivity to trap the intermediate, leading to reagent hydrolysis or side reactions before the amide bond can successfully form.
Q2: What are the most effective coupling reagents to overcome this steric barrier? A: Uronium/aminium salts such as HATU and COMU are the gold standards for sterically hindered couplings[1]. HATU benefits from the "7-aza effect," where the nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating aminolysis[2]. Alternatively, COMU incorporates an OxymaPure leaving group and a morpholino backbone, offering exceptional reactivity and solubility without the explosive risks associated with benzotriazole derivatives[3],[4].
Q3: How do I prevent epimerization during the extended coupling times required for this hindered residue? A: Prolonged activation of hindered amino acids often leads to oxazolone formation, which is the primary intermediate in epimerization. To mitigate this, you must optimize your base. Swap the standard strong base (DIEA) for 2,4,6-trimethylpyridine (TMP, or sym-collidine) [5]. While DIEA readily abstracts the α -proton of the activated amino acid, TMP is a weaker, sterically hindered base that provides sufficient basicity to drive the coupling while actively suppressing the racemization pathway[5].
Q4: Can temperature optimization improve the coupling yield? A: Yes. Elevated temperatures (40–60°C) or Microwave-Assisted Peptide Synthesis (MAPS) provide the necessary thermodynamic activation energy to overcome the steric barrier[1]. Furthermore, thermal energy disrupts the intermolecular hydrogen bonds that cause hydrophobic aggregation ( β -sheet formation), which is highly prevalent in sequences containing this hydrophobic UAA.
Section 2: Data Presentation
The selection of the coupling reagent and base is critical for success. The table below summarizes the relative performance of common reagents when applied to sterically hindered UAAs like 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.
| Coupling Reagent | Chemical Class | Relative Reactivity | Epimerization Risk | Recommended Base | Key Notes / Byproducts |
| HBTU | Benzotriazole | Low | Moderate | DIEA | Insufficient for highly hindered UAAs; high risk of deletion sequences. |
| HATU | 7-Aza-benzotriazole | Very High | Moderate to High | TMP (Collidine) | Gold standard for hindered couplings[1]. Risk of N-terminal guanidinylation if used in excess. |
| COMU | Oxyma-Uronium | Very High | Low | TMP (Collidine) | Safer alternative to HATU[4]. High solubility; excellent for maintaining chiral integrity. |
| DIC / Oxyma | Carbodiimide / Oxime | High | Low | None (Neutral) | Ideal for microwave-assisted synthesis. Avoids guanidinylation side reactions[6]. |
Section 3: Experimental Protocols (Self-Validating Systems)
To ensure high fidelity and trustworthiness in your synthesis, every protocol must be treated as a self-validating system. Do not proceed to the next deprotection step without confirming coupling completion.
Protocol A: High-Efficiency Ambient Coupling using COMU/TMP
Use this protocol if microwave synthesis is unavailable or if the peptide sequence is highly heat-sensitive.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in a 1:1 mixture of DMF and NMP for 30 minutes. (Note: PEG-based resins like ChemMatrix are highly recommended over polystyrene to maximize swelling).
-
Reagent Preparation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-2-Amino-4-(3,5-dichloro-phenyl)-butyric acid and 4 equivalents (0.4 mmol) of COMU in 2 mL of DMF[4].
-
Activation: Add 8 equivalents (0.8 mmol) of TMP (sym-collidine) to the vial. Vortex for exactly 1 minute to pre-activate the carboxylic acid. The solution will undergo a noticeable color change (typically to a yellow/orange hue), indicating active ester formation[3].
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 3 to 4 hours.
-
Validation (Kaiser Test): Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test (or Chloranil test if coupling onto a secondary amine).
-
Pass: Beads are colorless/yellow. Proceed to Fmoc deprotection.
-
Fail: Beads are blue. Do not deprotect. Perform a second coupling using Protocol B.
-
Protocol B: Microwave-Assisted Coupling with DIC/Oxyma Pure
Use this protocol to power through severe aggregation and steric clashing.
-
Reagent Preparation: Dissolve 5 equivalents (0.5 mmol) of the UAA and 5 equivalents (0.5 mmol) of Oxyma Pure in 2 mL of DMF.
-
Addition: Add the solution to the swollen peptide-resin.
-
Activation In Situ: Add 5 equivalents (0.5 mmol) of N,N'-Diisopropylcarbodiimide (DIC) directly to the reaction vessel. (Avoid pre-activation to prevent oxadiazole formation and HCN generation[6]).
-
Microwave Heating: Irradiate the reaction vessel to reach and maintain 75°C for 10 minutes with continuous stirring/bubbling.
-
Validation: Wash the resin with DMF (5x) and perform a micro-cleavage (TFA/TIPS/H2O 95:2.5:2.5 for 1 hour). Analyze the crude product via LC-MS to confirm the absence of deletion sequences before continuing.
Section 4: Mandatory Visualization
Caption: Workflow for troubleshooting the coupling of sterically hindered unnatural amino acids.
Caption: Logical relationship between steric hindrance, resulting synthetic risks, and targeted solutions.
References
-
Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org.[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[Link]
-
tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. Organic Process Research & Development.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Process Chemistry Support Center: Mitigating Chiral Inversion in 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid Workflows
Welcome to the Process Chemistry Support Center. This technical guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for handling 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid . As a sterically demanding, unnatural halogenated amino acid, it is highly prone to chiral inversion (racemization and epimerization) during carboxyl activation and amide bond formation.
Module 1: Mechanistic Causality of Chiral Inversion
Why does this specific molecule racemize? The 3,5-dichlorophenylpropyl side chain exerts significant steric bulk. During peptide coupling or amide bond formation, this steric hindrance drastically reduces the rate of aminolysis (the attack of the incoming amine on the activated ester). Because the activated intermediate persists longer in solution, it is highly susceptible to base-catalyzed alpha-proton abstraction.1[1].
This delay in aminolysis opens two primary pathways for chiral degradation:
-
Direct Enolization: The formation of a planar enolate intermediate, which upon reprotonation yields a racemic mixture.
Mechanistic pathways of base-catalyzed chiral inversion during delayed aminolysis.
Module 2: Troubleshooting Guides & FAQs
Q1: I am using HATU and DIPEA for coupling, but I am observing >15% epimerization. Why is this happening? A1: Uronium-based reagents like HATU are highly reactive but require strong bases like N,N-Diisopropylethylamine (DIPEA) to function. DIPEA is basic enough to abstract the alpha-proton of the sterically hindered activated 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid before the slow aminolysis step can occur.2[2]. Switching to 2,4,6-trimethylpyridine (collidine) provides sufficient buffering without the basicity required for alpha-deprotonation.
Q2: What is the recommended coupling reagent system to preserve chiral integrity for this specific substrate? A2: We recommend the DIC/OxymaPure system or the use of modern Ynamide coupling reagents. While Oxyma is widely regarded as a superior coupling additive to alleviate amino acid racemization, researchers should note that 3[3]. For the highest chiral fidelity,4[4].
Q3: Does temperature play a critical role in preventing inversion? A3: Absolutely. Pre-activation and the initial phase of aminolysis must be conducted at 0°C. The activation energy for oxazolone formation is higher than that of the desired aminolysis. Lowering the temperature disproportionately slows down the chiral inversion pathways compared to the amide bond formation.
Module 3: Quantitative Data & Reagent Selection
The following table summarizes the expected epimerization rates of bulky halogenated phenyl amino acids under various coupling conditions.
| Coupling System | Base | Solvent | Temp Profile | Epimerization Rate |
| HATU (1.1 eq) | DIPEA (2.0 eq) | DMF | 25°C | 12.0 - 18.0% |
| HBTU (1.1 eq) | DIPEA (2.0 eq) | DMF | 25°C | 10.0 - 15.0% |
| DIC / Oxyma (1.1 eq) | Collidine (2.0 eq) | DMF | 0°C → 25°C | < 2.0% |
| DEPBT (1.2 eq) | DIPEA (2.0 eq) | THF | 0°C → 25°C | < 1.0% |
| Ynamide (MYTsA) | None required | DCM | 25°C | Not Detected |
Module 4: Self-Validating Experimental Protocol
Optimized Amide Bond Formation (DIC/Oxyma/Collidine Method) This protocol incorporates a self-validating Quality Control (QC) hold point to ensure chiral integrity is maintained before downstream processing or scale-up.
Workflow for racemization-free amide coupling with built-in QC validation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (1.0 eq) and the target amine/nucleophile (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.
-
Causality: Suppresses the thermodynamic pathway to oxazolone formation.
-
-
Activation: Add OxymaPure (1.1 eq) followed by N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq). Stir for 5 minutes at 0°C.
-
Base Addition: Dropwise, add 2,4,6-trimethylpyridine (Collidine) (2.0 eq).
-
Causality: Collidine acts as an acid scavenger with insufficient basicity to abstract the alpha-proton, preventing direct enolization.
-
-
Reaction Progression: Stir at 0°C for 1 hour, then remove the ice bath and allow the reaction to naturally warm to room temperature (20-25°C) for an additional 2 hours.
-
Self-Validation (QC Step): Withdraw a 10 µL aliquot, quench in 1 mL of 50:50 MeCN/H₂O, and analyze via Chiral RP-HPLC (e.g., Chiralpak IA column).
-
Validation criteria: Diastereomeric/enantiomeric excess must be >98% before proceeding to workup. If >2% epimerization is detected, abort scale-up and evaluate moisture content in DMF.
-
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove collidine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
-
[3] Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.[Link]
-
[1] Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.[Link]
-
[4] Inverse Peptide Synthesis Using Transient Protected Amino Acids. ACS Publications.[Link]
-
[2] Recent development of peptide coupling reagents in organic synthesis. Uni-Kiel / Tetrahedron.[Link]
Sources
Troubleshooting low ionization efficiency of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in ESI-MS
Target Analyte: 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid System: Electrospray Ionization Mass Spectrometry (ESI-MS / LC-MS)
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and resolve low ionization efficiency issues specifically associated with halogenated, zwitterionic amino acid derivatives.
Because 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid possesses a basic amine, an acidic carboxyl group, and a highly hydrophobic dichlorophenyl ring, it presents a "perfect storm" of ESI-MS challenges: zwitterionic nullification, susceptibility to ion-pairing suppression, and isotopic signal dilution. This guide will walk you through the causality of these issues and provide self-validating protocols to rescue your signal.
Diagnostic Workflow
Before adjusting your instrument parameters, trace your current method through the decision tree below to identify the root cause of your signal loss.
Decision tree for troubleshooting ESI-MS signal loss in zwitterionic halogenated compounds.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my overall signal intensity so low despite a high sample concentration?
The Causality: Your analyte is an amino acid derivative. At a physiological or neutral pH (pH 5–7), the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₃⁺). This forms a zwitterion with a net charge of zero. Electrospray ionization relies on the accumulation of a net charge in the liquid droplets to facilitate gas-phase ion ejection. Without a net charge, ionization efficiency drops precipitously[1]. The Fix: You must force the molecule out of its zwitterionic state. Adjust the pH of your mobile phase to be at least two units away from the pKa of the target functional group[1]. For positive ion mode (ESI+), drop the pH below 3.0 to fully protonate the carboxylate. For negative ion mode (ESI-), raise the pH above 9.0 to deprotonate the amine[2].
Q2: I am using 0.1% Trifluoroacetic Acid (TFA) to improve my LC peak shape, but my MS signal vanished. Why?
The Causality: TFA is notorious for causing severe ion suppression in ESI-MS[3]. While TFA is excellent for ion-pairing with basic amines to improve reversed-phase chromatography, these ion pairs are exceptionally strong. During the ESI droplet evaporation process, the TFA-amine pair remains tightly bound and fails to dissociate in the gas phase, neutralizing the analyte and preventing the formation of detectable [M+H]⁺ ions[1]. The Fix: Switch your mobile phase modifier to 0.1% Formic Acid (FA), which provides protons without forming unbreakable gas-phase ion pairs. If TFA is absolutely required for your chromatographic separation, you must implement a post-column "rescue" infusion (see Protocol B).
Q3: My peak is visible, but the absolute intensity of the parent ion is nearly 50% lower than my non-halogenated internal standard. What is happening?
The Causality: This is a physical consequence of isotopic signal dilution. Your molecule contains a 3,5-dichloro substitution. Chlorine exists in nature as two stable isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Because your molecule has two chlorine atoms, the mass spectrometer detects a distinct isotopic cluster: M (³⁵Cl₂), M+2 (³⁵Cl³⁷Cl), and M+4 (³⁷Cl₂). Your total ion current is split across these three peaks, meaning the monoisotopic base peak (M) only contains about 56% of your actual analyte signal[4]. The Fix: In targeted quantitative methods like Multiple Reaction Monitoring (MRM), do not rely solely on the monoisotopic transition. Sum the transitions for both the M and M+2 precursor ions to recover the lost sensitivity.
Quantitative Data & Parameters
Use the following tables to benchmark your method development and understand the quantitative impact of your experimental choices.
Table 1: Physicochemical Profile & ESI Optimization Targets
| Property | Value / Target | Mechanistic Impact on ESI |
| pKa (Carboxylic Acid) | ~2.2 | Requires pH < 2.5 to neutralize for ESI+ |
| pKa (Amine) | ~9.3 | Requires pH > 9.5 to neutralize for ESI- |
| Isoelectric Point (pI) | ~5.75 | Danger Zone: Net charge is 0; ESI signal will fail |
| ESI+ Optimal Modifier | 0.1% Formic Acid (pH ~2.7) | Forces net +1 charge ([M+H]⁺ at m/z 248) |
| ESI- Optimal Modifier | 0.1% NH₄OH (pH ~10.0) | Forces net -1 charge ([M-H]⁻ at m/z 246) |
Table 2: Cl₂ Isotope Distribution (Signal Dilution Effect)
Data reflects the natural isotopic splitting of the 3,5-dichlorophenyl moiety.
| Isotopologue | Isotope Composition | Relative Abundance | Impact on Quantification |
| M | ³⁵Cl₂ | 56.25% | Base peak; contains only half the total signal. |
| M+2 | ³⁵Cl³⁷Cl | 37.50% | Secondary peak; must be summed with M for high sensitivity. |
| M+4 | ³⁷Cl₂ | 6.25% | Minor peak; usually ignored to reduce background noise. |
Table 3: Matrix/Buffer Effects on Ionization Efficiency
| Mobile Phase Additive | ESI+ Signal Intensity | ESI- Signal Intensity | Recommendation |
| 0.1% Formic Acid | Excellent | Poor | Primary choice for ESI+ |
| 0.1% Ammonia | Poor | Excellent | Primary choice for ESI- |
| 0.1% TFA | Very Low (Suppressed) | Very Low (Suppressed) | Avoid unless using post-column infusion |
| 10 mM Ammonium Acetate | Moderate | Moderate | Good for neutral pH screening |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Each contains a built-in validation step to ensure the causality of the fix is proven on your specific instrument.
Protocol A: pH-Driven Mobile Phase Optimization
Purpose: To empirically determine whether ESI+ or ESI- yields the highest absolute sensitivity by breaking the zwitterionic state.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid in 50:50 Water:Acetonitrile.
-
Aliquoting: Split the sample into three 1 mL vials (Vial A, Vial B, Vial C).
-
Matrix Modification:
-
Vial A (Acidic): Add 1 µL of concentrated Formic Acid (final ~0.1%).
-
Vial B (Basic): Add 1 µL of concentrated Ammonium Hydroxide (final ~0.1%).
-
Vial C (Neutral): Do not add any modifier (Control).
-
-
Infusion: Using a syringe pump, infuse each vial directly into the ESI source at 10 µL/min.
-
Acquisition:
-
For Vial A and C: Scan in ESI+ mode, monitoring m/z 248.0 (M+H).
-
For Vial B and C: Scan in ESI- mode, monitoring m/z 246.0 (M-H).
-
-
Self-Validation Step: Calculate the Signal-to-Noise (S/N) ratio for all three vials. The protocol is validated if the S/N of Vial A or Vial B is at least 10-fold greater than Vial C. Select the polarity and modifier that yields the highest absolute S/N for your final LC method.
Protocol B: Post-Column Infusion to Rescue TFA-Suppressed Signals
Purpose: To recover ESI+ signal intensity when 0.1% TFA must be used in the mobile phase to maintain chromatographic resolution of structural isomers.
Step-by-Step Methodology:
-
Hardware Setup: Install a low-dead-volume PEEK T-piece directly between the LC column outlet and the ESI source inlet.
-
Rescue Solvent Preparation: Prepare a solution of 75% Isopropanol and 25% Propionic Acid. (Propionic acid is a weaker ion-pairing agent than TFA but is highly volatile, allowing it to displace TFA in the ESI droplet).
-
Pump Configuration: Connect a syringe pump to the third port of the T-piece. Set the syringe pump flow rate to exactly 10% of your LC flow rate (e.g., if LC flow is 0.3 mL/min, set syringe pump to 0.03 mL/min).
-
Acquisition: Run your standard LC-MS gradient with the syringe pump actively infusing the rescue solvent.
-
Self-Validation Step: Perform two consecutive injections of your standard. For Injection 1, leave the syringe pump OFF. For Injection 2, turn the syringe pump ON. A successful displacement of the TFA ion-pair is validated if Injection 2 demonstrates a >5-fold increase in the peak area of the m/z 248.0 [M+H]⁺ ion compared to Injection 1.
References
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS.[1]()
-
University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI.[3]()
-
American Chemical Society (ACS Publications). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.[2]()
-
Kopf Lab. A guide to precise measurements of isotope abundance by ESI-Orbitrap MS.[4]()
Sources
Optimizing mobile phase pH for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid HPLC analysis
Welcome to the Technical Support Center. As analytical scientists, we know that method development for non-natural, halogenated amino acids is rarely a plug-and-play process. 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid presents a unique chromatographic challenge: it combines a highly hydrophobic 3,5-dichlorophenyl moiety with a highly polar, zwitterionic amino acid backbone.
This guide bypasses generic advice to provide you with field-proven, mechanistically grounded strategies for optimizing mobile phase pH, ensuring robust retention, symmetrical peak shapes, and reproducible quantification.
Mechanistic Overview: The Causality of pH in Zwitterion Chromatography
To control the chromatography, we must first control the molecule. 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid possesses two ionizable functional groups:
-
α -Carboxylic Acid: pKa≈2.0−2.5
-
α -Amino Group: pKa≈9.0−9.5
In reversed-phase liquid chromatography (RP-HPLC), retention is dictated by the analyte's polarity. As , ionized forms are highly polar and interact poorly with non-polar alkylated stationary phases (e.g., C18)[1]. Because our target molecule is a zwitterion, it is never entirely neutral. At an intermediate pH (4.0–8.0), it exists as a highly polar zwitterion, leading to minimal retention and poor peak shape[2].
To achieve robust separation, we must manipulate the mobile phase pH to suppress the ionization of at least one functional group. Typically, we target a low pH to protonate (neutralize) the carboxylic acid while relying on ion-pairing to mask the positively charged amine[3].
Ionization equilibrium of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid across different pH levels.
Troubleshooting Guide: Diagnosing pH-Related Anomalies
Issue 1: Poor Retention (Early Elution near the Void Volume)
Causality: Operating at a neutral pH (e.g., pH 6.0 - 7.0) leaves the molecule in its zwitterionic state. The simultaneous presence of COO− and NH3+ creates a highly hydrated, polar microenvironment around the analyte, preventing it from partitioning into the hydrophobic C18 stationary phase[4]. Solution: Shift the mobile phase to pH ≤2.5 . By using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid, the carboxylic acid is fully protonated. Although the amine remains positively charged, the hydrophobic 3,5-dichlorophenyl group, combined with the ion-pairing effect of the trifluoroacetate counterion, will drastically increase retention. starting method development at low pH (pH 2-4) to stabilize retention for basic and zwitterionic compounds[5].
Issue 2: Peak Tailing and Split Peaks
Causality: Peak tailing for amino acids at low-to-mid pH is almost always caused by secondary ion-exchange interactions between the protonated α -amino group ( NH3+ ) and residual, unendcapped silanol groups ( SiO− ) on the silica support of the stationary phase[5]. Split peaks occur when the mobile phase pH is too close to the analyte's pKa (within ±1 pH unit), causing the ionized and non-ionized forms to interconvert during elution[1]. Solution:
-
Ensure the mobile phase pH is at least 1.5 units away from the pKa of both functional groups[2].
-
Increase the buffer capacity. If using a phosphate buffer, ensure the concentration is between 20-50 mM to adequately mask silanol interactions[6].
Issue 3: Retention Time Drift (Lack of Reproducibility)
Causality: A slight fluctuation in mobile phase preparation ( ±0.1 pH units) near the analyte's pKa will exponentially change the ratio of ionized to unionized molecules, causing massive retention shifts[5]. Solution: Anchor the pH in a "plateau" region. For this compound, pH 2.0 provides the most rugged conditions. Always measure and adjust the pH of the aqueous buffer before adding organic modifiers, as organic solvents distort pH probe readings[2][5].
Self-Validating Protocol: Step-by-Step Mobile Phase Optimization
This protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the System Suitability Criteria (SST) are strictly met.
Step 1: Aqueous Buffer Preparation (Low pH Anchor)
-
Prepare 1000 mL of ultra-pure water (18.2 M Ω⋅cm ).
-
Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve ~0.1% v/v.
-
Validation Check: Measure the pH. It must read 2.0±0.1 . If >2.1 , discard and remake to ensure adequate suppression of the carboxylate group.
Step 2: Isocratic Screening
-
Set the HPLC pump to deliver 70% Buffer (Step 1) and 30% Acetonitrile.
-
Inject 5 μL of a 0.1 mg/mL standard of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.
-
Run conditions: Flow rate 1.0 mL/min; Column Temp 30°C; UV Detection at 210 nm & 254 nm.
Step 3: System Suitability Evaluation (The Validation Gate) Calculate the capacity factor ( k′ ) and asymmetry factor ( As ).
-
Condition A: If k′<2 , decrease Acetonitrile to 10-20%. The dichlorophenyl group is retentive, but high organic content can overpower the ion-pairing effect.
-
Condition B: If As>1.5 (severe tailing), the TFA ion-pairing is insufficient to mask silanols. Switch the aqueous phase to 25 mM Potassium Phosphate adjusted to pH 2.5[2].
-
Condition C: If k′≥2 and As is between 0.9 and 1.2, the method is validated for gradient optimization.
Self-validating workflow for optimizing mobile phase pH and buffer selection in HPLC.
Quantitative Data: Buffer Selection Matrix
Selecting the right buffer is a delicate balance of pKa proximity, UV transparency, and MS-compatibility. As , buffer selection must account for both analyte stability and detector limitations[7].
| Buffer / Additive | Useful pH Range | Volatility (MS Compatible) | UV Cutoff (nm) | Mechanism of Action for Target Analyte |
| 0.1% TFA | 1.5 - 2.5 | Yes | 210 | Suppresses COO− ; forms hydrophobic ion-pair with NH3+ . |
| Phosphate | 1.1 - 3.1 | No | < 200 | Excellent buffering capacity to mask residual silanols. |
| Formic Acid | 2.8 - 4.8 | Yes | 210 | Mild acidic suppression; weaker ion-pairing than TFA. |
| Ammonium Acetate | 3.8 - 5.8 | Yes | 210 | Maintains zwitterion state; useful primarily for HILIC or Mixed-Mode. |
Frequently Asked Questions (FAQs)
Q: Can I use a neutral pH mobile phase (e.g., plain water/acetonitrile without additives) for this compound? A: No. Without a buffer or acidic modifier, the pH of the mobile phase will be dictated by the dissolved CO2 in the water and the sample matrix itself. This leads to an uncontrolled ionization state, resulting in split peaks, severe tailing, and shifting retention times[7]. You must actively control the pH.
Q: Why is my baseline drifting severely when using a gradient with 0.1% TFA? A: TFA has significant UV absorbance at low wavelengths (< 220 nm). As the percentage of Acetonitrile increases during a gradient, the baseline will drift upward because the concentration of TFA in the optical path changes. To self-validate and correct this, add 0.08% TFA to your Acetonitrile (Mobile Phase B) and 0.1% TFA to your Water (Mobile Phase A) to balance the absorbance profile.
Q: If I want to use LC-MS, what is the best mobile phase? A: Phosphate buffers are strictly prohibited in LC-MS as they precipitate in the source and suppress ionization. The optimal choice is 0.1% Formic Acid or 0.05% TFA. While TFA can cause ion suppression in negative electrospray ionization (ESI-), 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is best analyzed in ESI+ mode (where it forms [M+H]+ ), making low concentrations of volatile acidic modifiers highly effective.
References
-
Shimadzu. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." Shimadzu Web App. Available at:[Link]
-
Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog (June 2025). Available at: [Link]
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Library. Available at:[Link]
-
Chromatography Forum. "HPLC method dev strategies for Zwitterions." ChromForum (June 2019). Available at: [Link]
-
Veeprho. "Exploring the Role of pH in HPLC Separation." Veeprho Blog (February 2025). Available at: [Link]
-
SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC Applications. Available at: [Link]
-
Agilent Technologies. "Analysis of Amino Acids by HPLC." Agilent Restricted Documentation (June 2010). Available at:[Link]
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. veeprho.com [veeprho.com]
- 3. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 4. sielc.com [sielc.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. phenomenex.com [phenomenex.com]
Technical Support Center: Purification & Troubleshooting for 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid
Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals dealing with the complex purification of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid . Because this molecule is a zwitterionic unnatural amino acid containing a highly hydrophobic, halogenated aromatic ring, it presents unique chromatographic and crystallization challenges.
Below, you will find root-cause analyses, step-by-step purification methodologies, and FAQs to help you resolve halogenated impurity profiles in your API batches.
Mechanistic Overview: The Halogenation Challenge
Q: Why are halogenated impurities so difficult to remove from this specific amino acid?
A: 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid possesses an isoelectric point (pI) of approximately 5.8. At this pH, the molecule exists as a zwitterion with zero net charge, resulting in minimal aqueous solubility. Halogenated impurities—such as the mono-chloro (hydrodehalogenated) or trichloro (over-chlorinated) derivatives—share an almost identical pI because the structural variance occurs on the distant phenyl ring, far from the α -amino acid pharmacophore. Consequently, standard acid/base liquid-liquid extraction fails entirely. Separation must rely strictly on the differential hydrophobicity imparted by the varying number of chlorine atoms [1].
Quantitative Impurity Profiling
To successfully design a purification strategy, you must first understand the physicochemical shifts caused by halogen variations.
| Impurity Profile | Structural Variation | Δ Mass (Da) | Relative Hydrophobicity (LogP) | Isoelectric Point (pI) | Primary Removal Strategy |
| Target API | 3,5-dichloro | - | Baseline | ~5.8 | N/A |
| Mono-chloro | Loss of one -Cl | -34.4 | Lower | ~5.8 | Hydrophobic Resin (HP20) |
| Des-chloro | Loss of two -Cl | -68.9 | Much Lower | ~5.8 | Hydrophobic Resin (HP20) |
| Trichloro | Addition of one -Cl | +34.4 | Higher | ~5.8 | Prep RP-HPLC (C18) |
| 2,4-dichloro | Regioisomer | 0.0 | Similar | ~5.8 | DCHA Salt Crystallization |
Decision Matrix & Workflow
Workflow for resolving halogenated impurities in 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid.
Troubleshooting Guides & Protocols
Issue 1: High Levels of Mono-Chloro Impurities Detected
Symptom: LC-MS reveals a significant peak at[M-H]⁻ -34.4 Da relative to the target mass. Root Cause: This is typically caused by hydrodehalogenation during a catalytic reduction step (e.g., reducing an enamine intermediate using Pd/C). Palladium readily inserts into the C-Cl bond of halogenated aromatic rings, stripping the chlorine [2].
Solution: Hydrophobic Resin Adsorption (DIAION HP20) Causality: Because the mono-chloro impurity lacks one highly lipophilic chlorine atom, its LogP is noticeably lower than the target. By utilizing a highly porous styrenic resin (like DIAION HP20), we can exploit this difference. At the isoelectric point, the zwitterion is neutral and binds tightly to the resin via hydrophobic interactions. The less hydrophobic mono-chloro impurity will elute at a lower organic solvent concentration [3].
Step-by-Step Methodology:
-
Resin Preparation: Swell DIAION HP20 resin in 50% methanol/water for 4 hours to open the porous styrenic matrix, maximizing surface area. Pack into a glass column and equilibrate with 3 column volumes (CV) of deionized water.
-
Sample Loading: Suspend the crude batch in deionized water. Carefully adjust the pH to 5.8 using 0.1 M NaOH or HCl until the solution clarifies slightly, then load onto the column. Self-Validation: Ensure the loading concentration does not exceed 20 mg/mL to prevent column overloading and peak tailing.
-
Selective Washing (Impurity Elution): Wash the column with 3 CV of 5% Methanol in water. Monitor the eluent via UV at 220 nm. The mono-chloro and des-chloro impurities will elute in this fraction due to their weaker hydrophobic binding.
-
Target Elution: Step the gradient to 30% Methanol in water for 4 CV. Collect 50 mL fractions.
-
Validation & Recovery: Analyze fractions via LC-MS. Pool fractions containing >99.5% target purity. Concentrate under reduced pressure to remove methanol, then adjust the aqueous residue to pH 5.8 to precipitate the pure zwitterionic API. Filter and dry.
Issue 2: Co-elution of the 2,4-Dichloro Regioisomer
Symptom: An isobaric impurity (same exact mass) co-elutes with the target API on standard C18 reverse-phase columns. Root Cause: The starting material (e.g., 3,5-dichlorobenzaldehyde) was contaminated with the 2,4-dichloro isomer. Because the number of chlorine atoms is identical, hydrophobicity is nearly indistinguishable.
Solution: Dicyclohexylamine (DCHA) Salt Crystallization Causality: When chromatography fails due to identical LogP, thermodynamic crystallization is required. By reacting the carboxylic acid moiety with a bulky, achiral amine like Dicyclohexylamine (DCHA), we amplify the subtle steric differences between the 3,5-dichloro and 2,4-dichloro rings, creating a massive differential in lattice energy and solubility.
Step-by-Step Methodology:
-
Dissolution: Suspend the regioisomer-contaminated API in an Ethyl Acetate / Ethanol mixture (8:2 v/v) at 60°C.
-
Salt Formation: Add 1.05 molar equivalents of DCHA dropwise under vigorous stirring. The solution should become homogenous as the highly soluble salt forms.
-
Thermodynamic Crystallization: Cool the reactor linearly to 20°C at a strict rate of 5°C/hour. Causality: Slow cooling ensures thermodynamic control. The sterically unhindered 3,5-dichloro-DCHA salt will nucleate and crystallize, while the sterically congested 2,4-dichloro salt remains dissolved in the mother liquor.
-
Free-Basing (Self-Validating Step): Filter the pure crystals and wash with cold ethyl acetate. To recover the free amino acid, suspend the DCHA salt in deionized water and adjust the pH to 5.8 using 1M HCl. The DCHA hydrochloride salt remains highly soluble in water, while the pure zwitterionic API precipitates quantitatively. Filter, wash with water, and dry.
Frequently Asked Questions (FAQs)
Q: We are struggling to detect these impurities consistently. UV at 254 nm shows variable results. What is the standard? A: Amino acids lack strong, extended conjugated chromophores. While the dichlorophenyl ring provides some absorbance at 220 nm and 254 nm, it is subject to severe matrix interference. For a self-validating analytical system, you must use Charged Aerosol Detection (CAD) coupled with LC-MS. CAD provides a uniform response independent of optical properties, ensuring accurate mass balance and true purity quantitation [1].
Q: Can we prevent the hydrodehalogenation from happening during the synthetic reduction step? A: Yes. If your route relies on catalytic hydrogenation, standard Pd/C is too aggressive for chlorinated aromatics. Switch to a poisoned catalyst, such as Platinum on Carbon (Pt/C) doped with vanadium, or add a halogen-suppressing additive like ammonium acetate or morpholine to the hydrogenation reactor. This drastically reduces the oxidative addition of the metal into the C-Cl bond [2].
Q: Why use DIAION HP20 instead of standard Ion-Exchange Chromatography (IEX)? A: While cation-exchange resins (like strong acid cation exchange resins) are excellent for separating amino acids from non-amino acid byproducts, they separate based on charge. Because the mono-chloro impurity and the target API have identical functional groups and nearly identical pI values, they will elute together on an IEX column. HP20 separates purely by Van der Waals forces and hydrophobicity, which is where the two molecules actually differ [3].
References
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: MDPI URL:[Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: PubMed Central (PMC) URL:[Link]
-
Separation and Refining of Amino acids Source: Diaion / Mitsubishi Chemical URL:[Link]
A Comparative Guide to the Validation of Analytical Reference Standards: 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. These standards are the bedrock upon which the identity, purity, and potency of active pharmaceutical ingredients (APIs) and formulated products are established. This guide provides an in-depth technical comparison of methodologies for the validation of an in-house secondary reference standard for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid against a primary reference standard.
The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP), ensuring a scientifically rigorous and regulatory-compliant approach.[1][2][3][4][5][6] The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a robust validation process, thereby ensuring the accuracy and reliability of their analytical data.
The Critical Role of Reference Standard Validation
A reference standard is a highly characterized material used to obtain scientifically valid results in analytical testing.[7] While primary reference standards are available from official sources like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), their use in routine testing can be costly and impractical.[8][9][10][11] Consequently, laboratories often qualify their own in-house or secondary reference standards. This process of qualification, or validation, is a critical step to demonstrate that the in-house standard is suitable for its intended purpose and is traceable to the primary standard.[12]
The validation of an analytical reference standard for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (CAS: 1260597-00-9, Molecular Formula: C₁₀H₁₁Cl₂NO₂, Molecular Weight: 248.10584) involves a comprehensive assessment of its identity, purity, and potency.[13][14]
I. Identity Confirmation: A Multi-faceted Approach
Establishing the unequivocal identity of the in-house reference standard is the foundational step of the validation process. A combination of spectroscopic techniques is employed to provide orthogonal data, ensuring a comprehensive and irrefutable confirmation of the molecular structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information at the atomic level.[15][16][17] For the validation of a reference standard, both ¹H NMR and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the in-house reference standard and the primary reference standard into separate, clean, dry 5 mm NMR tubes. Dissolve each in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), and add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Parameters: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR and proton-decoupled ¹³C NMR spectra for both the in-house and primary standards under identical experimental conditions.
-
Data Analysis: Compare the chemical shifts, coupling constants, and integration values of the signals in the ¹H NMR spectra. The spectra should be superimposable. Similarly, compare the chemical shifts in the ¹³C NMR spectra.
Causality Behind Experimental Choices:
-
DMSO-d₆ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal that does not interfere with the analyte signals.
-
TMS is the universally accepted internal standard for NMR, providing a sharp singlet at 0.00 ppm for accurate referencing of chemical shifts.
-
High-field NMR (≥400 MHz) is crucial for achieving better signal dispersion and resolution, which is essential for unambiguous structural confirmation, especially for complex molecules.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering a powerful confirmation of its identity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of the in-house and primary reference standards in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectra in both positive and negative ion modes.
-
Data Analysis: Compare the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretically calculated mass. The mass error should be within a narrow tolerance (e.g., < 5 ppm). The isotopic pattern, characteristic of a dichloro-substituted compound, should also be compared.
Causality Behind Experimental Choices:
-
HRMS is selected over nominal mass MS for its ability to provide highly accurate mass measurements, which allows for the determination of the elemental composition and provides a higher degree of confidence in the identity of the compound.
-
ESI is a soft ionization technique that typically produces intact molecular ions, which is ideal for confirming the molecular weight.
II. Purity Assessment: A Chromatographic and Spectroscopic Evaluation
Purity is a critical attribute of a reference standard. A combination of a high-resolution chromatographic technique and a spectroscopic method is used to assess the purity and to identify and quantify any impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the determination of purity and the detection of impurities in pharmaceutical substances.[18][19]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Elution: A suitable gradient to separate the main peak from any potential impurities. For example: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
-
Sample Preparation: Prepare solutions of the in-house and primary reference standards at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Data Analysis: Inject the solutions and record the chromatograms. Calculate the purity of the in-house standard by area normalization. Compare the chromatograms for any differences in the impurity profile.
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of a wide range of moderately polar to nonpolar compounds, including amino acids with aromatic moieties.
-
TFA in the Mobile Phase: TFA acts as an ion-pairing agent, improving the peak shape of the acidic analyte and enhancing the resolution.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential impurities that may have a wide range of polarities.
B. Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the same analyte.[1][16][20]
Experimental Protocol: ¹H qNMR
-
Sample and Standard Preparation: Accurately weigh the in-house reference standard and a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Solvent: Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Causality Behind Experimental Choices:
-
Certified Internal Standard: The use of a certified internal standard with a known purity traceable to a national metrology institute ensures the accuracy of the qNMR measurement.
-
Quantitative Acquisition Parameters: A long relaxation delay (e.g., 5 times the longest T₁) is essential to ensure complete relaxation of all protons, leading to accurate integration and quantification.
III. Potency Determination: Assay by Titration
The assay of a reference standard determines its potency, which is a measure of its active content. For an acidic compound like 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid, a non-aqueous potentiometric titration is a suitable method.[21][22]
Experimental Protocol: Non-aqueous Potentiometric Titration
-
Sample Preparation: Accurately weigh a suitable amount of the in-house reference standard (e.g., 100-200 mg) into a titration vessel.
-
Solvent: Dissolve the sample in a non-aqueous solvent such as glacial acetic acid.
-
Titrant: Use a standardized solution of 0.1 M perchloric acid in glacial acetic acid.
-
Titration: Titrate the sample solution with the perchloric acid solution using a potentiometric titrator equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode).
-
Endpoint Determination: Determine the endpoint from the inflection point of the titration curve.
-
Calculation: Calculate the assay value based on the volume of titrant consumed.
Causality Behind Experimental Choices:
-
Non-aqueous Solvent: A non-aqueous solvent like glacial acetic acid is used because it enhances the basicity of the amino group, allowing for a sharp and accurate titration endpoint with a strong acid like perchloric acid.
-
Potentiometric Detection: Potentiometric detection provides a more objective and precise endpoint determination compared to visual indicators, especially in colored or turbid solutions.
IV. Comparative Data Summary
The following tables provide a template for summarizing the comparative data obtained from the validation of the in-house reference standard against the primary reference standard.
Table 1: Identity Confirmation
| Parameter | Primary Reference Standard | In-house Reference Standard | Acceptance Criteria |
| ¹H NMR | Spectrum matches structure | Spectrum is superimposable with primary standard | Conforms |
| ¹³C NMR | Spectrum matches structure | Spectrum is superimposable with primary standard | Conforms |
| HRMS (m/z) | [M+H]⁺ = 248.0245 | [M+H]⁺ = 248.0243 | Mass error < 5 ppm |
| Isotopic Pattern | Matches theoretical pattern for C₁₀H₁₁Cl₂NO₂ | Matches theoretical and primary standard pattern | Conforms |
Table 2: Purity Assessment
| Parameter | Primary Reference Standard | In-house Reference Standard | Acceptance Criteria |
| Purity by HPLC (Area %) | ≥ 99.5% | 99.7% | ≥ 99.5% |
| Individual Impurity (Area %) | < 0.10% | < 0.10% | < 0.15% |
| Total Impurities (Area %) | < 0.5% | 0.3% | < 0.5% |
| Purity by ¹H qNMR | ≥ 99.5% | 99.6% | ≥ 99.5% |
Table 3: Potency Determination
| Parameter | Primary Reference Standard | In-house Reference Standard | Acceptance Criteria |
| Assay by Titration (on as-is basis) | 99.0% - 101.0% | 99.8% | 99.0% - 101.0% |
V. Visualizing the Validation Workflow
Diagrams can effectively illustrate the logical flow of the validation process.
Diagram 1: Overall Validation Workflow
Caption: A flowchart illustrating the comprehensive workflow for the validation of an analytical reference standard.
Diagram 2: HPLC Purity and Impurity Profiling Workflow
Caption: A step-by-step workflow for determining the purity and impurity profile of a reference standard using HPLC.
VI. Conclusion
The validation of an in-house analytical reference standard for 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid is a rigorous, multi-step process that underpins the reliability of all subsequent analytical measurements. By employing a combination of orthogonal analytical techniques for identity, purity, and potency, and by adhering to the principles outlined in international regulatory guidelines, laboratories can establish a secondary reference standard with a high degree of confidence. This, in turn, ensures the quality and consistency of pharmaceutical products, ultimately safeguarding public health. The self-validating nature of this comprehensive approach, where data from multiple techniques must converge, provides the necessary trustworthiness required in a regulated environment.
VII. References
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][3]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). [Link][8][11][12][21]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link][7]
-
Davies, A. M. C., & Williams, A. C. (2012). The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. Journal of Analytical Methods in Chemistry, 2012, 815082. [Link][16][17]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization [mdpi.com]
- 8. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 9. researchgate.net [researchgate.net]
- 10. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com.tw]
- 12. accesson.kr [accesson.kr]
- 13. iris.unito.it [iris.unito.it]
- 14. masspec.scripps.edu [masspec.scripps.edu]
- 15. Food Science of Animal Resources [kosfaj.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bmse000402 Butyric Acid at BMRB [bmrb.io]
- 18. researchgate.net [researchgate.net]
- 19. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Differential electrolytic potentiometric determination of some amino acids in dosage forms [pubmed.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid Enantiomers in LAT1-Targeted Radiotheranostics
Executive Summary
As a Senior Application Scientist specializing in targeted radiotheranostics, I frequently evaluate the structural nuances that govern payload delivery into tumor microenvironments. One of the most promising carrier molecules for L-type amino acid transporter 1 (LAT1, SLC7A5) targeting is 2-amino-4-(3,5-dichlorophenyl)butyric acid (ADPB). However, the efficacy of ADPB is not merely a function of its chemical composition—it is strictly dictated by its stereochemistry.
In this guide, we will objectively compare the (S)-enantiomer (the active L-amino acid analog) against the (R)-enantiomer (the inactive D-amino acid analog), dissecting the causality behind their differential transport kinetics and providing a self-validating framework for experimental evaluation.
Mechanistic Causality: Why Stereochemistry Dictates Efficacy
LAT1 is a highly stereoselective antiporter overexpressed in numerous malignancies to meet their elevated metabolic demands. The causality behind the differential efficacy of ADPB enantiomers lies in the architecture of the LAT1 binding pocket. The transporter has evolved to recognize the absolute configuration of L-amino acids, which corresponds to the (S)-configuration for ADPB.
When (S)-ADPB approaches LAT1, its α-amino and α-carboxylate groups perfectly align with the gating residues via hydrogen bonding, most notably interacting with the ASN258 residue . This precise orientation allows the bulky 3,5-dichlorophenyl moiety to nestle into the hydrophobic side-chain pocket, triggering the conformational change required for intracellular transport.
Conversely, the (R)-enantiomer presents a spatial mismatch. If the functional groups attempt to align with the gating residues, the 3,5-dichlorophenyl ring is forced into a sterically hindered orientation, preventing binding and subsequent transport. This fundamental structural divergence results in the (S)-enantiomer acting as a potent carrier, while the (R)-enantiomer is rapidly cleared from the extracellular space.
Fig 1: Stereoselective LAT1 transport mechanism for ADPB enantiomers.
Comparative Efficacy Data
To quantify this mechanistic divergence, we must look at the thermodynamic and kinetic profiles of both enantiomers when conjugated to a bifunctional chelator (e.g., NOTA) for radiotheranostic applications. The table below synthesizes the comparative efficacy based on established in silico and in vitro LAT1 transport models .
| Pharmacological Parameter | (S)-2-Amino-4-(3,5-dichlorophenyl)butyric acid | (R)-2-Amino-4-(3,5-dichlorophenyl)butyric acid |
| LAT1 Binding Affinity (ΔG) | -7.68 kcal/mol (High Affinity) | > -3.00 kcal/mol (Negligible Affinity) |
| Inhibition Constant (IC50) | ~2.36 µM | > 100 µM |
| Stereochemical Alignment | Optimal (α-amino/carboxylate alignment) | Suboptimal (Steric clash at binding pocket) |
| Primary Interaction Residue | ASN258 (Hydrogen bonding) | Disrupted / No stable interaction |
| Theranostic Viability | High (Targeted tumor accumulation) | Low (Rapid systemic washout) |
Self-Validating Experimental Protocols
A robust experimental protocol must be a self-validating system. To objectively compare the efficacy of ADPB enantiomers, we employ a competitive cellular uptake assay. This workflow ensures that any observed intracellular accumulation is exclusively mediated by LAT1, ruling out passive diffusion or non-specific endocytosis.
Fig 2: Self-validating workflow for evaluating ADPB enantiomer efficacy.
Step-by-Step Methodology: LAT1 Competitive Uptake Assay
1. Enantiomeric Resolution & Conjugation
-
Procedure: Synthesize racemic ADPB and resolve the (S)- and (R)-enantiomers using chiral high-performance liquid chromatography (HPLC). Conjugate each purified enantiomer to a bifunctional chelator (e.g., NOTA) and radiolabel with a suitable isotope (e.g., 68Ga for PET imaging).
-
Causality: Absolute stereochemical purity is critical. Because LAT1 affinity for the (S)-enantiomer is exponentially higher, even a 5% contamination of the (S)-enantiomer in the (R)-batch can yield false-positive uptake signals.
2. Cell Culture Preparation
-
Procedure: Seed LAT1-overexpressing cancer cells (e.g., MCF-7 breast cancer or HeLa cervical cancer lines) in 24-well plates at a density of 1×105 cells/well. Incubate for 24 hours at 37°C.
-
Causality: Utilizing validated LAT1-positive cell lines ensures that the target transporter is present in sufficient density to generate measurable uptake kinetics.
3. Competitive Baseline Establishment (The Self-Validation Step)
-
Procedure: Pre-incubate the cells in a Na+-free buffer (to isolate LAT1 from Na+-dependent transporters) containing a known LAT1 substrate, such as [3H]-L-leucine or the specific inhibitor BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).
-
Causality: By saturating the LAT1 receptors with a known substrate, we create a baseline. If our ADPB conjugate truly utilizes LAT1, its addition will competitively displace the [3H]-L-leucine, reducing the baseline radioactive signal.
4. Enantiomer Dosing & Incubation
-
Procedure: Introduce the radiolabeled (S)-ADPB and (R)-ADPB conjugates to separate wells at varying concentrations (0.1 µM to 100 µM). Incubate for 5 to 30 minutes to capture the linear phase of uptake.
-
Causality: Time-dependent and concentration-dependent dosing allows for the calculation of Michaelis-Menten kinetics (Km and Vmax) and the IC50, providing a quantitative measure of transporter affinity.
5. Quantification & Analysis
-
Procedure: Terminate the reaction by washing rapidly with ice-cold buffer. Lyse the cells using 0.1 M NaOH and measure the intracellular radioactivity using a gamma counter.
-
Causality: The ice-cold wash halts all transporter activity, trapping the internalized conjugates. The resulting gamma counts directly correlate to the comparative efficacy of the (S)- vs. (R)-enantiomers.
References
-
Holik, H. A., Ibrahim, F. M., Fatah, A. L., Achmad, A., & Kartamihardja, A. H. S. (2021). IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER. International Journal of Applied Pharmaceutics, 13(Special Issue 4), 239-243. URL:[Link]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for 2-Amino-4-(3,5-dichloro-phenyl)-butyric Acid as a Novel Anti-Inflammatory Agent
For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous testing and validation. A critical phase in this journey is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid , a novel compound with therapeutic potential as a dual inhibitor of key enzymes in the inflammatory cascade. Herein, we will refer to this molecule as "Compound X" for clarity.
The core hypothesis for Compound X, based on its structural similarity to known anti-inflammatory agents, is its ability to modulate the arachidonic acid pathway. Specifically, we will explore its inhibitory action on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
The Arachidonic Acid Cascade: A Prime Target for Anti-Inflammatory Therapy
The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating conditions when dysregulated. The arachidonic acid cascade is a central pathway in initiating and propagating inflammation. The following diagram illustrates the key enzymatic steps that are the focus of our investigation with Compound X.
Caption: Workflow for In Vitro Enzyme Inhibitor Screening.
Detailed Protocols for Enzyme Inhibition Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [1][2][3]
-
Principle: This assay measures the peroxidase activity of COX enzymes. The reaction involves the oxidation of a chromogenic substrate in the presence of arachidonic acid, and the resulting color change is measured spectrophotometrically.
-
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the desired COX enzyme (ovine COX-1 or human recombinant COX-2).
-
Add various concentrations of Compound X (or a standard inhibitor like Indomethacin) to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Immediately measure the absorbance at 590 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of Compound X.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay [4][5][6]
-
Principle: This assay measures the ability of a compound to inhibit the conversion of linoleic acid to a hydroperoxy derivative by 5-LOX. The formation of the conjugated diene product is monitored by the increase in absorbance at 234 nm.
-
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 6.3).
-
In a quartz cuvette, add the reaction buffer and the 5-LOX enzyme solution (e.g., from potato tubers).
-
Add various concentrations of Compound X (or a standard inhibitor like Zileuton). Include a vehicle control.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the increase in absorbance at 234 nm for 3-5 minutes using a UV-Vis spectrophotometer.
-
Calculate the initial reaction velocity and the percentage of inhibition for each concentration of Compound X.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Hypothetical In Vitro Data for Compound X
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Compound X | 5.2 | 0.8 | 2.5 | 6.5 |
| Indomethacin | 0.1 | 2.5 | > 100 | 0.04 |
| Celecoxib | 15 | 0.05 | > 100 | 300 |
| Zileuton | > 100 | > 100 | 1.0 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
These hypothetical results suggest that Compound X is a potent inhibitor of COX-2 and 5-LOX, with moderate activity against COX-1. This profile is desirable as it may offer a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System
While in vitro assays are crucial for understanding molecular interactions, they do not capture the complexity of a living organism. [7]In vivo studies are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile. [8][9][10][11][12][13]Based on the in vitro anti-inflammatory profile of Compound X, we will use two well-established rodent models to assess its potential therapeutic effects.
Detailed Protocols for In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity) [8][10][11][14][15]
-
Principle: This model induces an acute inflammatory response, characterized by edema (swelling), by injecting carrageenan into the rat's paw. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Step-by-Step Protocol:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the rats into groups: a vehicle control group, a positive control group (e.g., Diclofenac, 10 mg/kg), and several groups for different doses of Compound X (e.g., 10, 30, 100 mg/kg).
-
Administer the vehicle, Diclofenac, or Compound X orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
2. Acetic Acid-Induced Writhing in Mice (Analgesic Activity) [16][17][18][19][20]
-
Principle: The intraperitoneal injection of acetic acid causes visceral pain, leading to a characteristic stretching behavior known as "writhing." The reduction in the number of writhes by a compound indicates its analgesic effect.
-
Step-by-Step Protocol:
-
Acclimatize male Swiss albino mice for at least one week.
-
Divide the mice into groups similar to the paw edema model.
-
Administer the vehicle, a standard analgesic (e.g., Diclofenac, 10 mg/kg), or different doses of Compound X.
-
After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
-
Hypothetical In Vivo Data for Compound X
Table 2: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Compound X | 10 | 0.85 ± 0.12 | 32% |
| Compound X | 30 | 0.55 ± 0.09 | 56% |
| Compound X | 100 | 0.35 ± 0.07 | 72% |
| Diclofenac | 10 | 0.40 ± 0.08 | 68% |
Table 3: Effect of Compound X on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes (in 10 min) | % Inhibition of Writhing |
| Vehicle Control | - | 45 ± 5 | - |
| Compound X | 10 | 30 ± 4 | 33.3% |
| Compound X | 30 | 18 ± 3 | 60.0% |
| Compound X | 100 | 9 ± 2 | 80.0% |
| Diclofenac | 10 | 12 ± 2 | 73.3% |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
These hypothetical in vivo results demonstrate a dose-dependent anti-inflammatory and analgesic effect of Compound X, consistent with its in vitro profile as a COX/5-LOX inhibitor.
Part 3: Pharmacokinetic (ADME) Profile - Understanding the Compound's Fate
A compound's efficacy is not solely dependent on its potency at the target site. Its Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its concentration and duration of action in the body. [21][22][23][24][25]A preliminary pharmacokinetic study in rodents is crucial for understanding the in vivo behavior of Compound X.
The Journey of a Drug: The ADME Process
Caption: The four stages of ADME.
Protocol for a Rodent Pharmacokinetic Study
-
Fast rats or mice overnight.
-
Administer Compound X intravenously (i.v., e.g., 2 mg/kg) to one group and orally (p.o., e.g., 20 mg/kg) to another.
-
Collect blood samples at various time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the concentration of Compound X in plasma using LC-MS/MS.
-
Calculate key pharmacokinetic parameters.
Hypothetical Pharmacokinetic Parameters for Compound X in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3200 | 7040 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 22% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This hypothetical data suggests that Compound X has moderate oral bioavailability and a half-life that would support twice-daily dosing.
Part 4: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo response. [30][31][32]For Compound X, a strong IVIVC would mean that its in vitro IC50 values for COX-2 and 5-LOX, when considered alongside its pharmacokinetic profile, can predict its anti-inflammatory and analgesic efficacy in vivo.
The moderate oral bioavailability (22%) of Compound X means that a significant portion of the orally administered dose does not reach the systemic circulation. This is a critical factor in understanding the dose-response relationship observed in the in vivo models. The in vivo efficacy at a 30 mg/kg oral dose, which corresponds to a Cmax of approximately 850 ng/mL, can be correlated with the in vitro IC50 values to establish a therapeutic concentration range. This correlation is vital for predicting the required human dose and for setting quality control specifications for the final drug product.
Conclusion
This guide has outlined a comprehensive, albeit hypothetical, framework for evaluating the in vitro and in vivo activity of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (Compound X) as a potential anti-inflammatory agent. By systematically progressing from in vitro enzyme inhibition assays to in vivo efficacy models and pharmacokinetic studies, we can build a robust data package that supports the compound's therapeutic potential. The strong correlation between the potent in vitro inhibition of COX-2 and 5-LOX and the significant in vivo anti-inflammatory and analgesic effects underscores the importance of this integrated approach in modern drug discovery. The insights gained from these studies are instrumental in guiding further preclinical development and ultimately, in translating a promising molecule from the laboratory to the clinic.
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Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved from [Link]
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Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Cresset. Retrieved from [Link]
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Mouse models for inflammatory, non-inflammatory and neuropathic pain. (n.d.). Fraunhofer Institute for Molecular Biology and Applied Ecology IME. Retrieved from [Link]
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Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 75–91. [Link]
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Hajialyani, M., Farzaei, M. H., Echeverría, J., Nabavi, S. M., Uriarte, E., & Sobarzo-Sánchez, E. (2019). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative medicine and cellular longevity, 2019, 6592632. [Link]
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Jäger, A. K., Petersen, K. N., & Nyman, U. (2001). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 64(11), 1413–1417. [Link]
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Carrageenan-Induced Paw Edema Model. (2024, June 20). Creative Bioarray. Retrieved from [Link]
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Jan, B., Parveen, H., Naz, H., Ahmad, S., Jahan, N., & Ul-Haq, Z. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19736. [Link]
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Hosseinzadeh, H., Ramezani, M., & Fadishei, M. (2002). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 16(7), 667–671. [Link]
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Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. (2025, August 22). Journal of Contemporary Clinical Practice. Retrieved from [Link]
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Anzellotti, A. I., & Bruno, I. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Molecules (Basel, Switzerland), 27(5), 1618. [Link]
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What is the role of ADME in drug discovery? (2023, April 27). tebu-bio. Retrieved from [Link]
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Understanding ADME: A Simple Breakdown for Drug Discovery Teams. (2025, May 29). PatSnap. Retrieved from [Link]
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Muhammad, N., Saeed, M., & Khan, H. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]
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The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]
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In Vivo Pain Models. (n.d.). Charles River Laboratories. Retrieved from [Link]
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In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (n.d.). CABI Digital Library. Retrieved from [Link]
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Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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Jan, B., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE, 19(10), e0297398. [Link]
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Animal Models for Translational Pain Research. (2022, January 17). International Association for the Study of Pain (IASP). Retrieved from [Link]
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Urban, M., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Pharmaceuticals, 15(4), 406. [Link]
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Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025, August 4). Journal of Contemporary Clinical Practice. Retrieved from [Link]
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Jan, B., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS ONE, 19(10), e0297398. [Link]
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Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved from [Link]
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On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences, 9, 1024508. [Link]
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In vivo analgesic study (acetic acid-induced writhing test). (n.d.). Bio-protocol. Retrieved from [Link]
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Jordan, J. B., & E. I. Garcia-Sosa. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 428–436. [Link]
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Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. (2023). International Journal of Molecular Sciences, 24(11), 9345. [Link]
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Lipoxygenase Inhibitory Activity and Prostate Cancer Cytotoxicity of In Situ- and In Vitro-Cultivated Balkan Endemic Sideritis scardica Griseb. (2025, October 25). MDPI. Retrieved from [Link]
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Reproducibility of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (ADPB) Cell Viability Assays: A Comparative Guide
Introduction
L-type amino acid transporter 1 (LAT1, SLC7A5) is heavily upregulated in rapidly proliferating tumors to meet their massive metabolic demand for essential amino acids[1]. While JPH203 (KYT-0353) serves as the clinical benchmark for LAT1 inhibition[2], its bulky benzoxazole structure limits its utility as a scaffold for radiotheranostic development[3]. Enter ADPB ((S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid) —a structurally streamlined LAT1 inhibitor that maintains high target affinity while offering a versatile backbone for bioconjugation with bifunctional chelators like NOTA and DOTA[4].
However, evaluating the efficacy of ADPB and its derivatives in cell viability assays presents a notorious reproducibility challenge. As a Senior Application Scientist, I frequently observe researchers failing to replicate published IC50 values for LAT1 inhibitors. The root cause is rarely compound degradation; it is almost entirely driven by a failure to control the extracellular amino acid microenvironment.
This guide provides an objective performance comparison between ADPB and JPH203, dissects the mechanistic causality behind assay failures, and establishes a self-validating, highly reproducible protocol for LAT1-targeted cell viability assays.
Mechanistic Grounding: The Causality of LAT1 Inhibition
To design a reproducible assay, one must understand the biological causality of the target. LAT1 functions as an obligate antiporter (complexed with CD98hc), importing large neutral amino acids (LNAAs) such as leucine, isoleucine, and phenylalanine in exchange for intracellular glutamine[1].
When ADPB competitively binds to the gating residues of LAT1 (specifically Asn258 and Tyr259) [4], it halts this exchange. The resulting intracellular leucine starvation directly inactivates the mechanistic target of rapamycin complex 1 (mTORC1)[1]. Because mTORC1 is the master regulator of protein synthesis, its suppression leads to cell-cycle arrest and the induction of mitochondria-dependent apoptosis (upregulating Bax/Bak and cleaving Caspase-3/9) [2].
Figure 1: ADPB inhibits LAT1, causing intracellular leucine depletion and mTORC1-driven apoptosis.
Comparative Performance: ADPB vs. JPH203
When evaluating ADPB, JPH203 must be utilized as the benchmark positive control. While JPH203 exhibits superior raw potency (IC50 of 4.1 µM for cell growth inhibition in HT-29 cells)[2], ADPB provides the structural simplicity required for theranostic engineering (e.g., ADPB-NOTA for 68Ga/177Lu labeling) [3].
| Property / Metric | ADPB | JPH203 (KYT-0353) |
| Chemical Name | (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid | O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-L-tyrosine |
| Target Transporter | LAT1 (SLC7A5) | LAT1 (SLC7A5) |
| Inhibitory Potency (pIC50) | 6.19[3] | 7.22[3] |
| Primary Application | Radiotheranostic carrier scaffold[4] | Direct therapeutic inhibitor[1] |
| Structural Complexity | Low (Amenable to bioconjugation) | High (Bulky benzoxazole group) |
| Cell Growth IC50 (HT-29) | ~15 - 25 µM (Dependent on media) | 4.1 µM[2] |
| Leucine Uptake IC50 | 2.36 µM (Inhibition constant)[4] | 0.06 µM[2] |
Methodology: A Self-Validating Cell Viability Protocol
The primary reason LAT1 inhibitor assays fail is competitive inhibition. Standard DMEM contains approximately 800 µM of L-leucine. Because ADPB and JPH203 are competitive inhibitors, this supra-physiological concentration of substrate will outcompete the drug, artificially shifting the IC50 curve to the right or masking cytotoxicity entirely.
To achieve reproducible results, the assay must utilize custom amino acid-depleted media supplemented with physiological levels of amino acids, combined with dialyzed Fetal Bovine Serum (FBS) to remove undefined exogenous amino acids.
Figure 2: Reproducible cell viability assay workflow emphasizing physiological amino acid adaptation.
Step-by-Step Protocol
1. Cell Seeding & Matrix Preparation
-
Seed LAT1-overexpressing cells (e.g., HT-29 colon cancer or YD-38 oral cancer cells) [5] at 3,000 cells/well in a 96-well opaque-walled plate using standard growth media.
-
Causality: Opaque plates prevent optical crosstalk during luminescence readouts, ensuring precise quantification of ATP.
2. Media Adaptation (The Critical Step)
-
After 24 hours of attachment, carefully aspirate the standard media.
-
Wash the wells once with warm PBS to remove residual amino acids.
-
Add 90 µL of Custom Assay Media : Amino acid-free DMEM/F12 supplemented with 10% Dialyzed FBS, and physiological concentrations of essential amino acids (e.g., L-leucine at 100 µM).
-
Causality: Dialyzed FBS (cutoff 10 kDa) removes low-molecular-weight metabolites, ensuring the only LNAAs present are those you strictly control, preventing competitive displacement of ADPB.
3. Compound Treatment
-
Prepare a 10 mM stock of ADPB and JPH203 in DMSO.
-
Perform a 1:3 serial dilution in Custom Assay Media to generate a 10-point dose-response curve (ranging from 100 µM to 0.005 µM).
-
Add 10 µL of the 10X drug solutions to the respective wells (final DMSO concentration must be ≤0.1%).
-
Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (JPH203 at 10 µM) to validate LAT1 dependence.
4. Incubation & Viability Readout
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescent reagent) per well.
-
Causality: ATP quantification is directly proportional to the number of metabolically active cells. It is far more sensitive and less prone to metabolic artifacts than tetrazolium-based (MTT) assays when evaluating metabolic inhibitors like ADPB.
-
Read luminescence on a microplate reader and calculate the IC50 using non-linear regression (four-parameter logistic curve).
Troubleshooting & Experimental Logic
-
Right-Shifted IC50 Curves : If ADPB shows an IC50 > 100 µM, verify your FBS. Standard FBS contains variable amounts of free leucine and glutamine. Switching to strictly dialyzed FBS is mandatory.
-
High Background Viability at High Doses : Some cell lines compensate for LAT1 inhibition by upregulating LAT2. HT-29 and YD-38 are selected specifically because they are highly LAT1-dependent[5],[2]. If using a novel cell line, perform a baseline western blot for LAT1 vs. LAT2 expression to ensure target dependency.
References
-
Holik, H. A., et al. "IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER." International Journal of Applied Pharmaceutics, vol. 13, Special Issue 4, 2021, pp. 239-243. URL:[Link]
-
Wibowo, et al. "Designing L-type Amino Acid Transporter 1-targeting Cancer Theranostic Radiopharmaceuticals: A Molecular Docking Simulation." Chempublish Journal, 2025. URL:[Link]
Sources
Personal protective equipment for handling 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid
As a Senior Application Scientist specializing in peptide engineering and therapeutic development, I frequently guide laboratories through the integration of unnatural amino acids (UAAs) into novel drug candidates. Incorporating UAAs into proteins is a core strategy in modern protein engineering, allowing researchers to achieve precise control over protein structure, proteolytic stability, and target affinity[].
One such highly specialized building block is 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (CAS: 1260597-00-9)[2]. While this halogenated unnatural amino acid is invaluable for modulating the lipophilicity and structural rigidity of peptides, its specific chemical architecture demands rigorous, self-validating safety protocols.
Below is the authoritative operational guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound.
Mechanistic Hazard Assessment: The Causality of Risk
To build a self-validating safety culture, laboratory personnel must understand why a chemical is hazardous, rather than simply memorizing rules. The hazards of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid stem directly from its molecular structure:
-
Dermal Penetration & Sensitization: The addition of two chlorine atoms at the 3 and 5 positions of the phenyl ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to penetrate the lipid bilayer of the skin's stratum corneum much faster than standard aliphatic amino acids. Once absorbed, the halogenated aromatic ring can act as a hapten, binding to endogenous proteins and potentially triggering allergic contact dermatitis.
-
Respiratory & Mucosal Toxicity: As a dry, crystalline powder, this compound poses a severe inhalation risk. Micro-particulates can deposit deep within the lower respiratory tract. The localized acidity of the carboxyl group, combined with the reactive halogenated ring, induces acute inflammatory responses and severe mucosal irritation[3].
Quantitative Chemical & Operational Parameters
To ensure precise and safe operations, all quantitative handling metrics must be strictly adhered to.
| Parameter | Value | Operational Implication |
| Molecular Weight | 248.10 g/mol [2] | Essential for accurate stoichiometric calculations during solid-phase peptide coupling. |
| Fume Hood Face Velocity | 80 – 100 fpm | Minimum required airflow to prevent back-drafting of aerosolized crystalline dust. |
| Glove Thickness | ≥ 0.11 mm (Nitrile) | Minimum barrier required to delay solvent breakthrough during solubilization. |
| Emergency Wash Time | ≥ 15 minutes[3] | Mandatory duration for ocular or dermal flushing to ensure complete chemical clearance. |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard solid-phase peptide synthesis (SPPS) protocols require certified fume hoods and appropriate PPE due to the hazards of both the amino acid derivatives and the coupling reagents[4].
| PPE Category | Specification | Mechanistic Rationale (Causality) |
| Hand Protection | Double-layered Nitrile Gloves | The lipophilic 3,5-dichlorophenyl ring enhances dermal penetration. Double-gloving prevents rapid breakthrough from carrier solvents (e.g., DMF, DCM) used during peptide synthesis. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Crystalline dust causes severe mucosal irritation and potential corneal damage upon contact[3]. Safety glasses are insufficient against aerosolized powders. |
| Body Protection | Flame-resistant, fastened lab coat | Prevents particulate deposition on skin and clothing, mitigating the risk of hapten-induced sensitization. |
| Respiratory | Certified Chemical Fume Hood | Micro-particulates aerosolize easily due to static charge, posing a severe inhalation hazard. |
Operational Workflow: Safe Handling & SPPS Integration
The following step-by-step methodology ensures that the compound is handled without exposing the operator to aerosolized particulates.
Step 1: Pre-Operational Setup & Static Mitigation
-
Verify the chemical fume hood is operational with a face velocity between 80-100 fpm. Do not handle the dry powder on an open laboratory bench.
-
Don all mandatory PPE (double nitrile gloves, goggles, lab coat).
-
Halogenated powders often carry static charges that cause them to "jump" and aerosolize. Place an anti-static bar or ionizer near the analytical balance inside the hood to neutralize the charge.
Step 2: Weighing and Transfer
-
Carefully transfer the required mass of 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid using a clean, grounded stainless-steel spatula into a pre-tared, sealable glass vial.
-
Seal the vial before removing it from the balance area to prevent cross-contamination.
Step 3: Solubilization for Peptide Synthesis
-
In standard SPPS, unnatural amino acids are typically activated and dissolved in organic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) prior to coupling[4].
-
Slowly add the solvent to the vial inside the fume hood.
-
Seal the vial and vortex until the powder is completely dissolved before transferring the solution to the automated peptide synthesizer or manual reaction vessel.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.
Step 1: Containment If a powder spill occurs, do not sweep it dry , as this generates hazardous dust clouds. Instead, gently cover the spill with damp paper towels or an inert absorbent material like vermiculite or sand[5].
Step 2: Collection & Decontamination Using a non-sparking plastic scoop, transfer the absorbed material into a compatible, sealable hazardous waste container. Wash the exposed surface thoroughly with soap and water for at least 15 minutes to degrade residual organics[3].
Step 3: Waste Routing Because this compound contains stable carbon-chlorine bonds, it cannot be disposed of in standard biological or aqueous waste streams. Label the container explicitly as "Hazardous Solid Waste - Halogenated Organic Compound" and route it to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration.
Process Visualization
Workflow for the safe handling, spill response, and disposal of halogenated unnatural amino acids.
References
- Title: (S)-2-Amino-4-(3,5-dichlorophenyl)
- Source: fishersci.
- Source: americanpeptidesociety.
- Source: peptidesynthetics.co.
- Source: bocsci.
Sources
- 2. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid CAS#: 1260597-00-9 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
